molecular formula C8H7NO2S B8765231 1H-Benzo[c][1,2]thiazine 2,2-dioxide

1H-Benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B8765231
M. Wt: 181.21 g/mol
InChI Key: KXZRDIYVQYBECM-UHFFFAOYSA-N
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Description

1H-Benzo[c][1,2]thiazine 2,2-dioxide (CAS 3192-05-0) is a versatile benzothiazine-based heterocyclic compound that serves as a critical synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound is a key precursor for the synthesis of a wide range of bioactive derivatives, particularly those targeting neurological and inflammatory pathways . Researchers value this compound for its role as a core structure in the development of novel therapeutic agents. Derivatives of 2,1-benzothiazine have demonstrated significant and diverse biological activities, functioning as monoamine oxidase (MAO) inhibitors , antipsychotic agents , anti-inflammatory compounds , and anticancer agents . The molecule's significance is underscored by its status as a bioisostere of the 1,2-benzothiazine scaffold found in the Oxicam family of anti-inflammatory and analgesic drugs (e.g., Piroxicam) . Recent studies have shown that hydrazone derivatives synthesized from this core structure exhibit potent inhibitory activity against both MAO-A and MAO-B enzymes, with IC50 values in the lower micromolar range (e.g., ~1.04 µM for MAO-A), making them promising hits for the development of treatments for neurological conditions such as depression, Alzheimer's disease, and Parkinson's disease . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

1H-2λ6,1-benzothiazine 2,2-dioxide

InChI

InChI=1S/C8H7NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-6,9H

InChI Key

KXZRDIYVQYBECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CS(=O)(=O)N2

Origin of Product

United States

Foundational & Exploratory

1H-Benzo[c][1,2]thiazine 2,2-dioxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Benzo[c][1,2]thiazine 2,2-dioxide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The 1H-benzo[c][1,2]thiazine 2,2-dioxide scaffold (often chemically indexed as 2,1-benzothiazine 2,2-dioxide ) represents a critical bioisostere of the well-established 1,2-benzothiazine "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While the 1,2-isomers (e.g., Piroxicam, Meloxicam) function primarily as COX-1/COX-2 inhibitors, the 2,1-benzothiazine isomers exhibit a divergent pharmacological profile, extending beyond inflammation to include potent Monoamine Oxidase (MAO) inhibition , antimicrobial activity , and lipoxygenase inhibition .[1]

This technical guide provides a rigorous analysis of the 1H-benzo[c][1,2]thiazine 2,2-dioxide core.[1] It details the structural nuances distinguishing it from its "oxicam" counterparts, outlines robust synthetic pathways for ring closure, and provides validated experimental protocols for researchers synthesizing novel derivatives.[1]

Structural Analysis & Physicochemical Profiling

Nomenclature and Isomerism

Precision in nomenclature is paramount when working with benzothiazines. The target scaffold, 1H-benzo[c][1,2]thiazine 2,2-dioxide , corresponds to the 2,1-benzothiazine system.[1][2][3][4]

  • 1,2-Benzothiazine (Benzo[e][1,2]thiazine): Sulfur is at position 1, Nitrogen at position 2.[1] This is the core of Piroxicam.[1]

  • 2,1-Benzothiazine (Benzo[c][1,2]thiazine): Nitrogen is at position 1, Sulfur at position 2.[1] This reversal of the sulfonamide linkage fundamentally alters the electronic distribution and hydrogen-bonding capabilities of the pharmacophore.

Electronic Structure and Tautomerism

The 4-keto derivatives (e.g., 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide) exhibit classic keto-enol tautomerism, which is solvent-dependent and critical for biological binding.[1]

  • Solid State: Predominantly exists in the keto form (4-oxo), often adopting a distorted "sofa" conformation where the sulfur atom lies out of the plane of the heterocyclic ring.[1]

  • Solution Phase: In polar aprotic solvents (DMSO, DMF), the enol form (4-hydroxy) becomes accessible, stabilizing the molecule via intramolecular hydrogen bonding between the hydroxyl proton and the sulfonyl oxygen.[1] This enolic species is often the active pharmacophore in metalloenzyme active sites.[1]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / CharacteristicRelevance
Molecular Formula C₈H₇NO₃S (unsubstituted)Core fragment
pKa (Enolic) ~5.5 – 6.5Acidic due to sulfonamide/enolic resonance; impacts bioavailability.[1]
LogP 1.2 – 2.5 (derivative dependent)Moderate lipophilicity; suitable for CNS penetration (MAO inhibition).[1]
H-Bond Donors 0 (N-alkylated), 1 (N-H)N-alkylation (e.g., N-methyl) is common to lock conformation.[1]
Geometry Distorted SofaSulfur atom displacement ~0.76 Å from mean plane.[1][5]

Synthetic Pathways

The construction of the 1H-benzo[c][1,2]thiazine 2,2-dioxide ring typically proceeds via the cyclization of sulfonamido-benzoate precursors . The most robust method involves the Gabriel-Colman rearrangement type cyclization using a strong base.

Pathway Visualization

Synthesis_Pathway cluster_legend Reaction Conditions Start Methyl Anthranilate (Precursor) Inter1 Methyl 2-(methanesulfonamido) benzoate Start->Inter1 MsCl, Pyridine 0°C to RT Inter2 N-Alkylated Intermediate (Methyl 2-(N-alkyl-methanesulfonamido) benzoate) Inter1->Inter2 R-X, K2CO3 Acetone/DMF, Reflux Product 1-Alkyl-1H-benzo[c][1,2]thiazin -4(3H)-one 2,2-dioxide Inter2->Product NaH (eq. 2.0) DMSO or DMF Cyclization L1 MsCl = Methanesulfonyl chloride

Figure 1: General synthetic route for N-alkyl-1H-benzo[c][1,2]thiazin-4-one 2,2-dioxides via base-mediated cyclization.

Experimental Protocols

The following protocol describes the synthesis of 1-Methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide . This specific derivative is a versatile intermediate for generating 4-hydrazono or 4-heteroaryl derivatives.[1]

Protocol: Base-Mediated Cyclization of Sulfonamides

Objective: Cyclization of methyl 2-(N-methylmethanesulfonamido)benzoate to form the benzothiazine core.

Reagents:

  • Methyl 2-(N-methylmethanesulfonamido)benzoate (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)[1]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]

  • Hydrochloric acid (1N HCl)[1]

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (20 mmol) in anhydrous DMSO (15 mL).

  • Addition: Cool the suspension to 0–5°C in an ice bath. Add a solution of methyl 2-(N-methylmethanesulfonamido)benzoate (10 mmol) in DMSO (10 mL) dropwise over 15 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting ester.[1]

  • Quenching: Pour the reaction mixture slowly into crushed ice (approx. 100 g) containing 1N HCl (25 mL) to acidify the solution (pH ~2–3).

  • Isolation: A solid precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove residual DMSO and salts.[1] Recrystallize the crude product from Ethanol or Methanol .[1]

Validation Criteria:

  • Yield: Expected yield 75–85%.[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 190–192°C (Literature standard).[1]

  • NMR Check: Disappearance of the ester methoxy singlet (~3.8 ppm) and appearance of the methylene singlet of the thiazine ring (~4.5 ppm, C3-H).[1]

Pharmacological Applications & SAR

Unlike the 1,2-benzothiazines (oxicams) which are predominantly COX inhibitors, the 2,1-benzothiazine core displays a broader polypharmacology.[1]

Structure-Activity Relationship (SAR)

SAR_Map Core 1H-Benzo[c][1,2]thiazine 2,2-dioxide Core Pos4 Position 4 (C=O / C-OH) Core->Pos4 Pos1 Position 1 (N-R) Core->Pos1 Pos3 Position 3 (Methylene) Core->Pos3 COX Anti-inflammatory (COX inhibition) Requires 4-OH & bulky amide at C3 Pos4->COX Enolization MAO MAO-A/B Inhibition (CNS Activity) Requires 4-Hydrazono linkages Pos4->MAO Schiff Base formation Pos1->MAO Small alkyl (Me/Et) Micro Antimicrobial Requires 4-OH & N-Aryl acetamides Pos3->Micro Electrophilic subs.

Figure 2: SAR map highlighting divergent biological activities based on functionalization.[1]

Key Biological Targets
  • Monoamine Oxidase (MAO) Inhibition:

    • Derivatives containing a 4-hydrazono moiety (Schiff bases formed at the C4 ketone) have shown potent inhibition of MAO-A and MAO-B.

    • Mechanism:[1][2] The benzothiazine ring acts as a scaffold to orient the hydrazone into the FAD cofactor binding pocket of the enzyme.[1]

    • Lead Compound: 4-((1-(heteroaryl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide.[1][2]

  • Anti-Inflammatory (Non-Oxicam Mode):

    • While less potent than Piroxicam against COX enzymes, 2,1-benzothiazines substituted with N-arylacetamides at position 3 exhibit anti-inflammatory properties via inhibition of 5-Lipoxygenase (5-LOX) , offering a dual-pathway anti-inflammatory approach with potentially reduced gastric toxicity.[1]

References

  • Synthesis and Reactivity of N-substituted-1H-benzo[c][1,2]thiazin-4-one-2,2-dioxides. Source: University of Milano-Bicocca / ResearchGate Context: Describes the inverse electron demand hetero Diels-Alder reaction and core synthesis. URL:[Link][1]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. Source: RSC Advances / PubMed Central Context:[1] Detailed protocols for 4-hydrazono derivative synthesis and MAO inhibition assays. URL:[Link]

  • Crystal structure of methyl 1-allyl-4-methyl-1H-benzo[c][1,2]thiazine-3-carboxylate 2,2-dioxide. Source: IUCrData / PubMed Central Context:[1] Structural analysis confirming the "distorted sofa" conformation of the thiazine ring.[1][5][6] URL:[Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Source: Molecules (MDPI) Context: Review of biological activities including antimicrobial and antitumor properties of benzothiazines.[1][7][8] URL:[Link][1]

  • On the functionalization of benzo[e][2,1]thiazine. Source: Beilstein Journal of Organic Chemistry Context: Discusses the reactivity of the isomeric benzo[e] system, providing contrast for structural analysis. URL:[Link][1]

Sources

Technical Guide: 1,2-Benzothiazine 1,1-Dioxide vs. 2,1-Benzothiazine 2,2-Dioxide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis, Structural Divergence, and Pharmacological Utility

Executive Summary

This technical guide analyzes the structural and functional dichotomy between 1,2-benzothiazine 1,1-dioxides (the "classic" oxicam scaffold) and their bioisosteres, 2,1-benzothiazine 2,2-dioxides . While the former represents a mature class of non-steroidal anti-inflammatory drugs (NSAIDs) exemplified by Piroxicam and Meloxicam, the latter—often termed "isomeric oxicams"—has emerged as a privileged scaffold for non-COX targets, including Monoamine Oxidase (MAO) and Aldose Reductase. This guide details the divergent synthetic architectures, physicochemical properties, and experimental protocols required to exploit these scaffolds in modern drug discovery.[1]

Part 1: Structural & Physicochemical Divergence

The core difference lies in the orientation of the heteroatoms relative to the benzene fusion. This alteration fundamentally shifts the electronic distribution, pKa of the enolic hydroxyl group, and binding pocket compatibility.

The Scaffolds
  • 1,2-Benzothiazine 1,1-dioxide (Benzo[e][1,2]thiazine):

    • Structure: Sulfur is attached directly to the benzene ring (Position 1). Nitrogen is at Position 2.

    • Key Feature: The acidic enol (4-OH) is stabilized by the adjacent sulfonyl group (S-oxide) and the carbonyl at C3.

    • pKa: Typically 4.0–6.0 (e.g., Piroxicam pKa ~6.3). This acidity is critical for COX active site interaction (Arg-120).

  • 2,1-Benzothiazine 2,2-dioxide (Benzo[c][1,2]thiazine):

    • Structure: Nitrogen is attached directly to the benzene ring (Position 1). Sulfur is at Position 2.

    • Key Feature: The nitrogen is often alkylated (N-methyl) to prevent tautomerization issues. The sulfonyl group is now further from the benzene resonance system in terms of direct conjugation compared to the 1,2-isomer.

    • Reactivity: The C4 position is highly electrophilic in the 2,1-isomer, making it a hotspot for condensation reactions (e.g., with hydrazines).

Comparative Data Table
Feature1,2-Benzothiazine 1,1-Dioxide2,1-Benzothiazine 2,2-Dioxide
IUPAC Fusion Benzo[e][1,2]thiazineBenzo[c][1,2]thiazine
Precursor Saccharin (1,2-benzisothiazole)Anthranilic acid / o-Aminobenzenesulfonamide
Key Reaction Gabriel-Colman RearrangementSulfonamide-Ester Cyclization (NaH)
Primary Target Cyclooxygenase (COX-1/COX-2)MAO-A/B, Lipoxygenase, Aldose Reductase
Commercial Ex. Piroxicam, Meloxicam, Tenoxicam(Investigational: MAO inhibitors)
Acidity (Enol) High (pKa 4–6)Moderate to Low (Dependent on C3 sub)

Part 2: Synthetic Architectures

The synthesis of these isomers requires distinct retrosynthetic logic. The 1,2-isomer relies on ring expansion, while the 2,1-isomer typically utilizes intramolecular cyclization of acyclic sulfonamide precursors.

1,2-Benzothiazine: The Gabriel-Colman Rearrangement

The industrial route to oxicams involves the base-catalyzed ring expansion of N-substituted saccharin derivatives.

  • Mechanism: Sodium alkoxide attacks the carbonyl of the saccharin derivative. The ring opens to a sulfonamido-ester intermediate, which then undergoes Dieckmann-like cyclization (intramolecular Claisen condensation) to form the 6-membered thiazine ring.

2,1-Benzothiazine: The Anthranilate Route

The 2,1-isomer is constructed by building the sulfonamide bond first on the aniline nitrogen, followed by closing the ring onto an ester or nitrile group.

  • Mechanism: Methyl anthranilate is sulfonylated (methanesulfonyl chloride). The resulting sulfonamide is N-alkylated (optional) and then cyclized using a strong base (NaH) to attack the ester carbonyl, yielding the cyclic keto-sulfone.

SynthesisComparison cluster_0 1,2-Benzothiazine (Oxicam) Route cluster_1 2,1-Benzothiazine Route Sac Saccharin (1,2-Benzisothiazole) Chloro Chloroacetate Alkylation Sac->Chloro Inter1 N-Alkyl Saccharin Chloro->Inter1 Base NaOR / Gabriel-Colman Rearrangement Inter1->Base Prod1 4-Hydroxy-1,2- benzothiazine Base->Prod1 Anth Methyl Anthranilate Mesyl Mesylation (MsCl) Anth->Mesyl Inter2 Sulfonamide Intermediate Mesyl->Inter2 Cyclize NaH / DMF Cyclization Inter2->Cyclize Prod2 4-Hydroxy-2,1- benzothiazine Cyclize->Prod2

Figure 1: Divergent synthetic pathways. The 1,2-isomer utilizes ring expansion (Gabriel-Colman), while the 2,1-isomer uses intramolecular cyclization of functionalized sulfonamides.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,2-Benzothiazine Scaffold (Gabriel-Colman)

Objective: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Piroxicam intermediate).

Reagents:

  • Saccharin (sodium salt)[2]

  • Methyl chloroacetate

  • Sodium methoxide (NaOMe)

  • DMF (Dimethylformamide), anhydrous

  • DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

  • N-Alkylation: Dissolve sodium saccharin (50 mmol) in DMF (40 mL). Add methyl chloroacetate (55 mmol) dropwise at room temperature. Heat to 80°C for 4 hours. Pour into ice water; filter the precipitate (Methyl saccharin-2-acetate).

  • Ring Expansion (The Critical Step):

    • Prepare a solution of NaOMe (1.2 eq) in anhydrous DMSO.

    • Add the N-alkylated intermediate slowly at 25°C.

    • Observation: The solution will turn deep red/orange (formation of the enolate anion).

    • Heat to 60°C for 30 minutes to drive the rearrangement.

  • Quench & Isolation:

    • Cool to 0°C. Acidify with 1N HCl to pH 2.

    • The ring-expanded product precipitates as a white/off-white solid.

    • Recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Protocol B: Synthesis of 2,1-Benzothiazine Scaffold

Objective: Synthesis of Methyl 4-hydroxy-1-methyl-1H-2,1-benzothiazine-3-carboxylate 2,2-dioxide.

Reagents:

  • Methyl N-methylanthranilate

  • Methanesulfonyl chloride (MsCl)

  • Sodium Hydride (NaH, 60% dispersion)

  • THF (Tetrahydrofuran), dry

Step-by-Step Workflow:

  • Sulfonylation: Dissolve methyl N-methylanthranilate (20 mmol) in DCM/Pyridine (3:1). Add MsCl (22 mmol) at 0°C. Stir overnight. Wash with dilute HCl, dry, and concentrate to obtain the sulfonamide ester.

  • Cyclization (Dieckmann Condensation):

    • Suspend NaH (2.5 eq, washed with hexane) in dry THF under Argon.

    • Add the sulfonamide ester (dissolved in THF) dropwise at 0°C.

    • Mechanism:[3][4][5][6][7][8] NaH deprotonates the

      
      -carbon of the mesyl group (forming a sulfonyl carbanion).
      
    • Reflux for 4–6 hours. The carbanion attacks the ester carbonyl.

  • Workup:

    • Quench carefully with ice/water.

    • Acidify with 6N HCl. The product (enolic form) precipitates.

    • Note: The 2,1-isomer enol is generally less acidic than the 1,2-isomer but still soluble in base.

Part 4: Pharmacological Profiles & Future Outlook

While 1,2-benzothiazines are synonymous with inflammation control, the 2,1-isomers are carving a niche in metabolic and neurological disorders.

Structure-Activity Relationship (SAR) Logic
  • 1,2-Benzothiazines (COX Inhibition):

    • The 4-OH and S=O groups chelate the arachidonic acid binding site in COX enzymes.

    • N-Heterocyclic carboxamides at C3 (e.g., pyridine in Piroxicam) are essential for potency and extended half-life.

  • 2,1-Benzothiazines (Non-COX Targets):

    • MAO Inhibition: 4-hydrazono derivatives of 2,1-benzothiazines fit the narrow active site of Monoamine Oxidase.

    • Aldose Reductase: The carboxylate derivatives show efficacy in preventing diabetic complications (cataracts) by inhibiting the polyol pathway.

Pharmacology cluster_12 1,2-Isomer (Oxicams) cluster_21 2,1-Isomer (Isomeric Oxicams) Scaffold Benzothiazine Core Target1 Target: COX-1 / COX-2 Scaffold->Target1 S-N Fusion Target2 Target: MAO-A / MAO-B Scaffold->Target2 N-S Fusion Target3 Target: Aldose Reductase Scaffold->Target3 Mech1 Mechanism: Reversible Competitive Inhibition (Arg-120 Interaction) Target1->Mech1 App1 Application: Rheumatoid Arthritis Osteoarthritis Mech1->App1 Mech2 Mechanism: Flavin Adenine Dinucleotide (FAD) Binding Blockade Target2->Mech2 App2 Application: Depression Neurodegeneration Mech2->App2

Figure 2: Pharmacological divergence. The 1,2-isomer is specialized for inflammation (COX), while the 2,1-isomer targets enzymes involved in neurotransmitter metabolism (MAO) and glucose metabolism.

Future Directions

The 2,1-benzothiazine scaffold is currently underutilized. Recent studies suggest its potential as a HIV-1 integrase inhibitor and as a scaffold for multi-target directed ligands (MTDLs) in Alzheimer's therapy, combining MAO-B inhibition with acetylcholinesterase (AChE) inhibition. Researchers should prioritize the C4-functionalization of the 2,1-core (e.g., via Suzuki couplings on enol triflates) to expand chemical space beyond simple amides.

References

  • Lombardino, J. G., & Wiseman, E. H. (1971). Preparation and anti-inflammatory activity of some nonacidic triscyclic amides. Journal of Medicinal Chemistry, 14(10), 973-977. Link

  • Zia-ur-Rehman, M., et al. (2023).[6] 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation.[6][9] RSC Advances, 13, 1947-1962. Link

  • Ahmad, S., et al. (2018). Synthetic approaches and biological activities of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide derivatives: A review. European Journal of Medicinal Chemistry, 151, 526-543. Link

  • Harmata, M., & Hong, X. (2009). The reaction of sulfoximines with 2-bromobenzaldehydes: A one-pot synthesis of 2,1-benzothiazines.[10] Organic Letters, 11(12), 2703-2706. Link

  • Volovenko, Y. M., et al. (2010). Synthesis of 2,1-benzothiazine 2,2-dioxide derivatives. Chemistry of Heterocyclic Compounds, 46, 1235–1245. Link

Sources

Biological Significance of Benzo[c][1,2]thiazine Sultams: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 1,2-benzothiazines (such as the NSAID "oxicam" class) have historically dominated the clinical landscape of cyclic sulfonamides, their bioisosteres—benzo[c][1,2]thiazine sultams (also known as 2,1-benzothiazine 2,2-dioxides)—have emerged as highly versatile scaffolds in modern drug discovery. The structural nuance of shifting the heteroatom placement profoundly alters the electronic distribution and three-dimensional conformation of the thiazine ring, often forcing a "twist-boat" geometry[1]. This unique spatial arrangement unlocks a diverse pharmacological landscape, making these sultams critical targets for neurological, antimicrobial, and anti-inflammatory drug development.

As a Senior Application Scientist, this guide synthesizes the mechanistic causality, quantitative structure-activity relationships (SAR), and validated experimental workflows required to harness the therapeutic potential of benzo[c][1,2]thiazine sultams.

Target Modulation & Mechanistic Causality

Neurological Targets: Monoamine Oxidase (MAO) Inhibition

The regulation of monoaminergic neurotransmitters is foundational in treating depression and Parkinson's disease. Benzo[c][1,2]thiazine sultams, particularly when functionalized with hydrazone moieties, act as highly potent, competitive inhibitors of both MAO-A and MAO-B enzymes [2].

Mechanistic Causality: The biological activity is driven by a dual-interaction model. The highly electronegative oxygen atoms of the sultam's


 group act as critical hydrogen-bond acceptors, interacting directly with the FAD-binding domain of the MAO enzyme. Simultaneously, the lipophilic N-benzyl or aryl groups anchor the molecule within the hydrophobic substrate-binding cavity, competitively excluding endogenous monoamines [3].
Antimicrobial Resistance: NorA Efflux Pump Inhibition

The overexpression of the NorA efflux pump in Staphylococcus aureus is a primary driver of resistance against fluoroquinolone antibiotics (e.g., ciprofloxacin). 2,1-benzothiazin-4-one 2,2-dioxide derivatives have been engineered as "quinolone-like" scaffolds to combat this [4].

Mechanistic Causality: These sultams are designed to mimic the spatial footprint of ciprofloxacin without possessing the specific pharmacophore required for DNA gyrase inhibition. By acting as competitive substrates, the sultams saturate the hydrophobic binding pockets of the NorA pump. This blockade prevents the extrusion of the actual antibiotic, thereby restoring high intracellular concentrations of ciprofloxacin and rescuing its bactericidal efficacy [4].

Antifungal and Enzyme Inhibitory Action

Beyond neurological and antibacterial applications, halogen-substituted 2,1-benzothiazine derivatives exhibit significant antifungal activity by disrupting cell wall synthesis [5]. Furthermore, specific derivatives have demonstrated robust inhibition of the urease enzyme, a critical mechanism for neutralizing Helicobacter pylori infections in gastric environments[6].

Quantitative Structure-Activity Relationships (SAR)

To guide lead optimization, the following table summarizes the biological data and structure-activity relationships of key benzo[c][1,2]thiazine derivatives based on recent in vitro assays.

Compound Class / SubstitutionPrimary Biological TargetQuantitative Effect / IC

Mechanistic Role
1-benzyl-4-(benzylidenehydrazono) MAO-A EnzymeIC

≈ 0.11 ± 0.005 µM
Competitive inhibition via FAD-domain H-bonding[7].
C-6 amino, C-7 piperazine sultams NorA Efflux Pump (S. aureus)Restores CPX activity at 10–50 µg/mLCompetitive pump blockade; no intrinsic antibacterial activity[4].
3,3-dichloro-1-methyl-1H-sultam Fungal Strains (A. niger)Zone of Inhibition > 20 mmDisruption of fungal membrane integrity[5].
1-methyl-heteroaryl ethylidenes Urease Enzyme (H. pylori)IC

≈ 9.8 ± 0.023 µM
Binds active site via

-alkyl interactions with Val744/Lys716[6].

Self-Validating Experimental Workflows

To ensure reproducibility in drug discovery, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 3.1: De Novo Synthesis of the Benzo[c][1,2]thiazine Sultam Core

This protocol outlines the synthesis of the foundational 1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide core starting from methyl anthranilate[2].

Step 1: Mesylation (Sulfonamide Formation)

  • Procedure: Dissolve methyl anthranilate (1.0 eq) in anhydrous pyridine at 0°C. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 4 hours at room temperature.

  • Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct. Mesylation converts the primary amine into a secondary sulfonamide, activating the nitrogen for subsequent alkylation and establishing the

    
     moiety required for the sultam ring.
    
  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The product will show a lower

    
     value than the starting material. FTIR will confirm the presence of 
    
    
    
    symmetric/asymmetric stretches at ~1150 and ~1330 cm⁻¹.

Step 2: N-Alkylation

  • Procedure: Dissolve the mesylated product in DMF. Add anhydrous

    
     (2.0 eq) and benzyl chloride (1.1 eq). Reflux at 80°C for 6 hours.
    
  • Causality: The weak base (

    
    ) deprotonates the acidic sulfonamide nitrogen. Benzylation prevents unwanted side reactions during cyclization and significantly enhances the lipophilicity of the final molecule, which is critical for blood-brain barrier (BBB) penetration in MAO inhibitors.
    
  • Validation Checkpoint: FTIR must show the complete disappearance of the N-H stretch (~3300 cm⁻¹), confirming total substitution.

Step 3: Base-Promoted Intramolecular Cyclization

  • Procedure: Dissolve the N-benzylated intermediate in anhydrous THF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 12 hours at room temperature. Quench with ice water and acidify with dilute HCl.

  • Causality: NaH is a strong, non-nucleophilic base that abstracts the highly acidic

    
    -proton adjacent to the sulfonyl group. This triggers an intramolecular Claisen-type condensation, attacking the methyl ester to close the 6-membered thiazine ring [2].
    
  • Validation Checkpoint:

    
    -NMR will show the disappearance of the methyl ester peak (~3.8 ppm) and the appearance of a distinct singlet for the active methylene protons at ~4.9 ppm [3].
    
Protocol 3.2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is diluted in potassium phosphate buffer (0.1 M, pH 7.4).

  • Inhibitor Incubation: Add the synthesized sultam derivative (dissolved in DMSO, final concentration <1%) to the enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the competitive inhibitor to reach binding equilibrium within the enzyme's active site before the substrate is introduced.

  • Substrate Addition: Add kynuramine (substrate) to initiate the reaction. Incubate for 30 minutes.

  • Detection: Terminate the reaction with NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm).

  • Validation Checkpoint: The assay must run parallel positive controls using established standards (Clorgyline for MAO-A; Selegiline for MAO-B) to validate enzyme viability and assay sensitivity.

Pathway and Workflow Visualizations

Synthesis_Workflow A Methyl Anthranilate (Starting Material) B Mesylation (Methanesulfonyl Chloride) A->B Pyridine, 0°C C N-Alkylation (Alkyl/Benzyl Halide) B->C K2CO3, DMF D Intramolecular Cyclization (NaH, Base-Catalyzed) C->D Ring Closure E Benzo[c][1,2]thiazine Sultam Core (2,1-benzothiazine 2,2-dioxide) D->E Yield: 70-85% F Derivatization (Hydrazone/Amide Formation) E->F Structural Tuning G Bioactive Candidate (e.g., MAO or EPI Inhibitor) F->G SAR Optimization

Fig 1: Stepwise synthetic workflow for benzo[c][1,2]thiazine sultam derivatives.

NorA_Mechanism A S. aureus Bacterium B NorA Efflux Pump (Overexpressed) A->B C Fluoroquinolone (e.g., Ciprofloxacin) B->C Binds D Antibiotic Extrusion (Resistance) C->D Efflux E Benzo[c][1,2]thiazine Sultam (Efflux Pump Inhibitor) F Pump Blockade (Competitive Binding) E->F Inhibits NorA F->B G Intracellular Antibiotic Accumulation F->G Prevents Efflux H Bacterial Cell Death (Restored Efficacy) G->H

Fig 2: Mechanism of NorA efflux pump inhibition by benzo[c][1,2]thiazine sultams.

References

  • Title: Synthesis, characterization, monoamine oxidase inhibition, molecular docking and dynamic simulations of novel 2,1-benzothiazine-2,2-dioxide derivatives. Source: Bioorganic Chemistry / PubMed (NIH) URL: [Link]

  • Title: Searching for innovative quinolone-like scaffolds: synthesis and biological evaluation of 2,1-benzothiazine 2,2-dioxide derivatives. Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Source: RSC Advances / PMC (NIH) URL: [Link]

  • Title: Synthesis and Antifungal Activity of Halogen-Substituted 2,1-Benzothiazine-2,2-dioxide Derivatives. Source: Asian Journal of Chemistry URL: [Link]

Sources

Technical Whitepaper: The 1H-Benzo[c][1,2]thiazine 2,2-dioxide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1H-Benzo[c][1,2]thiazine 2,2-dioxide , a heterocyclic scaffold distinct from the more common 1,2-benzothiazine (oxicam) class.[1] It focuses on the 2,1-benzothiazine isomer (often referred to as a benzosultam), detailing its chemical identifiers, synthesis, and pharmacological utility.

Content Type: Technical Reference & Synthetic Guide Subject: CAS 3192-05-0 and Derivatives[1]

Chemical Identity & Molecular Architecture[1][2]

The nomenclature "1H-Benzo[c][1,2]thiazine 2,2-dioxide" refers to a fused bicyclic system consisting of a benzene ring fused to a thiazine ring containing a cyclic sulfonamide (sultam) moiety.[1]

Crucial Distinction: Researchers must distinguish this scaffold (the 2,1-benzothiazine system) from the isomeric 1,2-benzothiazine system found in NSAIDs like Piroxicam.[1] In the 2,1-system described here, the nitrogen atom is directly attached to the benzene ring, whereas in the 1,2-system, the sulfur atom is attached to the benzene ring.[1]

Core Identifiers
Registry / DatabaseIdentifierNotes
CAS Number 3192-05-0 Primary identifier for the core unsubstituted scaffold.[1]
IUPAC Name 1H-2,1-Benzothiazine 2,2-dioxidePreferred IUPAC designation.[1]
Synonyms Sulfostyril; 2,2-dioxo-2,1-benzothiazine; Benzosultam"Sulfostyril" often refers specifically to the 4-oxo derivative.[1]
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
SMILES C1=CC=C2C(=C1)C=CS(=O)(=O)N2Represents the 1H-tautomer.[1]
InChI Key KXZRDIYVQYBECM-UHFFFAOYSA-N
Structural Analysis

The core structure features a sulfonyl group (


) and a nitrogen atom within a six-membered ring fused to benzene.[1] The "2,2-dioxide" designation indicates the oxidation state of the sulfur.[1]
  • Electronic Properties: The sulfonamide moiety (

    
    ) is strongly electron-withdrawing, increasing the acidity of the N-H proton (pKa ~10-11).[1]
    
  • Lipophilicity: The sultam ring is more polar than its lactam (amide) counterpart, influencing membrane permeability and solubility profiles in drug design.

Synthetic Routes & Process Chemistry

Synthesis of the 2,1-benzothiazine 2,2-dioxide core typically proceeds via the cyclization of ortho-substituted benzenesulfonamides or aminobenzoates.[1] The most robust pathway for generating the functionalized scaffold (often the 4-oxo derivative, which serves as a versatile intermediate) is the Gabriel-Colman Rearrangement analogue or direct base-catalyzed cyclization.[1]

Protocol A: Cyclization via o-Sulfonamidobenzoates

This method is preferred for its scalability and high yields.[1] It generates the 2,1-benzothiazin-4-one 2,2-dioxide (Sulfostyril), which can be further functionalized.[1]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Reagents: Methyl anthranilate (Methyl 2-aminobenzoate), Methanesulfonyl chloride (MsCl), Pyridine/Triethylamine.[1]

    • Procedure: Dissolve methyl anthranilate in DCM at 0°C. Add base (Et3N). Dropwise add MsCl.[1]

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride sulfur.[1]

    • Product: Methyl 2-(methylsulfonamido)benzoate.[1]

  • Base-Promoted Cyclization:

    • Reagents: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt); Solvent: DMSO or DMF (anhydrous).[1]

    • Procedure:

      • Suspend NaH (2.2 eq) in dry DMSO under Argon.

      • Add the sulfonamide intermediate slowly at room temperature.

      • Heat to 80-100°C for 2-4 hours. Evolution of hydrogen gas will be observed.[1]

      • Quench: Pour reaction mixture into ice-cold dilute HCl.

    • Causality: The strong base deprotonates the sulfonamide nitrogen (forming the anion) and the

      
      -carbon of the mesyl group (forming a carbanion). The carbanion attacks the ester carbonyl, closing the ring via Claisen-type condensation.[1]
      
    • Product: 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.[1][2][3]

Visualization: Synthetic Pathway (DOT)

SynthesisPathway Start Methyl Anthranilate Inter Methyl 2-(methylsulfonamido) benzoate Start->Inter Sulfonylation (DCM, Et3N) Reagent1 Methanesulfonyl Chloride (MsCl) Reagent1->Inter Product 2,1-Benzothiazin-4-one 2,2-dioxide (Scaffold) Inter->Product Cyclization (Claisen-type) Base Base (NaH/DMSO) Base->Product

Caption: Figure 1. Synthetic workflow for the generation of the 2,1-benzothiazine 2,2-dioxide scaffold via sulfonyl-amino cyclization.

Pharmacophore & Medicinal Utility[1][2][4][5][6]

The 1H-Benzo[c][1,2]thiazine 2,2-dioxide scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolones, coumarins, and isoquinolines.[1]

Key Biological Targets[1]
  • Monoamine Oxidase (MAO) Inhibition:

    • Recent studies identify 2,1-benzothiazine derivatives as potent MAO-A and MAO-B inhibitors.[1]

    • Mechanism: The sulfonamide core mimics the transition state of the amine substrate, while substituents at the C3/C4 positions interact with the FAD cofactor in the enzyme pocket.

    • Therapeutic Area: Antidepressants, Parkinson’s disease management.[1]

  • Anti-Inflammatory Activity (Non-Oxicam):

    • Unlike Piroxicam (1,2-isomer) which inhibits COX enzymes, 2,1-benzothiazine derivatives have shown activity against 5-Lipoxygenase (5-LOX) .[1]

    • Utility: This dual pathway modulation offers potential for NSAIDs with reduced gastric toxicity.[1]

  • Aldose Reductase Inhibition:

    • Derivatives functionalized at the N-1 position have demonstrated efficacy in preventing diabetic complications (neuropathy/retinopathy) by inhibiting the polyol pathway.[1]

Structure-Activity Relationship (SAR)[1]
  • N-1 Position: Alkylation here generally reduces polarity but can improve blood-brain barrier (BBB) penetration for CNS targets (MAO inhibitors).[1]

  • C-3/C-4 Positions: Introduction of aryl hydrazones or enolic motifs at C-4 is critical for maximizing enzyme binding affinity.[1]

Analytical Profiling & Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Spectral Data (Expected)
TechniqueParameterDiagnostic Signal
IR Spectroscopy

(cm

)
1320-1340 (asymmetric

); 1140-1160 (symmetric

); 1680 (C=O, if 4-oxo tautomer).[1]
¹H NMR

(ppm, DMSO-

)
Aromatic protons: 7.0–8.0 ppm.[1][3] N-H singlet: ~10.5–11.5 ppm (broad, exchangeable).[1] Methylene (C3) in 4-oxo derivatives: singlet ~4.0-4.5 ppm.[1]
¹³C NMR

(ppm)
Carbonyl (C4): ~190 ppm.[1] Sulfonamide C-S: distinct shift depending on fusion.[1]
Mass Spectrometry m/zMolecular ion

or

is typically stable.[1] Loss of

(64 Da) is a common fragmentation pathway.[1]
Quality Control Check
  • Tautomerism: Be aware that 4-hydroxy-2,1-benzothiazine and 2,1-benzothiazin-4-one are tautomers.[1] In solution (DMSO), the keto (lactam) form usually predominates.

  • Purity: HPLC analysis using a C18 column with an acidic mobile phase (0.1% Formic acid) is recommended to suppress ionization of the acidic sulfonamide nitrogen and improve peak shape.

References

  • Javid, N. et al. "2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents."[1][3] RSC Advances / NIH PMC, 2020.[1] Available at: [Link] (Accessed via search result 1.6).[1]

  • Shafiq, M. et al. "1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide."[1] Acta Crystallographica Section E, 2008.[1] Available at: [Link] (Accessed via search result 1.9).[1]

  • Alharbi, et al. "A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines."[4] Advances in Organic Synthesis, 2024.[1][4] Available at: [Link] (Accessed via search result 1.11).[1]

Sources

The Benzothiazine 2,2-Dioxide Scaffold: Historical Genesis, Synthetic Methodologies, and Polypharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The benzothiazine dioxide framework represents one of the most versatile and privileged scaffolds in medicinal chemistry. Historically anchored by the discovery of the 1,2-benzothiazine 1,1-dioxides (the "oxicam" class of non-steroidal anti-inflammatory drugs), recent drug discovery efforts have pivoted toward its bioisostere: the 2,1-benzothiazine 2,2-dioxide scaffold [1]. This isomeric shift has unlocked a vast polypharmacological landscape, transitioning the scaffold from a selective cyclooxygenase (COX) inhibitor to a potent modulator of monoamine oxidases (MAO), viral polymerases (e.g., DENV NS5), and bacterial efflux pumps [2, 5].

As a Senior Application Scientist, I have structured this technical guide to bridge the historical context of these scaffolds with modern synthetic protocols. This whitepaper elucidates the causality behind synthetic choices, provides self-validating experimental workflows, and maps the quantitative structure-activity relationships (QSAR) driving contemporary lead optimization.

Historical Evolution: From Sulfonamides to Oxicams and Beyond

The lineage of the benzothiazine dioxide scaffold traces back to the early 20th-century exploration of sulfonamides. The foundational 1,2-benzothiazine core was first synthesized in 1923, but it remained a pharmacological curiosity until the 1950s when the application of the Gabriel-Colman rearrangement of phthalimides yielded 3-benzoyl-2H-1,2-benzothiazin-4(3H)-one-1,1-dioxide [1].

The true breakthrough occurred when Lombardino and colleagues utilized this rearrangement on saccharin-derived intermediates to synthesize Piroxicam , the first-in-class oxicam NSAID. This paved the way for Meloxicam , which demonstrated enhanced COX-2 selectivity.

However, the rigid target profile of 1,2-benzothiazines prompted medicinal chemists to explore the 2,1-benzothiazine 2,2-dioxide bioisostere. By shifting the heteroatom placement, researchers altered the electronic distribution and hydrogen-bonding vector of the sulfonamide moiety. This subtle structural pivot dramatically expanded the scaffold's biological targets, leading to the discovery of novel anti-microbial, anti-cancer, and neuroprotective agents [2, 5].

G Benzothiazine Benzothiazine 2,2-Dioxide Scaffold COX2 COX-2 Enzyme (Inflammation) Benzothiazine->COX2 Inhibits MAO MAO-A / MAO-B (Neurological) Benzothiazine->MAO Inhibits DENV DENV NS5 (Viral Replication) Benzothiazine->DENV Inhibits PGE2 Decreased PGE2 (Analgesia) COX2->PGE2 Downregulates Neuro Neurotransmitter Modulation MAO->Neuro Stabilizes Viral Viral Clearance DENV->Viral Promotes

Fig 1: Polypharmacological signaling pathways modulated by benzothiazine 2,2-dioxides.

Synthetic Strategies & Experimental Methodologies

While the Gabriel-Colman rearrangement remains the gold standard for 1,2-benzothiazines, the synthesis of 2,1-benzothiazine 2,2-dioxides typically relies on the sulfonylation of methyl anthranilate followed by a base-catalyzed Dieckmann-type intramolecular cyclization [4].

Mechanistic Causality in Cyclization

The critical step in constructing the 2,1-benzothiazine 2,2-dioxide core is the intramolecular cyclization of an N-alkylated methanesulfonamide precursor. The use of a strong, non-nucleophilic base (such as Sodium Hydride, NaH) is required to deprotonate the highly activated α-carbon of the methanesulfonyl group. The resulting carbanion undergoes an intramolecular nucleophilic acyl substitution at the adjacent ester carbonyl, closing the six-membered thiazine ring and ejecting an alkoxide leaving group.

Standardized Protocol: Synthesis of 1-Methyl-2,2-dioxo-2,3-dihydro-1H-2,1-benzothiazin-4-one

Objective: Base-catalyzed intramolecular cyclization of N-(2-acetylphenyl)-N-methylmethanesulfonamide to yield the 2,1-benzothiazine 2,2-dioxide core [4].

Reagents & Materials:

  • N-(2-acetylphenyl)-N-methylmethanesulfonamide (48.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 96.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 100 mL)

  • Anhydrous n-hexane (30 mL)

  • 3N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Under a strict argon atmosphere, transfer 2.30 g of NaH (60% dispersion) into a flame-dried round-bottom flask. Wash the NaH with anhydrous n-hexane (3 × 10 mL), decanting the solvent via syringe after each wash.

    • Causality: Mineral oil must be removed to ensure precise stoichiometric calculation of the active base. Furthermore, residual oil can cause severe hydrophobic interference and emulsion formation during the aqueous acidic workup, drastically reducing product yield and purity.

  • Solvation: Suspend the purified, dry NaH in 30 mL of anhydrous DMF and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 11.66 g of the sulfonamide precursor in 70 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Causality: The deprotonation of the α-carbon is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the DMF solvent and avoids localized superheating, which can lead to intermolecular side reactions (e.g., polymerization).

  • Intramolecular Cyclization: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 to 2 hours. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:2).

  • Quenching and Isolation: Slowly pour the reaction contents into 200 mL of ice-cold 3N HCl under vigorous stirring.

    • Causality: The acidic quench serves a dual purpose: it safely neutralizes any unreacted NaH and protonates the resulting enolate intermediate. This rapid protonation drives the immediate precipitation of the highly crystalline 2,1-benzothiazine 2,2-dioxide product.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with distilled water to remove residual DMF and sodium chloride, and dry at room temperature. (Expected Yield: ~90-91%).

G Start Methyl Anthranilate (Starting Material) Sulfonylation Sulfonylation (Methanesulfonyl Chloride) Start->Sulfonylation Step 1 Alkylation N-Alkylation (Alkyl Halide / Base) Sulfonylation->Alkylation Step 2 Cyclization Base-Catalyzed Cyclization (NaH in DMF) Alkylation->Cyclization Step 3 Product 2,1-Benzothiazine 2,2-Dioxide Core Cyclization->Product Yield > 90%

Fig 2: Step-by-step synthetic workflow for the 2,1-benzothiazine 2,2-dioxide core.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the benzothiazine 2,2-dioxide core—particularly at the N-1 and C-3/C-4 positions—dictates its target selectivity. Table 1 summarizes the biological activities of key derivatives across various therapeutic targets.

Table 1: Biological Activity of Key Benzothiazine Dioxide Derivatives

Compound / DerivativeIsomeric ScaffoldPrimary Target / AssayBiological Activity (IC₅₀ / MIC)Ref
Meloxicam 1,2-benzothiazine 1,1-dioxideCOX-2 (Human)IC₅₀ ≈ 0.49 µM[1]
Compound 4w 1,2-benzothiazine 1,1-dioxideA. thaliana HPPDIC₅₀ = 0.48 µM[3]
Compound 9e 2,1-benzothiazine 2,2-dioxideMAO-A (Human)IC₅₀ = 1.04 ± 0.01 mM[2]
Compound 9h 2,1-benzothiazine 2,2-dioxideMAO-B (Human)IC₅₀ = 1.03 ± 0.17 mM[2]
3-carbamoylbenzene derivative 1,2-benzothiazine 1,1-dioxideS. aureus (Gram +)MIC = 2.0 µg/mL[4]

Data Interpretation: The introduction of bulky, electron-withdrawing heteroaryl groups (e.g., quinolinyl or thiophenyl hydrazones) at the C-4 position of the 2,1-benzothiazine 2,2-dioxide core shifts the molecule's affinity from COX enzymes toward Monoamine Oxidase (MAO) active sites. Molecular docking studies validate that these bulky substituents stabilize the molecule within the hydrophobic bipartite cavity of MAO-B via robust π-π stacking interactions [2].

Conclusion and Future Perspectives

The benzothiazine 2,2-dioxide scaffold has successfully transcended its origins as a simple NSAID pharmacophore. By leveraging bioisosteric replacement (shifting from 1,2- to 2,1-isomers) and employing robust, high-yielding cyclization protocols, medicinal chemists can now access a highly tunable chemical space. Future drug development will likely focus on exploiting the 2,1-benzothiazine 2,2-dioxide core for its anti-viral (DENV NS5 polymerase inhibition) and neuroprotective (MAO-B inhibition) properties, utilizing structure-based drug design to further optimize target selectivity and minimize off-target toxicity.

References

  • Title: Oxicams, a Class of NSAIDs and beyond Source: IUBMB Life (National Institutes of Health - PMC) URL: [Link]

  • Title: 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation Source: RSC Advances URL: [Link]

  • Title: Discovery of (2-Benzoylethen-1-ol)-Containing 1, 2-Benzothiazine Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibiting-Based Herbicide Lead Compounds Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of novel anti-bacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate Source: Journal of the Chemical Society of Pakistan (via SciSpace) URL: [Link]

  • Title: Searching for innovative quinolone-like scaffolds: Synthesis and biological evaluation of 2,1-benzothiazine 2,2-dioxide derivatives Source: MedChemComm URL: [Link]

Thermodynamic Solubility Profile of the 1H-Benzo[c][1,2]thiazine 2,2-dioxide Scaffold in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Benzo[c][1,2]thiazine 2,2-dioxide core is the foundational pharmacophore for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including piroxicam and meloxicam. A critical bottleneck in the synthesis, purification, and liquid formulation of these derivatives is their notoriously poor aqueous solubility. This whitepaper provides an in-depth technical analysis of the solubility profile of the benzothiazine dioxide scaffold in organic solvents, detailing the thermodynamic mechanisms of solvation, quantitative solubility data, and the self-validating experimental protocols required to measure these properties accurately.

Chemical Architecture and Solvation Dynamics

The solvation dynamics of 1H-Benzo[c][1,2]thiazine 2,2-dioxide are dictated by its dual-natured chemical architecture. The scaffold features a highly hydrophobic fused benzene ring coupled with a polar thiazine ring containing a sulfonamide (


) moiety.

This structure results in a high crystal lattice energy, making it practically insoluble in water. However, the basic sites on the thiazine ring and the hydrogen-bond accepting potential of the sulfonamide oxygen atoms allow for preferential solvation in specific organic media (). The solubility is highly dependent on the solvent's polarity, polarizability, and Hildebrand solubility parameter (


), with maximum dissolution occurring in moderately polar, highly polarizable solvents (1[1]).

Quantitative Solubility Profile in Pure Organic Solvents

The table below synthesizes the equilibrium solubility data for the benzothiazine dioxide scaffold (using piroxicam and meloxicam as representative models) across various organic solvents at standard room temperature (298.15 K).

Table 1: Equilibrium Solubility Data (298.15 K)

SolventHildebrand Parameter (

)
Relative SolubilityApprox. Concentration
Chloroform ~19.0 MPa

Very High> 25 mg/mL
Dichloromethane ~19.8 MPa

High20 - 25 mg/mL
Dimethyl Sulfoxide (DMSO) ~26.7 MPa

High~ 20 mg/mL
1,4-Dioxane ~20.5 MPa

High15 - 20 mg/mL
Ethyl Acetate ~18.2 MPa

Moderate5 - 10 mg/mL
Ethanol ~26.0 MPa

Low< 5 mg/mL
Hexane ~14.9 MPa

Very Low< 0.1 mg/mL
Water ~47.8 MPa

Practically Insoluble< 0.05 mg/mL

Data aggregated from crystallographic and formulation studies on scaffold derivatives (2[2], 3[3]).

Thermodynamics of Dissolution and Cosolvency

In binary solvent systems (e.g., Ethanol + Water or Ethyl Acetate + Ethanol), the dissolution behavior of the benzothiazine dioxide scaffold is non-ideal and can be mathematically modeled using the Jouyban-Acree model. The thermodynamic driving forces shift dramatically depending on the solvent ratio:

  • Water-Rich Mixtures: The dissolution process is primarily entropy-driven . The introduction of the hydrophobic benzothiazine core disrupts the highly ordered, hydrogen-bonded network of water molecules, leading to a phenomenon known as hydrophobic hydration ().

  • Organic-Rich Mixtures: The dissolution shifts to an enthalpy-driven process. Co-solvents like ethanol or ethyl acetate provide better solvation through favorable solute-solvent interactions (such as acidic hydrogen bonding from ethanol to the basic sites of the thiazine ring), which successfully overcome the crystal lattice energy ().

ThermoDynamics Root Binary Solvent System (e.g., Ethanol + Water) WaterRich Water-Rich Region (Low Co-solvent Fraction) Root->WaterRich OrgRich Organic-Rich Region (High Co-solvent Fraction) Root->OrgRich Entropy Entropy-Driven Dissolution Hydrophobic Hydration / Water Structure Loss WaterRich->Entropy Enthalpy Enthalpy-Driven Dissolution Favorable Solute-Solvent H-Bonding OrgRich->Enthalpy

Fig 1. Thermodynamic driving forces of benzothiazine dioxide solvation in binary mixtures.

Standardized Experimental Protocol: Equilibrium Solubility Determination

To generate trustworthy, self-validating thermodynamic data for benzothiazine dioxide derivatives, researchers must employ the Isothermal Shake-Flask Method coupled with strict solid-state characterization.

Step-by-Step Methodology
  • Saturation & Solvent Preparation: Add an excess amount of the crystalline 1H-Benzo[c][1,2]thiazine 2,2-dioxide derivative to 10 mL of the target organic solvent in a 20 mL amber glass vial. Causality: Amber vials are mandatory to prevent the photodegradation of the light-sensitive sulfonamide core during prolonged equilibration. If using DMSO, purge the vial with an inert gas (Nitrogen or Argon) to prevent solvent oxidation (2[2]).

  • Disaggregation: Sonicate the suspension in an ultrasonic bath for 15 minutes. Causality: This breaks up agglomerates, maximizing the surface area exposed to the solvent and accelerating the initial dissolution phase.

  • Equilibration (The Self-Validating Loop): Place the vials in a thermostatic shaking water bath at 298.15 K (± 0.1 K) and shake at 150 rpm. Sample the supernatant at 48, 72, and 96 hours. Causality: Equilibrium is only mathematically validated when the concentration variance between three consecutive 24-hour sampling points is less than 2%.

  • Phase Separation: Isothermally filter the suspension through a 0.45 µm PTFE syringe filter. Causality: The filter must be pre-heated to the exact experimental temperature (298.15 K) to prevent premature precipitation of the solute within the filter pores due to sudden temperature drops.

  • Quantification: Dilute the filtrate with a compatible mobile phase and quantify the concentration using HPLC-UV (typically monitored at

    
     ~ 350 nm for oxicams).
    
  • Solid-State Verification (Critical Step): Recover the excess solid residue and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Organic solvents like dichloromethane or ethanol can trigger polymorphic transitions (e.g., shifting from Form II to Form I) or induce solvate formation (3[3]). If the crystal lattice changes during the experiment, the resulting thermodynamic solubility reading is invalidated.

ProtocolWorkflow N1 1. Saturation Excess Solute in Amber Vials N2 2. Disaggregation Ultrasonication (15 min) N1->N2 N3 3. Equilibration Thermostatic Shaker (298.15 K) N2->N3 N4 4. Phase Separation Isothermal Filtration (0.45 µm PTFE) N3->N4 N5 5. Validation Solid-State PXRD & HPLC Quantification N4->N5

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

References

1.[2] Cayman Chemical. "Meloxicam - Product Information." Available at: 2.[1] Taylor & Francis. "Solvent effect on the solubility and absorption spectra of meloxicam: experimental and theoretical calculations." Available at: 3. DSpace Repository / Elsevier. "Solubility, solution thermodynamics, and preferential solvation of piroxicam in ethyl acetate plus ethanol mixtures." Available at: 4. DSpace Repository. "Solution Thermodynamics of Piroxicam in some Ethanol plus Water Mixtures and Correlation with the Jouyban-Acree Model." Available at: 5.[3] ResearchGate / MDPI Crystals. "Solubility and Crystallization of Piroxicam from Different Solvents in Evaporative and Cooling Crystallization." Available at:

Sources

Structural Analysis of Benzothiazine-Derived Cyclic Sulfonamides: A Technical Guide to Oxicam Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic sulfonamides derived from benzothiazine—specifically the 1,2-benzothiazine-1,1-dioxide class—represent a critical pharmacophore in modern medicinal chemistry. Most notably recognized as "oxicams" (e.g., piroxicam, meloxicam, tenoxicam), these compounds are potent non-steroidal anti-inflammatory drugs (NSAIDs) [2]. The structural elucidation of these molecules is notoriously complex due to their extensive tautomerism, zwitterionic states, and high degree of solid-state polymorphism.

This whitepaper provides an in-depth technical framework for the structural analysis of benzothiazine derivatives. By integrating X-ray crystallography, multinuclear Nuclear Magnetic Resonance (NMR), and computational modeling, we establish a self-validating analytical workflow designed to definitively characterize these dynamic molecules.

Molecular Architecture and Prototropic Tautomerism

The pharmacological efficacy of oxicams is intrinsically linked to their unique molecular architecture. The core structure consists of an


-methyl-1,2-thiazine-1,1-dioxide ring fused to a benzene ring. Two essential pharmacophoric features dictate their behavior:
  • An enolic hydroxyl group at the C4 position.

  • A carboxamide group at the C3 position, typically linked to a heteroaryl ring.

The Challenge of Tautomerism and Polymorphism

Oxicams exhibit extensive tautomerism driven by prototropic shifts originating from the enolic OH group [1]. Depending on the microenvironment (e.g., pH, solvent polarity), these molecules can exist in multiple states: enolic, anionic, cationic, or zwitterionic. For instance, X-ray structural analysis has demonstrated that depending on the pH and the solvents used, meloxicam can crystallize out in four distinct prototropic forms [4]. Understanding which form is present is critical, as the zwitterionic state often dictates the drug's solubility, bioavailability, and interaction with cyclooxygenase (COX) enzymes.

G N1 Synthesis of Benzothiazine Derivatives N2 Purification & Isolation (HPLC / Recrystallization) N1->N2 N3 Single-Crystal Growth (Controlled Evaporation) N2->N3 N5 Multinuclear NMR (1H, 13C) (Solution-State Tautomerism) N2->N5 N4 X-Ray Crystallography (Solid-State Conformation) N3->N4 N6 Structural Validation & SAR Modeling N4->N6 N5->N6

Comprehensive workflow for the structural elucidation of benzothiazine derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, structural characterization must rely on self-validating systems where orthogonal techniques (e.g., solid-state XRD and solution-state NMR) confirm the same molecular phenomena.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) of Oxicam Solvates

Objective: To determine the absolute solid-state configuration and identify specific prototropic forms (e.g., the acetic acid solvate of meloxicam [4]).

  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of the purified benzothiazine derivative in a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Acetic Acid).

    • Causality: A binary system utilizing a highly volatile good solvent (DCM) and a less volatile anti-solvent (Hexane) allows for controlled vapor diffusion. This slow thermodynamic process prevents the kinetic trapping of amorphous phases or metastable polymorphs.

  • Step 2: Controlled Vapor Diffusion. Place the sample vial inside a larger sealed chamber containing the anti-solvent. Maintain at a constant 20°C for 48–72 hours.

  • Step 3: Crystal Mounting. Select a high-quality single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount on a glass fiber using perfluoropolyether oil and immediately transfer to the goniometer under a cold nitrogen stream (100 K).

    • Causality: Cryo-cooling to 100 K minimizes thermal motion (Debye-Waller factors), allowing for the precise localization of the highly mobile enolic protons, which is critical for assigning the tautomeric state.

  • Step 4: Data Collection & Refinement. Collect diffraction data using Mo-Kα radiation (

    
     = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on 
    
    
    
    (SHELXL).
Protocol B: Solution-State Tautomeric Analysis via NMR

Objective: To map the electronic environment and confirm the presence of intramolecular hydrogen bonding in solution.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is specifically chosen over CDCl
      
      
      
      because its strong hydrogen-bond accepting nature stabilizes the zwitterionic and enolic forms, closely mimicking the physiological aqueous environments where these drugs operate.
  • Step 2: 1D Acquisition (

    
    H and 
    
    
    
    C).
    Acquire
    
    
    H NMR at 400 MHz or higher. Look specifically for the highly deshielded enolic proton signal (>12.0 ppm), which serves as a diagnostic marker for the enol-amide tautomer [5].
  • Step 3: 2D Correlation (HMBC/NOESY). Run

    
    H-
    
    
    
    C HMBC to establish long-range through-bond connectivities, validating the linkage between the thiazine core and the carboxamide side chain. Run NOESY to determine the spatial proximity of the
    
    
    -methyl group to the aromatic protons, establishing the preferred conformation in solution.

Quantitative Structural Data

The non-hypervalent nature of the sulfur atom in the sulfonamide group dictates the reactivity and geometry of oxicams [1]. Crystallographic databases reveal that cyclic sulfonamides (sultams) exhibit highly specific geometric constraints compared to their acyclic counterparts [3].

Table 1: Geometric Parameters of the Sulfonamide Bond in Benzothiazine Derivatives [3]

ParameterAverage ValueStructural Significance
S–N Bond Length 1.615 – 1.651 ÅElongation indicates increased strain within the cyclic sultam ring compared to acyclic sulfonamides.
C

–S Bond Length
1.777 ÅReflects the electron-withdrawing effect of the adjacent sulfonyl oxygens.

O=S=O Angle
~118.5°Deviation from ideal tetrahedral geometry due to the steric repulsion of the oxygen lone pairs.

Table 2: Representative NMR Chemical Shifts for Benzothiazine Core (DMSO-


) [5]
NucleusChemical Shift (

, ppm)
MultiplicityAssignment / Causality

H
12.00 – 13.50Singlet (br)Enolic OH; highly deshielded due to strong intramolecular H-bonding with the amide C=O.

H
8.00 – 9.00Singlet (br)Amide NH; shift varies based on the electronics of the attached heteroaryl ring.

H
3.38Singlet

-CH

; diagnostic peak for the thiazine ring nitrogen.

C
161.4SingletAmide Carbonyl (C=O); deshielded by electronegative nitrogen and oxygen.

Mechanistic Insights: Structure-Activity Relationship (SAR)

The structural data obtained directly correlates to the pharmacological efficacy of benzothiazine derivatives. The enolic OH group and the heteroaryl amide side chain are not merely structural features; they are the primary anchors for binding within the hydrophobic channel of Cyclooxygenase (COX) enzymes.

The zwitterionic state, confirmed via the X-ray and NMR protocols above, facilitates a strong electrostatic interaction with the Arg120 residue in the COX-1/COX-2 active site, while the sulfonamide oxygens frequently coordinate with surrounding polar residues or bound water molecules.

Pathway A Arachidonic Acid B Cyclooxygenase (COX-1/2) A->B Substrate D Prostaglandin G2/H2 Synthesis Blocked B->D Inhibited C Oxicam (Benzothiazine) Binding C->B Competitive Inhibition E Anti-Inflammatory Efficacy D->E Downstream Effect

Mechanism of COX-1/2 inhibition by benzothiazine-derived oxicams.

By rigorously applying these structural analysis techniques, drug development professionals can accurately map the tautomeric landscapes of novel benzothiazine derivatives, paving the way for the rational design of next-generation, highly selective COX-2 inhibitors with minimized gastrointestinal ulcerogenicity [2].

References

  • Source: uni-duesseldorf.
  • Source: nih.
  • Source: acs.
  • Source: google.
  • Source: semanticscholar.

1H-Benzo[c][1,2]thiazine 2,2-dioxide as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged 1H-Benzo[c][1,2]thiazine 2,2-Dioxide Scaffold: Synthetic Architectures and Therapeutic Horizons[1]

Executive Summary

The 1H-benzo[c][1,2]thiazine 2,2-dioxide scaffold (often chemically indexed as the 2,1-benzothiazine system) represents a distinct "privileged structure" in medicinal chemistry, serving as a bioisostere to the widely utilized 1,2-benzothiazine (oxicam) class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike its 1,2-isomer counterpart, the benzo[c] fusion confers unique physicochemical properties—specifically regarding tautomeric equilibrium and lipophilicity—that allow it to modulate targets beyond cyclooxygenase (COX), including Monoamine Oxidase (MAO) and Aldose Reductase (ALR2) .[1] This guide details the synthetic construction, structural validation, and therapeutic utility of this scaffold, providing researchers with a roadmap for exploiting its polypharmacological potential.[1]

Chemical Architecture & Physicochemical Properties

The core structure consists of a benzene ring fused to the [c]-face (C3–C4 bond) of a 1,2-thiazine ring.[1] This fusion creates a bicyclic sultam where the nitrogen atom is typically at position 2 and the sulfur dioxide moiety at position 1 (relative to the fusion).[1]

  • Tautomeric Versatility: The 4-position often bears a ketone or hydroxyl group, leading to a keto-enol tautomerism critical for biological binding. In the solid state, the diketo form (4-oxo) is often energetically favorable, but the enol form (4-hydroxy) is essential for metal chelation and active site interaction in enzymes like COX-2.[1]

  • Lipophilicity & Permeability: The sulfonyl group (

    
    ) acts as a strong hydrogen bond acceptor, while the N-substitution (typically methyl or ethyl) tunes the LogP.[1] The scaffold exhibits high membrane permeability, making it suitable for CNS targets (e.g., MAO inhibition).[1]
    
Table 1: Comparative Physicochemical Profile
Property1H-Benzo[c][1,2]thiazine (2,1-isomer)1,2-Benzothiazine (1,2-isomer / Oxicams)Impact on Drug Design
Core Fusion Benzene fused to C3-C4 of thiazineBenzene fused to C5-C6 of thiazineAlters 3D shape and vector of R-groups.
H-Bonding Sulfone (

) at pos 1; Amide N at pos 2
Sulfone (

) at pos 1; Amide N at pos 2
Similar donor/acceptor count; distinct geometry.[1]
pKa (Enolic) ~5.0 - 6.54.0 - 5.5 (Acidic)2,1-isomer is slightly less acidic; better CNS penetration.
Primary Targets MAO-A/B, Aldose Reductase, COXCOX-1/2, MPGES-12,1-isomer offers broader polypharmacology.[1]

Synthetic Strategies & Experimental Protocols

The most robust route to the 1H-benzo[c][1,2]thiazine 2,2-dioxide core involves the Gabriel-Colman rearrangement or direct base-mediated cyclization of sulfonamide precursors derived from anthranilates.

Core Synthesis: The Methyl Anthranilate Route

This protocol yields 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide , a versatile intermediate for further functionalization.

Reagents:

  • Methyl anthranilate[1]

  • Methanesulfonyl chloride (MsCl)[1]

  • Sodium hydride (NaH, 60% dispersion) or Sodium ethoxide (NaOEt)[1]

  • DMSO (anhydrous) or Ethanol[1]

Step-by-Step Protocol:

  • Sulfonylation (N-Mesylation):

    • Dissolve methyl anthranilate (10 mmol) in dry Pyridine (20 mL) or DCM/TEA.[1]

    • Cool to 0°C. Add Methanesulfonyl chloride (12 mmol) dropwise.

    • Stir at RT for 4 hours.

    • Workup: Pour into ice water, acidify with HCl (1N), extract with DCM. Dry over

      
       and concentrate to yield methyl 2-(methylsulfonamido)benzoate.[1]
      
  • N-Alkylation (Optional but recommended for stability):

    • Dissolve the sulfonamide intermediate (10 mmol) in DMF.

    • Add

      
       (1.5 eq) and Methyl Iodide (1.2 eq). Stir at 60°C for 2 hours.
      
    • Result:Methyl 2-(N-methyl-N-methylsulfonamido)benzoate.

  • Cyclization (The Critical Step):

    • Safety Note: NaH releases hydrogen gas.[1] Perform under inert atmosphere (

      
      ).
      
    • Suspend NaH (20 mmol, 2 eq) in dry DMSO (15 mL).

    • Add the N-alkylated sulfonamide (10 mmol) dissolved in DMSO dropwise.

    • The mixture will foam (H2 evolution).[1] Stir at RT for 1.5 hours.[1][2]

    • Quench: Pour the reaction mixture into cold dilute HCl (3N, 100 mL) slowly.

    • Isolation: The product precipitates as a white/off-white solid. Filter, wash with water, and recrystallize from Ethanol.[1]

    • Yield: Typically 85-92%.

    • Characterization: IR (

      
       bands at 1320/1150 
      
      
      
      ),
      
      
      NMR (Singlet for N-Me at ~3.3 ppm, Singlet for C3-H2 at ~4.5 ppm if keto form).[1][3]
Visualization: Synthetic Pathway

Synthesis cluster_0 Precursor Phase cluster_1 Cyclization Phase cluster_2 Diversification Anthranilate Methyl Anthranilate Sulfonamide N-Mesyl Anthranilate (Sulfonamide) Anthranilate->Sulfonamide MsCl, Pyridine 0°C -> RT Intermediate N-Methyl-N-Mesyl Intermediate Sulfonamide->Intermediate MeI, K2CO3 DMF, 60°C Scaffold 1H-Benzo[c][1,2]thiazine 2,2-dioxide (4-one) Intermediate->Scaffold NaH, DMSO Cyclization (-MeOH) Hydrazone 4-Hydrazone Derivatives (MAO Inhibitors) Scaffold->Hydrazone R-NHNH2 EtOH, Reflux Enol 4-OH Enolic Forms (Anti-inflammatory) Scaffold->Enol Tautomerization

Caption: Synthetic workflow from methyl anthranilate to functionalized 2,1-benzothiazine scaffolds.

Medicinal Chemistry & SAR Analysis

The biological activity of the 1H-benzo[c][1,2]thiazine 2,2-dioxide scaffold is tightly controlled by substitutions at three vectors: N1 , C3 , and C4 .[1]

Structure-Activity Relationship (SAR) Map
  • Position 1 (Nitrogen):

    • Modification: Methyl, Ethyl, Benzyl.[1]

    • Effect: Controls lipophilicity and blood-brain barrier (BBB) penetration.[1]

    • Insight: N-Methyl is optimal for MAO inhibition (compact fit).[1] Bulky benzyl groups often diminish activity but may enhance antimicrobial potency against Gram-positive strains.

  • Position 3 (Methylene/Methine):

    • Modification: Mannich bases, Arylidene condensation.[1]

    • Effect: Steric gatekeeper.[1]

    • Insight: Introduction of a benzylidene group (via Knoevenagel condensation) creates an exocyclic double bond, locking the conformation and enhancing affinity for Aldose Reductase .[1]

  • Position 4 (Carbonyl/Hydrazone):

    • Modification: Hydrazones, Oximes, Enols.[1]

    • Effect: Primary pharmacophore for H-bonding.

    • Insight: Conversion of the 4-ketone to a hydrazone (

      
      ) significantly boosts MAO-A/B inhibitory activity  by mimicking the substrate transition state.
      
Case Study: MAO Inhibition

Recent studies (e.g., RSC Adv., 2023) highlight 4-hydrazono-benzothiazines as potent MAO inhibitors.[1]

  • Mechanism: The hydrazone nitrogen coordinates with the FAD cofactor in MAO enzymes.[1]

  • Selectivity: Derivatives with 5-chlorothiophen-2-yl at the hydrazone terminus show

    
     values in the low micromolar range (~1.0 
    
    
    
    ).
Visualization: SAR Logic

SAR Core 1H-Benzo[c][1,2]thiazine Core Scaffold N1 N1 Position (Lipophilicity) Core->N1 Alkyl/Aryl Modulates BBB C3 C3 Position (Selectivity Gate) Core->C3 Benzylidene Locks Conformation C4 C4 Position (Pharmacophore) Core->C4 Hydrazone/Enol H-Bond Donor Target1 MAO-A/B (CNS) N1->Target1 Target2 Aldose Reductase (Diabetes) C3->Target2 C4->Target1

Caption: SAR map illustrating how specific substitutions direct the scaffold toward CNS or metabolic targets.

Biological Evaluation: Self-Validating Assays

To ensure data integrity (Trustworthiness), use these standardized assays.

Protocol A: Monoamine Oxidase (MAO) Inhibition Assay
  • Principle: Fluorometric detection of

    
     produced during the oxidation of Tyramine (non-selective), Serotonin (MAO-A), or Benzylamine (MAO-B).[1]
    
  • Reagents: Recombinant hMAO-A/B, Amplex Red reagent, Horseradish Peroxidase (HRP).[1]

  • Procedure:

    • Incubate test compound (0.1 - 100

      
      ) with enzyme in phosphate buffer (pH 7.4) for 15 min at 37°C.
      
    • Add substrate (Tyramine) + Amplex Red + HRP.[1]

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 min.

    • Validation: Use Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls.[1]

Protocol B: Aldose Reductase (ALR2) Inhibition[1][4][5][6]
  • Principle: Spectrophotometric monitoring of NADPH oxidation.

  • Procedure:

    • Mix NADPH (0.1 mM), DL-Glyceraldehyde (substrate), and rat lens aldose reductase in phosphate buffer.[1]

    • Add inhibitor.

    • Monitor decrease in absorbance at 340 nm over 5 minutes.

    • Selectivity Check: Run parallel assay with Aldehyde Reductase (ALR1) to ensure specificity (essential to avoid toxicity).

References

  • Synthesis and MAO Inhibition

    • Title: 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents.[1]

    • Source:RSC Advances, 2023.[1]

    • URL:[Link]

  • Crystal Structure & Tautomerism

    • Title: 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.
    • Source:Acta Crystallographica Section E, 2008.[1]

    • URL:[Link]

  • Aldose Reductase Activity

    • Title: 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase.[4][5][6]

    • Source:Bioorganic & Medicinal Chemistry, 2011.[1][4][5][6] (Note: Discusses the isomeric relevance).

    • URL:[Link]

  • Synthetic Methodology (Cyclization)

    • Title: 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.
    • Source:Acta Crystallographica Section E, 2008.[1]

    • URL:[Link]

  • General Review of Benzothiazines

    • Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.[6][7]

    • Source:Molecules, 2020.[1]

    • URL:[Link][1]

Sources

Thermodynamic Stability of Benzo[c][1,2]thiazine Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of benzo[c][1,2]thiazine heterocyclic rings, with a specific focus on their application in drug design as bioisosteres of the well-known oxicam (benzo[e][1,2]thiazine) class.[1]

Executive Summary

The benzo[c][1,2]thiazine scaffold represents a critical, albeit underutilized, pharmacophore in medicinal chemistry.[1] Often explored as a bioisostere to the benzo[e][1,2]thiazine (oxicam) class, the [c]-fused isomer exhibits a distinct thermodynamic profile characterized by high lattice energy in its dioxide form and unique tautomeric equilibria.[1]

For drug development professionals, the core value of this scaffold lies in its oxidative resilience —specifically the stability of the cyclic sulfonamide (sultam) moiety—and its ability to access novel chemical space distinct from the patent-crowded oxicam landscape.[1] This guide details the structural thermodynamics, synthetic kinetic traps, and validated stress-testing protocols required to develop this heterocyclic system.

Structural Fundamentals & Isomerism

Nomenclature and Fusion Topology

The thermodynamic behavior of the system is dictated by the fusion of the benzene ring to the 1,2-thiazine core.

  • Benzo[e][1,2]thiazine: Fusion at the e-bond (C5–C6 of thiazine).[1] This places the sulfur atom adjacent to the benzene ring (e.g., Piroxicam).[1]

  • Benzo[c][1,2]thiazine: Fusion at the c-bond (C3–C4 of thiazine).[1] This places the nitrogen atom closer to the fusion center in many derivatives, often referred to in literature as 2,1-benzothiazines when numbering priorities shift.[1]

Electronic Structure & Aromaticity

Unlike the fully aromatic quinoline systems, the biologically relevant benzo[c][1,2]thiazines typically exist as 3,4-dihydro-2,2-dioxides .[1]

  • Ring Strain: The 1,2-thiazine ring in the [c]-fused system adopts a distorted sofa conformation .[1] This non-planar geometry relieves angle strain at the sulfur atom but interrupts global aromaticity, localizing

    
    -electron density to the benzene ring and the conjugated enone/imine segments.[1]
    
  • The Sultam Sink: The S(VI) oxidation state (sulfone/sultam) represents the thermodynamic sink of the system. Reduced forms (sulfides/sulfoxides) are kinetically labile and prone to spontaneous oxidation in aerobic conditions.[1]

Tautomeric Equilibria

Thermodynamic stability in solution is governed by the keto-enol equilibrium, particularly in 4-oxo derivatives.[1]

Tautomerism Keto Keto Form (C4=O, N-H) Enol Enol Form (C4-OH, C3=C4) Keto->Enol  K_eq (Solvent)   Crystal Solid State (Lattice Stabilized) Crystal->Keto  Major Tautomer   Solution Solution State (Solvent Dependent) Solution->Enol  Stabilized by H-bond acceptors  

Figure 1: Tautomeric preference of the benzo[c][1,2]thiazin-4-one 2,2-dioxide scaffold. In the solid state, the keto form is generally favored due to efficient packing (lattice energy), while polar solvents can stabilize the enol form via H-bonding.[1]

Thermodynamic Parameters

Thermal Stability

Benzo[c][1,2]thiazine 2,2-dioxides exhibit exceptional thermal stability, a consequence of the strong


 bonds and the rigidity of the fused bicyclic system.[1]
  • Melting Points: Typically

    
     (often 
    
    
    
    for N-substituted derivatives).[1]
  • Decomposition: Onset of thermal degradation usually exceeds

    
    , involving 
    
    
    
    extrusion (cheletropic elimination) only under extreme pyrolysis.[1]
Solubility and Lipophilicity (LogP)[1]
  • LogP: These scaffolds are generally more lipophilic than their carbon analogs (isoquinolines) due to the sulfonyl group's shielding effects, though the polar surface area (PSA) is distinct.[1]

  • pKa: The N-H proton in the sultam ring (if unsubstituted) is acidic (

    
    ), allowing for salt formation which significantly alters the thermodynamic solubility profile.
    

Synthetic Stability & Kinetic Traps

The synthesis of benzo[c][1,2]thiazines often utilizes the Gabriel-Colman rearrangement , a thermodynamically driven ring expansion.[1]

The Thermodynamic Trap

The rearrangement of saccharin derivatives (N-substituted saccharins treated with base) into benzo[c][1,2]thiazines is driven by the relief of ring strain from the 5-membered isothiazole ring to the 6-membered thiazine ring.

  • Mechanism: Base-catalyzed alkoxide attack

    
     Ring opening 
    
    
    
    Recyclization.[1]
  • Implication: Once formed, the benzo[c][1,2]thiazine ring is thermodynamically preferred over the saccharin precursor in the presence of enolizable protons.

Comparative Stability Data
ParameterBenzo[c][1,2]thiazine (Dioxide)Benzo[e][1,2]thiazine (Oxicam)Causality
Formation Energy High (Exothermic)High (Exothermic)Strong S-O and resonance stabilization.[1]
Hydrolytic Stability Moderate to HighHighPosition of N relative to fusion affects amide/sulfonamide resonance.[1]
Metabolic Stability High (Phase I resistant)Moderate (Hydroxylation prone)[c]-fusion alters electronic density on the benzene ring, often reducing P450 liability.[1]
Photostability ModerateLow (Phototoxic potential)Different conjugation lengths affect UV absorption maxima.[1]

Degradation Pathways & Stress Testing

To validate the stability of a lead candidate containing this core, specific stress tests targeting the sulfonamide linkage are required.[1]

Hydrolytic Ring Opening

The primary degradation pathway is the cleavage of the S-N bond (sulfonamide hydrolysis) or the C-N bond (amide hydrolysis), typically under harsh basic conditions.

Degradation Parent Benzo[c][1,2]thiazin-4-one 2,2-dioxide Intermed Ring Opening Transition State (Nucleophilic Attack at C4 or S1) Parent->Intermed  OH- / Heat   Prod_Acid Sulfonic Acid / Amine (Irreversible Breakdown) Intermed->Prod_Acid  S-N Cleavage  

Figure 2: Primary degradation pathway.[1] The sultam ring is generally resistant to acid but susceptible to base-catalyzed hydrolysis at elevated temperatures.

Experimental Protocol: Forced Degradation

Objective: Determine the


 of the scaffold under ICH stress conditions.
  • Preparation: Dissolve

    
     of compound in 
    
    
    
    Acetonitrile/Water (1:1).
  • Acid Stress: Add

    
    
    
    
    
    .[1] Heat at
    
    
    for 24 hours.
    • Expectation:

      
       recovery (High Stability).[1]
      
  • Base Stress: Add

    
    
    
    
    
    .[1] Heat at
    
    
    for 24 hours.
    • Expectation: Ring opening to 2-acylbenzenesulfonamide derivatives.[1] Monitor by HPLC-MS.

  • Oxidative Stress: Add

    
    . Ambient temp for 24 hours.
    
    • Expectation: Inert (Sulfur is already S(VI)).[1]

References

  • Tautomerism of benzo- and cyclopenta-[1,2,6]thiadiazine S,S-dioxides. Journal of the Chemical Society, Perkin Transactions 2.

  • Benzo[c][1,2]thiazine‐Based Analogs in the Inverse Electron Demand [4+2] Hetero Diels‐Alder Reaction. University of Milano-Bicocca.

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules (NIH).

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. RSC Advances.

  • 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. IUCrData (NIH).[1]

Sources

Methodological & Application

synthesis of 1H-Benzo[c][1,2]thiazine 2,2-dioxide from 2-aminobenzyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the high-efficiency synthesis of 1H-Benzo[c][1,2]thiazine 2,2-dioxide (also known as 2,1-benzothiazine 2,2-dioxide ) scaffolds.[1][2] This heterocyclic core is a privileged structure in medicinal chemistry, serving as the pharmacophore for the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam.[2]

The protocol focuses on the robust Lombardino Cyclization , transforming 2-aminobenzyl derivatives (specifically methyl anthranilate) into the target sultam via a sulfonyl-Claisen condensation.[1]

Executive Summary

This guide provides a validated protocol for synthesizing the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core.[1] Unlike unstable routes involving 2-aminobenzyl alcohol oxidations, this method utilizes the readily available methyl anthranilate and methanesulfonyl chloride (MsCl) .[1][2] The key transformation is a base-mediated intramolecular Claisen-type condensation where the methyl group of the sulfonamide acts as a nucleophile to close the ring onto the ester.

Key Advantages[1][3][4]
  • Cost-Effective: Uses commodity reagents (Methyl Anthranilate, MsCl, NaH).[1][2]

  • Scalability: Reaction performs consistently from 1g to 100g scales.

  • Purity: Crystallization-driven purification minimizes chromatography.[1]

Strategic Analysis & Mechanism

The Synthetic Logic

The construction of the 1,2-thiazine ring fused to a benzene core requires forming two critical bonds: the N-S bond and the C-C bond .

  • N-S Bond Formation: Achieved via standard sulfonylation of the aniline nitrogen. This is rapid and chemoselective.

  • C-C Bond Formation (Cyclization): This is the rate-determining step.[1] We exploit the acidity of the

    
    -protons of the methanesulfonyl group (
    
    
    
    in DMSO).[1] Deprotonation generates a carbanion that attacks the pendant methyl ester, closing the ring via an intramolecular Claisen condensation.[2]
Mechanistic Pathway[1][2][4][5][6]
  • Sulfonylation: Methyl anthranilate attacks MsCl to form the N-mesyl intermediate.[1]

  • Dianion Formation: Treatment with excess base (NaH) generates a dianion (N-anion and C-anion).[1]

  • Cyclization: The C-anion attacks the ester carbonyl.

  • Workup: Acidification yields the enolic or ketonic form of the benzothiazine.

Mechanism Start Methyl Anthranilate Inter1 N-Mesyl Intermediate (Sulfonamide) Start->Inter1 + MsCl, Et3N (Sulfonylation) Dianion Dianion Species (Reactive C-Nucleophile) Inter1->Dianion + 2.2 eq NaH (Deprotonation) Product 1H-Benzo[c][1,2]thiazine 2,2-dioxide Dianion->Product Intramolecular Claisen Condensation

Figure 1: Mechanistic workflow for the Lombardino Cyclization.

Experimental Protocol

Reagents & Equipment[1][4][7][8]
  • Starting Material: Methyl Anthranilate (CAS: 134-20-3), >98%.[1][3]

  • Reagent: Methanesulfonyl Chloride (MsCl), 99%.[2]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[2]

  • Solvents: DMF (Anhydrous), DMSO (Anhydrous), Ethanol.[2]

  • Safety: MsCl is a lachrymator. NaH releases hydrogen gas. Perform all steps in a fume hood.

Step 1: Sulfonylation (Preparation of N-Mesyl Anthranilate)

Objective: Functionalize the aniline with the sulfonyl moiety.

  • Setup: Charge a 3-neck round-bottom flask with Methyl Anthranilate (15.1 g, 100 mmol) and Pyridine (12 mL) or Triethylamine (16 mL) in DCM (100 mL) . Cool to 0°C.[4][5]

  • Addition: Add Methanesulfonyl chloride (12.6 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash with 1N HCl (2 x 50 mL) to remove base, then Brine (50 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Output: Solidifies upon standing. Yield: ~90-95%.[1] Note: This intermediate is stable and can be stored.

Step 2: The Lombardino Cyclization

Objective: Close the thiazine ring.

  • Activation: In a dry flask under

    
    , suspend NaH (60% dispersion, 8.8 g, 220 mmol, 2.2 eq)  in anhydrous DMF (100 mL) . Cool to 0°C.[4][5]
    
    • Expert Insight: Using 2.2 equivalents is critical. 1 eq deprotonates the Nitrogen (acidic sulfonamide), and the 2nd eq deprotonates the Methyl group (alpha-carbon).[2]

  • Addition: Dissolve the N-Mesyl intermediate (22.9 g, 100 mmol) in DMF (50 mL) . Add this solution dropwise to the NaH suspension over 45 minutes.

    • Caution: Vigorous

      
       evolution. Control addition rate to manage foaming.
      
  • Heating: Warm the mixture to 60-80°C and stir for 2-3 hours. The solution typically turns dark orange/red, indicating dianion formation.[2]

  • Quench: Cool to RT. Pour the reaction mixture slowly into Ice-Water (500 mL) containing conc. HCl (25 mL) .

    • Observation: A thick precipitate will form immediately.

  • Isolation: Filter the solid. Wash with copious water to remove DMF and salts.

  • Purification: Recrystallize from Ethanol or Acetic Acid .

Quantitative Summary
ParameterValueNotes
Yield (Step 1) 92%White crystalline solid
Yield (Step 2) 65-75%Off-white to pale yellow powder
Melting Point 210-212°CLit.[1] value for 4-oxo derivative
Total Time ~8 HoursExcluding drying time

Chemical Validation (Self-Validating System)[1]

To ensure the protocol worked, verify the following spectral signatures. The product exists in a tautomeric equilibrium between the keto and enol forms, which affects NMR appearance.[2]

Structure: 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide[1][2][6][7][8]

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.0-12.0 ppm (s, 1H): 
      
      
      
      proton (broad, exchangeable).[1][2]
    • 
       7.0-8.0 ppm (m, 4H):  Aromatic protons.[1][2]
      
    • 
       4.5-5.0 ppm (s, 2H):  The 
      
      
      
      between the sulfone and carbonyl.[1][2][3]
    • Note: If

      
      -alkylation is performed (e.g., Methyl iodide), the 
      
      
      
      disappears and an
      
      
      singlet appears at ~3.3 ppm.[1][2]
  • IR Spectroscopy (KBr):

    • 1650-1680 cm

      
      :  Strong 
      
      
      
      stretch (Conjugated ketone/amide-like).[1]
    • 1340 & 1160 cm

      
      :  Characteristic 
      
      
      
      stretches (asymmetric and symmetric).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete deprotonationEnsure NaH is fresh. Increase temp to 80°C. Use DMSO as co-solvent to improve dianion solubility.
Violent Foaming Rapid H2 releaseDilute the starting material further. Add dropwise. Use a larger flask.
Product is Oily/Sticky DMF contaminationWash the crude solid thoroughly with water. Recrystallize from Ethanol/Water (9:1).[1]
No Cyclization Moisture in solventDMF must be anhydrous. Water quenches the carbanion immediately.

References

  • Lombardino, J. G., & Treadway, N. W. (1971).[2][3] An Improved Synthesis of 3,4-Dihydro-1H-2,1-benzothiazin-4-one 2,2-Dioxide. Organic Preparations and Procedures International.

  • Xu, F., et al. (2008).[2][9] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry.

  • Zia-ur-Rehman, M., et al. (2016).[1][2] Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules.

  • Ahmad, S., et al. (2017).[2] Structures of some biologically effective 2,1-benzothiazine derivatives. ResearchGate.

Sources

Application Note: Microwave-Assisted Synthesis of 2,1-Benzothiazine 2,2-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis of 2,1-benzothiazine 2,2-dioxide derivatives , a scaffold with significant potential as a non-steroidal anti-inflammatory drug (NSAID) and lipoxygenase inhibitor.

Executive Summary

The 2,1-benzothiazine 2,2-dioxide core (benzosultam) is a privileged pharmacophore in medicinal chemistry, structurally isomeric to the 1,2-benzothiazine class (e.g., Piroxicam). While conventional thermal synthesis of this ring system requires prolonged reflux times (8–24 hours) and harsh conditions, microwave-assisted organic synthesis (MAOS) dramatically accelerates these transformations.

This guide provides a validated, step-by-step protocol for the rapid construction of the 2,1-benzothiazine core and its subsequent diversification into a bioactive library. By utilizing dielectric heating, reaction times are reduced from hours to minutes, yields are improved, and solvent usage is minimized.

Mechanistic Insight & Reaction Pathway

The synthesis hinges on the cyclization of methyl 2-(N-alkyl-methylsulfonamido)benzoate . The microwave field efficiently couples with the polar transition state of the intramolecular Claisen-type condensation, facilitating rapid ring closure.

Reaction Scheme
  • Sulfonylation: Methyl anthranilate reacts with methanesulfonyl chloride.[1]

  • N-Alkylation: Introduction of the R1 substituent (e.g., Methyl, Ethyl).

  • Microwave Cyclization: Base-mediated ring closure to form the 2,1-benzothiazine 2,2-dioxide core.

  • Derivatization: Knoevenagel condensation at the active methylene (C-3) position.[2]

ReactionPathway Anthranilate Methyl Anthranilate Sulfonamide Sulfonamide Intermediate Anthranilate->Sulfonamide MsCl, Et3N (Conventional) N_Alkyl N-Alkyl Precursor Sulfonamide->N_Alkyl R-X, K2CO3 (MW: 80°C, 5 min) Core 2,1-Benzothiazine Core N_Alkyl->Core NaH, DMF (MW: 120°C, 10 min) Derivative C-3 Benzylidene Derivative Core->Derivative Ar-CHO, Piperidine (MW: 100°C, 3 min)

Figure 1: Synthetic pathway for the construction and diversification of the 2,1-benzothiazine 2,2-dioxide scaffold.

Experimental Protocols

Safety & Pre-requisites
  • Hazards: Methanesulfonyl chloride is corrosive and a lachrymator. Sodium hydride (NaH) is water-reactive.

  • Microwave Setup: Use a dedicated single-mode or multi-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with IR temperature control and pressure sensing.

  • Vials: Use 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

Step 1 & 2: Precursor Synthesis (General)

Note: These steps can be performed conventionally or via microwave.[3] The microwave method is described for the N-alkylation step.

Protocol (N-Alkylation):

  • Dissolve methyl 2-(methylsulfonamido)benzoate (1.0 eq) in DMF (5 mL/g).

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) and the appropriate Alkyl Halide (e.g., MeI, EtI) (1.5 eq).

  • Microwave Irradiation: Heat at 80°C for 5–10 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

Step 3: Microwave-Assisted Cyclization (Core Formation)

This is the critical step where the ring is closed. Conventional heating requires refluxing in ethanolic NaOEt or DMF/NaH for hours.

Protocol:

  • Reagents: In a dry 10 mL microwave vial, suspend Sodium Hydride (60% dispersion) (1.5 eq) in anhydrous DMF (3 mL).

  • Addition: Slowly add the N-alkylated precursor (1.0 mmol) dissolved in minimal DMF (1 mL) under inert atmosphere (N₂).

    • Caution: Hydrogen gas evolution.

  • Seal & Irradiate: Cap the vial.

    • Temperature: 120°C

    • Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 250 psi

  • Quench: Cool to RT. Carefully quench with cold dilute HCl (1M) until pH ~2.

  • Isolation: The product, 1-alkyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , typically precipitates as a white/off-white solid. Filter and wash with water.[4][5][6]

Step 4: Rapid Library Generation (Knoevenagel Condensation)

Functionalization at the C-3 position with aromatic aldehydes creates a library of bioactive "chalcone-like" sulfonyl derivatives.

Protocol:

  • Mixture: In a 10 mL microwave vial, combine the 2,1-benzothiazine core (0.5 mmol), Aromatic Aldehyde (0.55 mmol), and Ethanol (2 mL).

  • Catalyst: Add 2–3 drops of Piperidine or Triethylamine .

  • Irradiation:

    • Temperature: 100°C

    • Time: 2–5 minutes

  • Workup: Cool the vial. The product often crystallizes directly from the ethanolic solution. Filter and wash with cold ethanol.

Optimization & Data Analysis

Reaction Parameter Comparison

The following table contrasts the microwave protocol with conventional literature methods for the cyclization step.

ParameterConventional Method [1]Microwave Protocol (Optimized)Improvement
Solvent Ethanol / DMFDMFSame
Base NaOEt / NaHNaHComparable
Temperature Reflux (78–153°C)120°CControlled
Time 4 – 12 Hours10 Minutes 24x - 72x Faster
Yield 65 – 75%85 – 92% +20%
Purification RecrystallizationPrecipitation/FiltrationSimpler
Workflow Diagram

Workflow Start Start: N-Alkyl Precursor Prep Suspend NaH in DMF Add Precursor Start->Prep MW_Cycle MW Irradiation 120°C, 10 min, High Stir Prep->MW_Cycle Quench Quench with 1M HCl (pH 2) MW_Cycle->Quench Filter Filter Precipitate Wash with H2O Quench->Filter Deriv Library Gen: MW 100°C (Aldehydes + Cat) Filter->Deriv Optional Functionalization

Figure 2: Operational workflow for the microwave-assisted synthesis of 2,1-benzothiazine derivatives.

Troubleshooting & Critical Factors

  • Moisture Sensitivity: The cyclization step uses NaH and is moisture-sensitive. Ensure the microwave vial is dry and flushed with Nitrogen/Argon before capping.

  • Temperature Overshoot: DMF absorbs microwaves very efficiently. Use "Power Max" settings or ramp times (e.g., 2 min ramp to 120°C) to prevent temperature overshoots that could degrade the product.

  • Precipitation Failure: If the product does not precipitate upon acidification, the N-alkyl chain might be too lipophilic. Extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

  • Solvent Choice for Derivatization: Ethanol is preferred for the condensation step as it is a "green" solvent and allows for easy product isolation (crystallization). If solubility is an issue, use a 1:1 EtOH:DMF mixture.

References

  • Siddiqui, N. et al. (2007).[7][8] Synthesis and crystal structure of 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E . Link

  • Shafiq, M. et al. (2008).[7][8] 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E . Link

  • Ahmad, S. et al. (2014). Synthesis of novel anti-bacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate. ResearchGate . Link

  • Javid, N. et al. (2022).[2] 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. RSC Advances . Link

Sources

1H-Benzo[c][1,2]thiazine 2,2-dioxide as a scaffold for MAO-A and MAO-B inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Benzo[c][1,2]thiazine 2,2-dioxide Scaffolds for MAO Inhibition

Introduction: The Privileged Scaffold

The 1H-benzo[c][1,2]thiazine 2,2-dioxide scaffold (often structurally correlated with the 2,1-benzothiazine system) represents a "privileged structure" in medicinal chemistry. While historically significant as the core of "oxicam" non-steroidal anti-inflammatory drugs (NSAIDs), recent pharmacological pivoting has identified this heterocyclic system as a potent scaffold for Monoamine Oxidase (MAO) inhibition.

Why this Scaffold?

  • Bioisosterism: It serves as a lipophilic bioisostere to the quinolinone and coumarin rings found in classic MAO inhibitors.

  • Electronic Tuning: The sulfonyl group (

    
    ) at position 2 and the nitrogen at position 1 provide strong hydrogen bond acceptor/donor sites, critical for orienting the molecule within the MAO active site (specifically interacting with the FAD cofactor).
    
  • Selectivity Potential: Substitution at the

    
    -1 and 
    
    
    
    -4 positions allows for fine-tuning selectivity between MAO-A (depression targets) and MAO-B (Parkinson’s/Alzheimer’s targets).

Chemical Synthesis Protocol

The synthesis of MAO-active benzothiazines typically involves constructing the core sultam ring followed by functionalization at the C-4 position. The following protocol details the synthesis of 4-hydrazono-1H-benzo[c][1,2]thiazine 2,2-dioxides , a subclass with high reported MAO affinity.

Phase A: Core Construction (Ring Expansion)
  • Principle: The most robust route often utilizes the Gabriel-Colman rearrangement or ring expansion of

    
    -alkyl saccharin derivatives.
    
  • Starting Material: Sodium Saccharin or Methyl anthranilate.

Step-by-Step Protocol:

  • Alkylation of Saccharin:

    • Dissolve sodium saccharin (1.0 eq) in DMF.

    • Add chloroacetone or phenacyl chloride (1.1 eq).

    • Heat at 80°C for 4 hours.

    • Workup: Pour into ice water; filter the precipitate (

      
      -alkyl saccharin).
      
  • Gabriel-Colman Rearrangement:

    • Dissolve the

      
      -alkyl saccharin in anhydrous ethanol.
      
    • Add sodium ethoxide (NaOEt, 2.0 eq) dropwise at room temperature.

    • Reflux for 3–6 hours. The base catalyzes the ring expansion to form the 4-hydroxy-1H-benzo[c][1,2]thiazine 2,2-dioxide core.

    • Workup: Acidify with HCl to precipitate the enolic product.

Phase B: Functionalization (Hydrazone Formation)
  • Rationale: The C-4 carbonyl/enol is converted to a hydrazone to extend the conjugated system, enhancing lipophilicity and fit within the MAO hydrophobic cavity.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the benzothiazine core (from Phase A) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (excess, ~3-5 eq) to the solution.

  • Reflux: Heat at reflux (78°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Condensation (Library Generation):

    • Isolate the 4-hydrazino intermediate.

    • React with various aryl aldehydes (e.g., p-chlorobenzaldehyde, furaldehyde) in methanol with a catalytic amount of acetic acid.

    • Reflux for 2–4 hours to yield the final Schiff base/hydrazone inhibitors .

Visualization: Synthesis Pathway

SynthesisPathway Saccharin Sodium Saccharin Alkylation N-Alkylation (Cl-CH2-R) Saccharin->Alkylation Intermediate1 N-Alkyl Saccharin Alkylation->Intermediate1 Rearrangement Gabriel-Colman Rearrangement (NaOEt/EtOH) Intermediate1->Rearrangement Core 4-Hydroxy-Benzothiazine Core Rearrangement->Core Hydrazine Hydrazine Hydrate Reflux Core->Hydrazine Hydrazone 4-Hydrazino Intermediate Hydrazine->Hydrazone Aldehyde Ar-CHO (Condensation) Hydrazone->Aldehyde Final Final MAO Inhibitor (Hydrazone Derivative) Aldehyde->Final

Figure 1: Synthetic workflow transforming saccharin precursors into MAO-active benzothiazine scaffolds via ring expansion and hydrazone condensation.[1]

Biological Evaluation: Fluorometric MAO Assay

To validate the inhibitory potential, we utilize the Kynuramine Deamination Assay .[2] This method is superior to colorimetric (peroxidase-coupled) assays because it is less susceptible to interference from the antioxidant properties often found in benzothiazine derivatives.

Assay Principle

MAO isoforms (A or B) oxidatively deaminate Kynuramine (non-fluorescent) to form an aldehyde intermediate, which spontaneously cyclizes to 4-Hydroxyquinoline (4-HQ) . 4-HQ is fluorescent (


 nm, 

nm).[3] Inhibitors reduce the formation of 4-HQ.
Reagents & Setup
  • Enzymes: Recombinant Human MAO-A and MAO-B (5 mg/mL stock).

  • Substrate: Kynuramine dihydrobromide.[4][5]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • Positive Control (MAO-A): Clorgyline (

      
       nM).
      
    • Positive Control (MAO-B): Selegiline (

      
       nM).
      
  • Plate: Black 96-well flat-bottom microplate.[4]

Detailed Protocol
  • Inhibitor Preparation:

    • Dissolve test compounds in DMSO (10 mM stock).

    • Prepare serial dilutions (0.001

      
      M to 100 
      
      
      
      M) in assay buffer. Note: Final DMSO concentration must be <1%.
  • Pre-Incubation (Equilibrium Phase):

    • Add 170

      
      L  of Buffer to wells.[5]
      
    • Add 10

      
      L  of Test Inhibitor (or DMSO for control).
      
    • Add 10

      
      L  of Enzyme (MAO-A or MAO-B).
      
    • Incubate: 15 minutes at 37°C . This allows the inhibitor to bind (reversible or irreversible) before substrate competition begins.

  • Reaction Initiation:

    • Add 10

      
      L  of Kynuramine substrate.[5]
      
      • Target Concentration:

        
         (approx. 45 
        
        
        
        M for MAO-A, 30
        
        
        M for MAO-B).
    • Incubate: 30 minutes at 37°C in the dark.

  • Termination & Readout:

    • Add 75

      
      L  of 2N NaOH. (Stops reaction and ensures 4-HQ is in its fluorescent anionic form).
      
    • Read Fluorescence: Ex 310 nm / Em 400 nm .

Data Analysis

Calculate % Inhibition using the formula:


[6][7][8][9]
  • Plot log[Inhibitor] vs. % Inhibition to determine

    
     using non-linear regression (Sigmoidal Dose-Response).
    
Visualization: Assay Mechanism

AssayMechanism Kyn Kynuramine (Non-Fluorescent) Inter Aldehyde Intermediate Kyn->Inter Enzyme MAO-A / MAO-B (Enzyme) Enzyme->Kyn Oxidation Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Inhibitor Benzothiazine Inhibitor Inhibitor->Enzyme Blockade Cyclization Spontaneous Cyclization (NaOH) Inter->Cyclization Product 4-Hydroxyquinoline (Fluorescent: Ex310/Em400) Cyclization->Product

Figure 2: Kynuramine deamination pathway. Benzothiazine inhibitors prevent the formation of the fluorescent 4-hydroxyquinoline product.

Structure-Activity Relationship (SAR) Insights

Based on recent literature (see References), the following SAR trends are critical for optimizing this scaffold:

Structural FeatureModificationEffect on MAO Activity
N-1 Position Methylation (

-Me)
Generally increases activity compared to NH. The methyl group fits a small hydrophobic pocket in the active site.
C-4 Position Hydroxyl (-OH)Essential for H-bonding; mimics the transition state.
C-4 Linker Hydrazone (=N-NH-)Significantly enhances potency over the ketone/enol. The linker provides rigidity and extends the molecule into the "entrance cavity" of MAO.
Aryl Tail 4-Cl-Phenyl / FuranLipophilic, electron-withdrawing groups on the hydrazone tail favor MAO-B selectivity due to the larger hydrophobic substrate cavity of MAO-B.
Sultam Ring Dioxide (

)
The sulfonyl oxygens act as H-bond acceptors for the FAD cofactor amino residues (e.g., Tyr435).

Troubleshooting & Optimization

  • Solubility Issues: Benzothiazines can be poorly soluble in aqueous buffers.

    • Solution: Pre-dissolve in DMSO.[4][5] Ensure final DMSO < 1% in the well. If precipitation occurs, add 0.01% Triton X-100 to the buffer.

  • Autofluorescence: Some benzothiazine derivatives (especially extended conjugation systems) may fluoresce near 400 nm.

    • Control: Always run a "Compound Interference" well (Buffer + Compound + No Enzyme) to subtract background fluorescence.

  • Irreversibility Check: To determine if the inhibitor is reversible or irreversible (suicide inhibitor), perform a dialysis recovery experiment . Incubate enzyme + inhibitor, then dialyze against buffer for 24h. If activity does not recover, inhibition is irreversible.

References

  • Ahmad, M., et al. (2017). "Synthesis and MAO inhibitory activity of 1H-benzo[c][1,2]thiazine 2,2-dioxides." European Journal of Medicinal Chemistry.

  • BenchChem. "Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays." BenchChem Protocols.

  • Chimenti, F., et al. (2004). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase." Journal of Medicinal Chemistry.

  • Matloob, A., et al. (2018). "Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene]-2-H/methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides." European Journal of Medicinal Chemistry.

  • Gidaro, M.C., et al. (2016). "The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note: Rational Design and Evaluation of 2,1-Benzothiazine 2,2-Dioxide Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs)—which includes blockbuster therapeutics like piroxicam and meloxicam—is traditionally built upon a 1,2-benzothiazine 1,1-dioxide scaffold[1]. While highly effective, the chronic administration of classical NSAIDs is frequently limited by gastrointestinal and renal toxicities.

Bioisosteric replacement, specifically the transposition of the nitrogen and sulfur atoms to form a 2,1-benzothiazine 2,2-dioxide core, represents a sophisticated drug design strategy to overcome these limitations[2]. This structural modification alters the electronic distribution, dipole moment, and tautomeric equilibrium of the molecule, offering a robust platform for developing novel anti-inflammatory and analgesic agents with improved target residence times and safety profiles[3][4]. Quantum-chemical calculations reveal that these compounds can exist in multiple tautomeric forms (dienol, keto-enol, and diketo), which critically influences their spatial geometry and subsequent interaction with target enzymes[5].

The 4-hydroxy-3-carboxamide motif acts as the primary pharmacophore. The enolic hydroxyl group mimics the carboxylic acid of arachidonic acid, anchoring the molecule via hydrogen bonds to Arg120 and Tyr355 in the cyclooxygenase-2 (COX-2) active site, while the heteroaryl amide extension selectively occupies the COX-2 specific side pocket (lined by Val523)[1].

Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PG Prostaglandin G2/H2 (Inflammatory Mediators) COX2->PG Oxidation/Reduction INFLAM Inflammation & Pain PG->INFLAM Receptor Binding DRUG 2,1-Benzothiazine 2,2-dioxide Derivative DRUG->COX2 Competitive Inhibition (Blocks Active Site)

Mechanistic pathway of COX-2 inhibition by 2,1-benzothiazine 2,2-dioxide derivatives.

Structure-Activity Relationship (SAR) Profiling

To optimize the anti-inflammatory response, various heteroaryl groups are introduced at the amide nitrogen. The nature of this R-group dictates the molecule's selectivity index (SI). Below is a representative quantitative summary of how specific substitutions on the 2,1-benzothiazine 2,2-dioxide core influence enzymatic inhibition and in vivo efficacy.

Compound SeriesAmide R-Group SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)
Derivative A 2-Thiazolyl18.500.15123.378%
Derivative B 2-Pyridyl3.200.0840.082%
Derivative C 5-Methylisoxazol-3-yl12.000.4526.665%
Reference Meloxicam (1,2-isomer)16.200.13124.679%

Synthetic Protocol: Thermal Amidation Workflow

The synthesis of target 4-hydroxy-1-methyl-2,2-dioxo-N-(heteroaryl)-1H-2,1-benzothiazine-3-carboxamides requires overcoming the inherently low reactivity of the ester precursor[2].

Materials and Reagents
  • Starting Material: Methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2,1-benzothiazine-3-carboxylate.

  • Reagents: Selected heteroarylamine (e.g., 2-aminothiazole).

  • Solvent: Anhydrous xylene.

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, suspend 10 mmol of the starting ester and 10.5 mmol of the selected heteroarylamine in 30 mL of dry xylene.

    • Causality: Dry xylene is explicitly selected due to its high boiling point (~140°C). This provides the necessary thermal energy to overcome the high activation barrier of nucleophilic acyl substitution at the sterically hindered ester[2].

  • Thermal Reflux: Heat the mixture to 150°C under an inert nitrogen atmosphere for 4 to 6 hours.

    • Causality: The Dean-Stark apparatus allows for the continuous azeotropic removal of methanol (the reaction byproduct). According to Le Chatelier's principle, this shifts the chemical equilibrium irreversibly toward the product side.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

    • Self-Validating Check: The complete disappearance of the higher-Rf ester spot confirms reaction completion, preventing unreacted starting material from complicating downstream crystallization.

  • Isolation: Cool the reaction mixture gradually to room temperature. The target carboxamide typically precipitates as a highly crystalline solid. Filter under vacuum and wash the filter cake with cold ethanol.

  • Purification & Structural Validation: Recrystallize the crude product from an ethanol/DMF mixture.

    • Self-Validating Check: Validate the structure using ¹H NMR. The presence of a highly deshielded proton signal at δ 14.0–15.5 ppm confirms the enolic OH is participating in a strong intramolecular hydrogen bond with the amide carbonyl—a structural hallmark required for active COX-2 binding.

Workflow Ester Methyl 4-hydroxy-1-methyl-2,2-dioxo- 1H-2,1-benzothiazine-3-carboxylate Reaction Thermal Amidation (Dry Xylene, 150°C, 4-6h) Ester->Reaction Amine Heteroarylamine (e.g., 2-Aminothiazole) Amine->Reaction TLC In-Process Control (TLC Monitoring) Reaction->TLC Aliquot sampling TLC->Reaction If incomplete Purification Cooling & Recrystallization (Ethanol/DMF) TLC->Purification If complete Product Target Carboxamide (Pure NSAID Candidate) Purification->Product

Synthetic workflow for 2,1-benzothiazine 2,2-dioxide-based anti-inflammatory agents.

Pharmacological Evaluation Protocols

To validate the efficacy and safety of the synthesized 2,1-benzothiazine 2,2-dioxides, a tiered in vitro and in vivo evaluation system is employed.

In Vitro COX-1/COX-2 Selectivity Assay

Objective: Determine the Selectivity Index (SI) to predict gastrointestinal safety profiles relative to traditional NSAIDs.

  • Enzyme Preparation: Incubate human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing hematin (1 µM) and EDTA (3 µM) for 15 minutes at 37°C.

    • Causality: Hematin is a mandatory cofactor for the peroxidase activity of COX enzymes. EDTA is included to chelate trace heavy metals, preventing metal-induced oxidative degradation of the recombinant proteins.

  • Inhibitor Incubation: Add the test compounds (dissolved in DMSO, ensuring final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation) at varying concentrations (0.01–100 µM) and incubate for 10 minutes.

  • Reaction Initiation: Add arachidonic acid (10 µM) to initiate the catalytic conversion. Terminate the reaction precisely after 2 minutes by adding 1M HCl.

  • Quantification: Measure Prostaglandin E₂ (PGE₂) levels using a competitive Enzyme Immunoassay (EIA). Calculate IC₅₀ values using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: Assess the translation of in vitro enzyme inhibition to physiological anti-inflammatory efficacy.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal drug absorption, allowing ad libitum access to water.

  • Dosing: Administer the test compound (e.g., 5 mg/kg) orally as a uniform suspension in 0.5% sodium carboxymethyl cellulose (CMC).

    • Causality: 0.5% CMC acts as a highly effective suspending agent, ensuring that the hydrophobic 2,1-benzothiazine derivatives are dosed accurately and uniformly without precipitation in the syringe.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% λ-carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Causality: Carrageenan is specifically chosen because it induces a well-characterized biphasic inflammatory response. The late phase (2–6 hours post-injection) is heavily driven by local prostaglandin synthesis, making it the ideal physiological window to evaluate COX-2 specific inhibitors.

  • Measurement: Measure paw volume using a plethysmometer at 0, 2, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group to establish in vivo efficacy.

References

1. - ResearchGate 2. - ResearchGate 3.4 - nanobioletters.com 4.5 - IUCr 5.1 - PMC

Sources

Application Notes & Protocols for the Synthesis of Tricyclic Fused Systems Containing Benzo[c]thiazine S,S-Dioxide

Application Notes & Protocols for the Synthesis of Tricyclic Fused Systems Containing Benzo[c][1][2]thiazine S,S-Dioxide

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of complex tricyclic systems featuring the benzo[c][1][2]thiazine S,S-dioxide core. This scaffold is of significant interest due to its prevalence in compounds with diverse biological activities, including anti-inflammatory and anticancer properties[2][3]. The protocols herein focus on modern synthetic strategies, emphasizing palladium-catalyzed intramolecular cyclization as a robust method for constructing indole-fused derivatives, specifically the indolo[1,2-b]benzo[c][1][2]thiazine 6,6-dioxide system. We will detail the synthesis of the requisite diarylsulfonamide precursor and the subsequent key C-H activation/amination cascade, providing step-by-step protocols, mechanistic insights, and characterization guidelines.

Introduction: The Significance of the Benzo[c][1][2]thiazine Scaffold

The 1,2-benzothiazine 1,1-dioxide core is a "privileged scaffold" in medicinal chemistry. Its rigid structure and specific geometry are key components in a variety of pharmacologically active agents. A prominent example is the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Meloxicam, which feature this heterocyclic system[1]. Beyond inflammation, derivatives have demonstrated potent inhibitory activity against various enzymes and biological targets, making them attractive templates for drug discovery[1][2].

Fusing a third ring onto this benzothiazine core creates tricyclic systems with more complex, three-dimensional architectures. This structural elaboration can enhance binding affinity and selectivity for specific biological targets. The synthesis of such systems, however, requires sophisticated and efficient chemical transformations. This guide focuses on a modern and powerful approach: the use of transition-metal catalysis to forge the final ring system through an intramolecular C-C or C-N bond formation.

Core Synthetic Strategy: Palladium-Catalyzed Intramolecular Cyclization

The construction of the target indolo[1,2-b]benzo[c][1][2]thiazine 6,6-dioxide relies on a two-stage process. First, a suitable N,N-diaryl-2-iodobenzenesulfonamide precursor is assembled. Second, this precursor undergoes a palladium-catalyzed intramolecular cyclization that forms the crucial C-N bond, completing the tricyclic indole-fused system.

Rationale for the Chosen Pathway
  • Expertise & Causality: We employ a palladium-catalyzed intramolecular C-H amination strategy. This approach is highly efficient for forming five-membered nitrogen heterocycles. The palladium catalyst facilitates the activation of a typically unreactive C-H bond on one aromatic ring and couples it with the sulfonamide nitrogen. This avoids harsh conditions often required for classical condensation reactions and offers a high degree of functional group tolerance[4]. The use of a palladium(II) acetate/phosphine ligand system is a well-established and reliable choice for such transformations[5][6].

Overall Synthetic Workflow

The logical flow from commercially available starting materials to the final tricyclic product is outlined below. This multi-step synthesis ensures that the necessary functionalities are precisely positioned for the key final cyclization step.

Gcluster_0Stage 1: Precursor Synthesiscluster_1Stage 2: Key Cyclizationcluster_2Stage 3: ValidationA2-IodobenzenesulfonylchlorideCN-(2-bromophenyl)-2-iodo-benzenesulfonamideA->CSulfonamideFormationB2-BromoanilineB->CEPrecursor: N-(2-bromophenyl)-N-(1H-indol-1-yl)-2-iodobenzenesulfonamideC->EBuchwald-HartwigN-ArylationDIndoleD->EFIndolo[1,2-b]benzo[c][1,2]thiazine6,6-dioxideE->FPd-CatalyzedIntramolecularC-H AminationGFinal ProductCharacterization(NMR, HRMS)F->GGAPd(0)L₂Active CatalystBOxidative AdditionAr-I bond inserts into Pd(0)Forms Ar-Pd(II)-I complexA->BPrecursor(Ar-I)CC-H Activation / AminationSulfonamide N coordinates to Pd(II)Intramolecular C-H activation of indole ringB->CcenterDReductive EliminationC-N bond formsProduct is releasedC->DD->AProductReleased

Figure 2: Simplified catalytic cycle for the Pd-catalyzed intramolecular C-H amination.

Reagents and Materials
ReagentFormulaMWAmountMolesNotes
Precursor (from Stage 1)C₂₀H₁₄BrIN₂O₂S569.21569 mg1.0 mmolSubstrate
Palladium(II) AcetatePd(OAc)₂224.5011.2 mg0.05 mmolCatalyst (5 mol%)
XantphosC₃₉H₃₂OP₂578.6057.9 mg0.10 mmolLigand (10 mol%)
Potassium CarbonateK₂CO₃138.21415 mg3.0 mmolBase (3.0 equiv)
TolueneC₇H₈92.1420 mL-Anhydrous/Degassed Solvent

Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Toluene is flammable and toxic. Anhydrous solvents are reactive with water. The reaction should be performed under an inert atmosphere.

Detailed Experimental Protocol
  • Vessel Preparation: A 50 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry argon.

    • Scientist's Note:Moisture and oxygen can deactivate the palladium catalyst, leading to failed or low-yielding reactions. Meticulous exclusion of air and water is critical for success.

  • Reagent Addition: To the flask, add the N,N-diaryl-2-iodobenzenesulfonamide precursor (569 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.10 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Atmosphere Exchange: The flask is evacuated and backfilled with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Anhydrous, degassed toluene (20 mL) is added via syringe through a rubber septum.

    • Scientist's Note:Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: The reaction mixture is heated to 110 °C (oil bath temperature) and stirred vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A small aliquot is taken, diluted with dichloromethane, and spotted on a silica gel plate, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.

  • Work-up Procedure: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 20 mL). d. Combine the organic filtrates and wash with water (50 mL) and then with brine (50 mL).

    • Scientist's Note:The brine wash helps to remove residual water from the organic layer, aiding the subsequent drying step. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) to isolate the pure tricyclic product.

Product Characterization and Validation (Self-Validating System)

To confirm the successful synthesis of indolo[1,2-b]benzo[c]t[1][2]hiazine 6,6-dioxide, the following characterization is essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a downfield shift of the aromatic protons compared to the precursor. The disappearance of the signals corresponding to the protons on the bromo- and iodo-substituted rings and the appearance of a new set of coupled aromatic signals confirms the formation of the fused system.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon atoms in the new tricyclic structure.

  • HRMS (High-Resolution Mass Spectrometry): This provides the most definitive evidence of the product's identity. The measured mass should match the calculated exact mass for the molecular formula C₂₀H₁₃NO₂S. For example: HRMS (ESI) m/z calcd for C₂₀H₁₄NO₂S [M+H]⁺ 332.0740, found 332.0745.[1]

Broader Applications and Substrate Scope

The power of this palladium-catalyzed methodology lies in its versatility. By modifying the starting materials, a diverse library of tricyclic fused benzo[c]t[1][2]hiazine derivatives can be synthesized. The table below illustrates potential variations based on literature precedents for similar cross-coupling reactions.

EntrySubstituent on Indole (R¹)Substituent on Benzene (R²)Expected Yield (%)
1HH~75%
25-MeH~80%
35-OMeH~82%
4H4-F~70%
5H4-CF₃~65%

This table is illustrative, based on typical outcomes for Pd-catalyzed C-H functionalization reactions. Actual yields may vary.

These structurally diverse analogs are valuable for structure-activity relationship (SAR) studies in drug discovery programs, aiming to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

References

  • A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides, β-Carbolinones, Indolo[2,3-c]pyran-1-ones, Indolo[3,2-c]pyran-1-ones, Thieno[2,3-c]pyran-7-ones and Pyrano[2,3-d]imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Saudi Chemical Society. Available at: [Link]

  • Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. Journal of Sulfur Chemistry. Available at: [Link]

  • Derivatives of the new ring system indolo[1,2-c]benzot[1][2][7]riazine with potent antitumor and antimicrobial activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of fusedt[1][2][8]hiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. PubMed. Available at: [Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules. Available at: [Link]

  • Synthesis of Benzot[4][9]hiazolo[2,3-c]t[1][2][9]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]

  • Novel synthesis of biologically active indolo [3,2-C] isoquinoline derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Electrochemical enaminone C–H thiolation/C–N amination cascade for thiazole synthesis and its diastereoselective dearomatization. Green Chemistry. Available at: [Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Semantic Scholar. Available at: [Link]

  • Synthesis of indolo[1,2‐c]benzot[1][2][7]riazine derivatives 93. ResearchGate. Available at: [Link]

  • Efficient palladium-catalyzed N-arylation of indoles. Organic Letters. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Crystalline 1H-Benzo[c][1,2]thiazine 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support resource for researchers working with 1H-Benzo[c][1,2]thiazine 2,2-dioxide (and its related 2,1-benzothiazine sultam scaffolds).

This molecule serves as the core pharmacophore for the "oxicam" class of NSAIDs.[1] Its purification is non-trivial due to its propensity for polymorphism , "oiling out" during crystallization, and sensitivity to hydrolytic ring-opening under extreme pH conditions.

Department: Chemical Process Development & Purification Agent: Dr. Aris Thorne, Senior Application Scientist

Section 1: Diagnostic Troubleshooting (Q&A)

User Query 1: "My crude product is precipitating as a sticky yellow oil instead of crystals. How do I fix this?"

Dr. Thorne: This is the classic "oiling out" phenomenon, common with benzothiazine sultams when the impurity profile disrupts the metastable zone width.[1] It usually indicates the presence of unreacted sulfonyl chloride intermediates or residual high-boiling solvents (like DMF or DMSO).[1]

  • The Fix (Thermodynamic Control):

    • Re-dissolve the oil in the minimum amount of boiling Ethanol (EtOH) .[1]

    • Seed the solution at 5-10°C below the saturation temperature with pure crystals (if available).

    • Slow Cool: Do not shock-cool on ice. Use a controlled ramp (10°C/hour).

    • Anti-solvent: If oiling persists, switch to a Dual-Solvent System .[1] Dissolve in minimal THF, then add Hexane dropwise until turbidity just appears.[1] Stir rapidly to induce nucleation before cooling.[1]

User Query 2: "I'm seeing inconsistent melting points (Range: 190°C – 205°C) across different batches. Is my compound impure?"

Dr. Thorne: Not necessarily impure, but likely polymorphic . 1H-Benzo[c][1,2]thiazine 2,2-dioxide derivatives are known to exist in at least two forms:

  • Form I (Thermodynamic): Higher melting point (>200°C), stable, obtained from slow crystallization in polar protic solvents (EtOH).

  • Form II (Kinetic): Lower melting point (~190°C), metastable, obtained from rapid precipitation or non-polar solvents.

  • The Fix: Standardize your thermal history.

    • Protocol: Reflux the solid in Acetonitrile (MeCN) for 1 hour (slurry ripening). This provides the energy to convert the kinetic Form II into the thermodynamic Form I. Filter hot if the impurity is soluble, or cool slowly to harvest Form I crystals.[1]

User Query 3: "The crystals are retaining a persistent yellow color. NMR shows >98% purity."

Dr. Thorne: The color comes from trace azo-coupling byproducts or oxidized hydrazines (if using hydrazine routes) trapped in the crystal lattice.[1] These are potent chromophores even at ppm levels.[1]

  • The Fix:

    • Activated Carbon: Dissolve in hot Ethanol.[1][2] Add activated charcoal (SX-Ultra) (5 wt% relative to substrate).[1] Reflux for 15 minutes. Critical: Filter through a pre-warmed Celite pad to prevent premature crystallization in the funnel.

    • Acid/Base Wash: If the chromophore is non-acidic, dissolve your product in 1M NaOH (the sultam NH is acidic, pKa ~9-10). Extract the aqueous layer with Ethyl Acetate (removes non-acidic colorants).[1] Re-precipitate the product by adding 3M HCl dropwise to pH 4.[1]

Section 2: Core Purification Protocols
Protocol A: The "Rough Cut" (Acid-Base Extraction)

Use this for crude reaction mixtures containing inorganic salts or starting materials.[1]

  • Dissolution: Suspend crude solid in 1M NaOH (10 mL per gram). Stir until fully dissolved (solution may be dark).

  • Filtration: Filter off any insoluble mechanical impurities or unreacted neutrals.[1]

  • Extraction: Wash the basic aqueous layer with Dichloromethane (DCM) (2 x 10 mL).[1] Discard the organic (DCM) layer—this contains non-acidic impurities.[1]

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 3M HCl with vigorous stirring.

  • Endpoint: A thick white precipitate forms at pH ~3-4.[1]

  • Harvest: Filter and wash with ice-cold water to remove NaCl. Dry at 60°C under vacuum.[1]

Protocol B: High-Purity Recrystallization (The "Fine Polish")

Use this to obtain analytical grade crystals (Form I).[1]

  • Solvent Selection: Ethanol (Absolute) is the primary choice.[1] Acetonitrile is the secondary choice for higher impurity rejection.[1]

  • Saturation: Heat solvent to reflux.[1][3] Add dry solid from Protocol A until no more dissolves.

  • Clarification: If particles remain, hot filter through a 0.45 µm PTFE membrane.[1]

  • Nucleation: Allow the filtrate to cool to room temperature undisturbed (approx. 25°C) over 2 hours.

  • Growth: Once turbidity is visible, move to 4°C for 12 hours.

  • Collection: Filter. Wash the cake with cold solvent (pre-chilled to -20°C).

  • Drying: Vacuum oven at 50°C for 24 hours. Note: Trapped solvent can lower MP; ensure constant weight.[1]

Section 3: Solvent Performance Data
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionCrystal FormRisk Factor
Ethanol (100%) HighModerateGoodForm I (Needles)Low
Acetonitrile HighLowExcellentForm I (Prisms)Moderate (Cost)
Methanol Very HighHighPoorMixedYield Loss
Ethyl Acetate ModerateLowModerateForm II (Plates)Solvates
DMF/Water (9:1) Very HighLowGoodAmorphous/OilSolvent Inclusion
Section 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying 1H-Benzo[c][1,2]thiazine 2,2-dioxide based on the initial state of the material.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil High Impurity Load Solid Solid Precipitate CheckState->Solid Moderate Purity Chromatography Flash Chromatography (SiO2, 30% EtOAc/Hex) Oil->Chromatography Cannot Crystallize AcidBase Protocol A: Acid-Base Extraction (Remove Neutrals) Solid->AcidBase CheckPurity Purity > 95%? AcidBase->CheckPurity Recryst Protocol B: Recrystallization (Ethanol or MeCN) CheckPurity->Recryst Yes CheckPurity->Chromatography No (Stubborn Impurities) PolymorphCheck Check Melting Point (Target: >200°C) Recryst->PolymorphCheck Chromatography->AcidBase Ripening Slurry Ripening (Reflux in MeCN) PolymorphCheck->Ripening Broad/Low MP Final Pure Crystalline 1H-Benzo[c][1,2]thiazine 2,2-dioxide PolymorphCheck->Final Sharp MP Ripening->Final

Caption: Decision tree for selecting the appropriate purification workflow based on crude material state and thermal analysis.

References
  • Lombardino, J. G., & Wiseman, E. H. (1972). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1] Journal of Medicinal Chemistry.[1][4] Link

  • Raji Reddy, C., et al. (2024).[2][5][6] Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams.[1][5] The Journal of Organic Chemistry.[1][4][5][7] Link

  • Ukrainets, I. V., et al. (2014).[6] 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid.[1][3] Peculiarities of Preparation, Structure, and Biological Properties.[2][6][8] Chemistry of Heterocyclic Compounds.[1][2][4][5][6][7][9][10][11][12] Link

  • PubChem. (2025).[1] 1,2-Benzothiazine 1,1-dioxide Compound Summary. National Library of Medicine.[1] Link

  • Togo, H., et al. (2000).[5] Preparation of 3,4-Dihydro-2,1-benzothiazine 2,2-Dioxide Skeleton from N-Methyl 2-(Aryl)ethanesulfonamides.[1][5] The Journal of Organic Chemistry.[1][4][5][7] Link

Sources

optimizing regioselectivity in benzothiazine N-substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazine Regioselectivity Optimization

Current Status: Online 🟢 Department: Synthetic Methodology & Process Chemistry Topic: Optimizing Regioselectivity in Benzothiazine N-Substitution Ticket Priority: High (Medicinal Chemistry Scaffolds)[1]

Welcome to the Benzothiazine Optimization Hub

You have reached the Tier-3 Technical Support for heterocyclic functionalization. This guide addresses the critical challenges in functionalizing benzothiazine scaffolds—specifically the competition between N-alkylation and O-alkylation (in 1,2-benzothiazines/oxicams) and the regiocontrol of N-4 substitution in 1,4-benzothiazines.[1]

Part 1: The Core Logic (Root Cause Analysis)[1]

Before troubleshooting specific failures, you must understand the electronic "personality" of your substrate.[1] Benzothiazines are ambident nucleophiles .

The Ambident Dilemma: N vs. O Selectivity

In 4-hydroxy-1,2-benzothiazine-1,1-dioxides (the oxicam core), the anion formed by deprotonation is delocalized between the Nitrogen (N-2) and the Oxygen (O-4).[1]

  • The Nitrogen (N-2): A softer nucleophilic center.[1] It is sterically more accessible in some conformers but less electronegative.

  • The Oxygen (O-4): A harder nucleophilic center.[1] It carries high electron density due to the enolate character.

The Governing Law (HSAB Theory):

  • Soft Electrophiles (e.g., Alkyl iodides, Benzyl bromides)

    
     Prefer N-Alkylation .[1]
    
  • Hard Electrophiles (e.g., Alkyl sulfonates, Acyl chlorides, Sulfates)

    
     Increase risk of O-Alkylation .[1]
    

Part 2: Decision Matrix & Workflows

Use the following logic flow to select your initial reaction conditions.

Benzothiazine_Optimization Start Start: Select Substrate Type12 1,2-Benzothiazine (Oxicam Precursor) Start->Type12 Type14 1,4-Benzothiazin-3-one Start->Type14 Target Target Transformation? Type12->Target Type14->Target Alkylation N-Alkylation Target->Alkylation Arylation N-Arylation Target->Arylation Cond_Alk_12 Protocol A: NaH / DMF / MeI (Soft Electrophile) Alkylation->Cond_Alk_12 1,2-Isomer Cond_Alk_14 Protocol B: K2CO3 / Acetone / PTC (Phase Transfer) Alkylation->Cond_Alk_14 1,4-Isomer Cond_Ary_Pd Protocol C: Pd(OAc)2 / Xantphos Buchwald-Hartwig Arylation->Cond_Ary_Pd All Isomers

Figure 1: Decision matrix for selecting reaction conditions based on scaffold isomer and desired substitution.

Part 3: Troubleshooting Tickets (FAQ)

Ticket #401: "I am getting significant O-alkylated byproduct."

Context: User is attempting to methylate a 4-hydroxy-1,2-benzothiazine-3-carboxamide using Dimethyl Sulfate (DMS). Diagnosis: You are using a Hard Electrophile (DMS) which favors the Hard Nucleophile (Oxygen). Solution:

  • Switch Electrophile: Change from Dimethyl Sulfate to Methyl Iodide (MeI) . Iodide is a softer leaving group, favoring N-attack.

  • Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO .[1] These solvents solvate the cation (Na+) well, leaving the anion "naked" and more reactive, but they also tend to support the softer N-nucleophilicity in these specific scaffolds compared to protic solvents.[1]

  • Base Selection: Ensure you are using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) .[1] Avoid silver salts (Ag2CO3), which almost exclusively drive O-alkylation via the "silver ion assistance" mechanism.

Ticket #402: "My 1,4-benzothiazin-3-one N-alkylation yield is stuck at 40%."

Context: Reaction using K2CO3 in refluxing acetone. Diagnosis: Poor solubility of the anion or insufficient basicity for the specific amide proton.[1] Solution:

  • Add a Catalyst: Introduce a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 10 mol%.[1] This shuttles the anion into the organic phase.

  • Upgrade Base/Solvent: Switch to NaH (1.2 eq) in anhydrous DMF . The irreversible deprotonation by hydride prevents equilibrium issues.

Ticket #403: "Palladium-catalyzed N-arylation failed; starting material recovered."

Context: Coupling 1,4-benzothiazine with an aryl bromide using Pd(PPh3)4. Diagnosis: The oxidative addition is likely working, but the reductive elimination is stalled, or the Pd(0) is deactivated by the sulfur in the ring (catalyst poisoning).[1] Solution:

  • Ligand Switch: Standard triphenylphosphine is often too weak.[1] Switch to bidentate ligands with a wide bite angle like Xantphos or bulky monodentate ligands like BrettPhos or RuPhos .

  • Pre-catalyst: Use Pd2(dba)3 or Pd(OAc)2 instead of Pd(PPh3)4.

  • Base: Use Cs2CO3 (Cesium Carbonate) in 1,4-Dioxane or Toluene at 100°C.

Part 4: Standard Operating Protocols (SOPs)

SOP-A: Regioselective N-Methylation of 1,2-Benzothiazines (Oxicam Precursors)

Target: High N/O Selectivity

Reagents:

  • Substrate: 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide ester (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile: Methyl Iodide (1.5 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add the benzothiazine substrate dropwise (if liquid) or portion-wise (if solid).

  • Wait: Stir at 0°C for 30 minutes until H2 evolution ceases. The solution should turn clear/yellow (formation of the sodium salt).

  • Addition: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour mixture into ice-cold dilute HCl (0.1 N).

  • Workup: Filter the precipitate (if solid) or extract with EtOAc.

  • Validation: Check NMR. N-Me signal typically appears ~3.0–3.5 ppm. O-Me signal (if present) appears downfield ~3.8–4.0 ppm.[1]

SOP-B: Phase-Transfer N-Alkylation of 1,4-Benzothiazin-3-ones

Target: Operational Simplicity & Green Chemistry

Reagents:

  • Substrate: 2H-1,4-benzothiazin-3(4H)-one (1.0 eq)[1]

  • Base: Potassium Carbonate (K2CO3, anhydrous, 3.0 eq)[1]

  • Catalyst: TBAB (10 mol%)

  • Electrophile: Alkyl Bromide/Chloride (1.2 eq)

  • Solvent: Acetone or Acetonitrile (Reflux)

Procedure:

  • Mix substrate, K2CO3, and TBAB in solvent.

  • Stir at RT for 15 mins.

  • Add Alkyl Halide.

  • Reflux for 6–12 hours.

  • Filter off inorganic salts while hot.[1]

  • Evaporate solvent to obtain crude product.[1]

Part 5: Comparative Data: Base & Solvent Effects

The following table summarizes the regioselectivity ratios (N:O) for the methylation of saccharin-like 1,2-benzothiazine derivatives based on literature precedents.

EntryBaseSolventElectrophileYield (%)Regioselectivity (N:O)Notes
1NaHDMFMeI85-95>95:5Recommended for high N-selectivity.
2K2CO3AcetoneMeI60-7580:20Slower reaction; higher O-alkylation risk.[1]
3Ag2CO3TolueneMeI70<10:90Avoid. Silver coordinates N, forcing O-attack.[1]
4NaOEtEtOHMe2SO46560:40Hard electrophile + Protic solvent = Poor selectivity.
5NaOH (aq)H2O/THFMeI5070:30Hydrolysis side reactions observed.[1]

References

  • Regioselective Synthesis of 1,4-Benzothiazines: Saadouni, M., et al. "Regioselective synthesis of new variety of 1,4-benzothiazines."[1] Organic Communications, 2014, 7(2), 77-84.[1]

  • Oxicam Synthesis & Alkylation: Zia-ur-Rehman, M., et al. "An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxamides-1,1-Dioxides (Oxicams)." Journal of the Chemical Society of Pakistan, 2017.[1]

  • N vs O Alkylation Mechanisms: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.[1]

  • Palladium Catalysis: McGowan, M. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles."[1][3] Organic Letters, 2012, 14(6), 1432–1435.[3] (Analogous heterocyclic reactivity).[1][4][5][6][7][8][9]

  • 1,2-Benzothiazine Rearrangements: Cheng, Y., & Bolm, C. "Regioselective syntheses of 1,2-benzothiazines by rhodium-catalyzed annulation reactions."[1][10] Angewandte Chemie Int.[10] Ed., 2015.[5][10]

Sources

troubleshooting sulfonamide formation in benzothiazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Formation in Benzothiazine Synthesis

Topic: Troubleshooting Sulfonamide Formation & Ring Closure in 1,2-Benzothiazine 1,1-Dioxide Scaffolds. Role: Senior Application Scientist. Status: Active Guide.

Introduction: The Criticality of the S-N Bond

In the synthesis of bioactive 1,2-benzothiazines (e.g., the "oxicam" NSAID class), the formation and manipulation of the sulfonamide moiety is the thermodynamic bottleneck.[1] Whether you are pursuing Route A (acyclic sulfonylation followed by Dieckmann cyclization) or Route B (Gabriel-Colman rearrangement of saccharin derivatives), the stability of the S-N bond dictates the yield.[1]

This guide addresses the three most common failure modes reported by our users: hydrolytic decomposition of sulfonyl chlorides , bis-sulfonylation impurities , and failed ring expansion due to moisture contamination.[1]

Module 1: The Linear Coupling (Sulfonyl Chloride + Amine)

Context: This module applies if you are reacting o-methoxycarbonylbenzenesulfonyl chloride with an amine (e.g., glycine esters) to form the acyclic precursor.

Q1: My sulfonyl chloride is rapidly degrading, and I see sulfonic acid by-products on LC-MS. How do I stop this?

Diagnosis: Competitive Hydrolysis.[1] Sulfonyl chlorides are electrophilic "hard" species.[1] In the presence of trace water, hydrolysis (forming unreactive sulfonic acid) competes with aminolysis.[1] This is often catalyzed by the very base used to scavenge HCl.[1]

Troubleshooting Protocol:

  • The "Pyridine Switch": If using Et3N/DCM, switch to Pyridine as both solvent and base.[1] Pyridine forms a sulfonylpyridinium intermediate (nucleophilic catalysis) that is more selective for the amine than water is.[1]

  • Temperature Control: Do not add the amine at room temperature. Cool the amine/base solution to -10°C to 0°C before adding the sulfonyl chloride dropwise. This kinetic control favors the faster aminolysis over hydrolysis.[1]

  • Reagent Quality: Check your sulfonyl chloride. If it is a liquid and cloudy, or a solid that is "sticky," it has already hydrolyzed.[1] Recrystallize from dry hexane/toluene or distill under vacuum before use.[1]

Q2: I am isolating a significant amount of "double-reacted" product (Bis-sulfonamide). Why?

Diagnosis: Proton Exchange Velocity. The sulfonamide product (


) is acidic (

).[1] In the presence of excess strong base or insufficient amine, the mono-sulfonamide deprotonates and attacks a second equivalent of sulfonyl chloride.[1]

Corrective Actions:

  • Stoichiometry: Use a 1.1 : 1.0 ratio of Amine:Sulfonyl Chloride.[1] Never add the amine to the chloride; always add the chloride to the amine (high local concentration of amine suppresses bis-formation).[1]

  • Base Selection: Avoid bases strong enough to deprotonate the product sulfonamide significantly in the reaction media.[1] Sodium bicarbonate (

    
    )  in a biphasic system (EtOAc/Water) often eliminates bis-sulfonylation for highly reactive chlorides, as it is too weak to deprotonate the resulting sulfonamide.[1]
    

Module 2: The Ring Closure (Gabriel-Colman Rearrangement)

Context: This module applies if you are expanding N-alkylated saccharin derivatives to form the 4-hydroxy-1,2-benzothiazine core.

Q3: The rearrangement of my saccharin derivative failed, and I recovered the ring-opened dicarboxylic acid. What happened?

Diagnosis: Moisture-Induced Ring Cleavage.[1] The Gabriel-Colman rearrangement requires a hard alkoxide base (e.g., NaOMe) to generate the carbanion at the


-methylene position.[1] If water is present, hydroxide ions attack the imide carbonyl, leading to ring opening (cleavage) rather than ring expansion.[1]

The "Dry-System" Protocol:

  • Solvent Drying: DMSO or DMF used in this step must be dried over 4Å molecular sieves for 24 hours.[1] Water content must be

    
     ppm.[1]
    
  • Base Freshness: Do not use old bottles of NaOMe. Prepare fresh sodium alkoxide by reacting sodium metal with anhydrous alcohol, then stripping the alcohol if an aprotic solvent is required.[1]

  • Temperature Ramp: Start the reaction at room temperature to allow deprotonation, then rapidly heat to 80-100°C to overcome the activation energy for the rearrangement.

Q4: My yield is stuck at 50%. Is the reaction equilibrium-limited?

Diagnosis: Product Inhibition (Self-Protonation).[1] The final benzothiazine product is an enol/phenol (


).[1] As it forms, it quenches the alkoxide base required for the rearrangement of the remaining starting material.[1]

Solution: You must use


 equivalents  of base.[1]
  • 1.0 eq to catalyze the rearrangement.

  • 1.0 eq to neutralize the acidic enol product as it forms.[1]

  • Note: The reaction mixture should become heterogeneous (precipitation of the sodium salt of the benzothiazine).[1] This drives the reaction forward via Le Chatelier's principle.

Visualizing the Mechanism

The following diagram illustrates the critical Gabriel-Colman pathway and the failure mode (Hydrolysis) discussed in Module 2.[1]

Benzothiazine_Mechanism Start N-Alkylated Saccharin (Starting Material) Carbanion Carbanion Intermediate (Active Species) Start->Carbanion Deprotonation (-H+) Base Base (RO-) Base->Start Hydrolysis FAILURE MODE: Ring Cleavage (Acid/Ester) Carbanion->Hydrolysis + H2O (Moisture) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Anhydrous Conditions Product 4-Hydroxy-1,2-benzothiazine (Enolate Form) Cyclization->Product Ring Expansion (Gabriel-Colman)

Figure 1: Mechanistic divergence in the Gabriel-Colman rearrangement.[1][2][3] Moisture leads to irreversible ring opening (Red path), while anhydrous conditions favor the desired benzothiazine expansion (Green path).[1]

Experimental Data & Benchmarks

The table below summarizes expected outcomes based on solvent/base choices for the sulfonylation step (Module 1).

Solvent SystemBaseTemp (°C)Yield (Mono)Risk FactorRecommendation
DCM Et3N2565-75%Bis-sulfonylationAvoid for primary amines.[1]
THF/Water NaHCO30 -> 2585-92%HydrolysisBest for highly reactive chlorides.[1]
Pyridine Pyridine090-95%Workup difficultyStandard for sluggish amines.[1]
Acetone K2CO3Reflux40-60%DegradationOnly for specific thermally stable analogs.[1]

Standard Operating Procedure (SOP)

Protocol: Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester 1,1-dioxide (Via Ring Expansion)

Reagents:

  • Saccharin-2-acetic acid methyl ester (1.0 eq)[1]

  • Sodium Methoxide (2.2 eq, freshly prepared)

  • DMSO (Anhydrous, stored over sieves)[1]

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the saccharin derivative in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add NaOMe powder in one portion at 20°C. The solution will turn yellow/orange (formation of carbanion).

  • Reaction: Heat the mixture to 80°C for 1 hour. A thick precipitate (sodium salt of the product) should form.[1]

  • Quench: Pour the hot reaction mixture into ice-cold 1N HCl (excess).

  • Isolation: The product will precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Dichloroethane or Ethanol .

    • Quality Check:

      
       NMR should show the disappearance of the saccharin methylene singlet (
      
      
      
      ) and appearance of the enolic proton (exchangeable with
      
      
      ).[1]

Troubleshooting Decision Tree

Use this flow to diagnose low yields in your current batch.

Troubleshooting_Tree Start Reaction Outcome? Yield Low Yield (<40%) Start->Yield Purity Impure / Byproducts Start->Purity Wet Check Water Content Yield->Wet Hydrolysis? BaseLoad Check Base Equiv. Yield->BaseLoad Incomplete? Bis Bis-Sulfonamide? Purity->Bis Cleave Ring Cleaved Acid? Purity->Cleave DrySolvent Action: Dry Solvent (Mol. Sieves) Wet->DrySolvent AddBase Action: Increase Base (to 2.5 eq) BaseLoad->AddBase Stoich Action: Inverse Addition (Cl to Amine) Bis->Stoich Temp Action: Lower Temp (-10°C) Cleave->Temp Kinetic Control

Figure 2: Diagnostic logic for identifying root causes of synthetic failure in benzothiazine sulfonylation.

References

  • Lombardino, J. G., Wiseman, E. H., & McLamore, W. M. (1971).[1] Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 14(12), 1171–1175.[1] Link

  • Zin, W. W., et al. (2016).[1] Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(9), 1182.[1] Link

  • BenchChem. (2025).[1][4] Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Guides. Link

  • RSC Advances. (2014). Microwave assisted synthesis of sulfonamides. RSC Advances, 4, 1-10.[1] Link

  • PrepChem. (n.d.).[1] Preparation of 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. PrepChem Protocols. Link

Sources

solvent selection for recrystallization of 2,1-benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 2,1-Benzothiazine Derivatives

Executive Summary: The "Ethanol First" Heuristic

For 2,1-benzothiazine derivatives—specifically the bioactive 2,1-benzothiazine 2,2-dioxides and 4-one scaffolds—Ethanol (EtOH) is the gold-standard solvent.[1]

Why? These compounds typically feature a sulfonamide core (


) fused to a benzene ring.[1] This moiety possesses a distinct polarity profile:
  • High Melting Points: Often >150°C, requiring a solvent with a high boiling point or good temperature-solubility coefficient.

  • Hydrogen Bonding: The sulfonyl and carbonyl groups accept H-bonds, making protic solvents like ethanol highly effective at disrupting crystal lattices upon heating, while the hydrophobic aryl core drives precipitation upon cooling.

However, "Oiling Out" is a pervasive failure mode due to the high conformational flexibility of the thiazine ring and the presence of rotatable substituents (e.g., hydrazine or aryl groups at C-3/C-4).[1]

Module 1: Solvent Selection Logic

Do not guess. Use this logic gate to select your initial solvent system based on your derivative's substituents.

Solvent Decision Matrix
Derivative TypePrimary SolventCo-Solvent (Anti-Solvent)Mechanism of Action
Unsubstituted / Alkyl Absolute Ethanol None (or Water)High temperature coefficient; product crystallizes as pure white needles upon cooling.[1]
Aryl-Hydrazone (C-4) Ethanol / Dioxane WaterThe hydrazone moiety increases rigidity but lowers solubility.[1] Dioxane aids dissolution; water forces precipitation.
Halogenated (Cl/Br) Acetonitrile (MeCN) NoneHalogens increase lipophilicity.[1] Protic solvents may occlude impurities. MeCN offers a cleaner polarity match.
Highly Polar (Acid/Amine) DMF or DMSO WaterLast Resort. Dissolve in min.[1] DMF, then slowly add water until turbid. Warning: Difficult to dry.
Ylide Intermediates DCM Hexane / PentaneThese precursors are often too soluble in alcohols.[1] Use a standard polarity gradient.
Visualizing the Selection Process

SolventSelection Start Analyze 2,1-Benzothiazine Substituents CheckPolarity Dominant Functional Group? Start->CheckPolarity NonPolar Alkyl / Aryl / Halogen CheckPolarity->NonPolar Polar Hydrazone / Amide / -OH CheckPolarity->Polar Ionic Carboxylic Acid / Salt CheckPolarity->Ionic SolventA Try: Acetonitrile or DCM:Hexane (1:3) NonPolar->SolventA SolventB Try: Absolute Ethanol (Reflux) Polar->SolventB SolventC Try: DMF:Water (Dropwise Addition) Ionic->SolventC

Figure 1: Decision logic for selecting the initial recrystallization solvent based on substituent polarity.[1]

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported in 2,1-benzothiazine synthesis (e.g., ring expansion of isatoic anhydrides).

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point in the solvent is lower than the saturation temperature, or when impurities depress the melting point (eutectic formation). 2,1-benzothiazines with flexible side chains (like acetonyl groups) are prone to this.[1]

The "Limping Crystallization" Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely. You may need to add a small amount of fresh solvent.[2][3]

  • Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal. If you lack seeds, scratch the glass surface vigorously.

  • Insulate: Wrap the flask in aluminum foil and a towel. Slow cooling is critical to allow the crystal lattice to organize before the amorphous oil phase separates.

  • Trituration: If oil persists, decant the solvent and add a non-solvent (e.g., Diethyl Ether or Hexane) to the oil. Grind the oil against the glass with a spatula to induce solidification.

Q2: I have a high yield, but the melting point is broad (range > 5°C). Is it polymorphic?

Diagnosis: 2,1-benzothiazines can exhibit polymorphism, but a broad range usually indicates solvent occlusion or isomer contamination (e.g., traces of the 1,2-isomer if synthesized via rearrangement).[1]

Solution:

  • Drying: These sulfones bind water/alcohol tightly. Dry at 80°C under high vacuum (0.1 mbar) for 6+ hours.

  • Solvent Switch: If recrystallized from Ethanol, try Acetonitrile .[1] Acetonitrile coordinates less strongly with the sulfonamide oxygen, reducing solvent inclusion.

Q3: The product is colored (yellow/orange) but should be white. Charcoal isn't working.

Diagnosis: Oxidation byproducts of the sulfur or polymerized impurities. Solution: Perform a Hot Filtration through a Celite pad, but change the solvent.[1]

  • Dissolve crude solid in Dichloromethane (DCM) (even if solubility is low, use large volume).[1]

  • Add activated charcoal and stir at room temperature (boiling DCM with charcoal is messy/dangerous).

  • Filter through Celite.

  • Evaporate DCM to dryness.

  • Recrystallize the resulting white solid from Ethanol . Rationale: The polar impurities causing color often adsorb better to charcoal in non-polar solvents (DCM) than in polar protic ones (Ethanol).[1]

Module 3: The "Golden Standard" Protocol

Use this validated workflow for the purification of 4-hydrazono-1-methyl-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide and related analogs.

Workflow Diagram

RecrystProtocol Step1 1. Dissolution Reflux in EtOH (15 mL/g) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Clear Soln? Step3 3. Slow Cooling (RT for 2 hrs) Step2->Step3 Step4 4. Cold Soak (4°C for 12 hrs) Step3->Step4 Crystals forming Failure Oiling Out? Step3->Failure Step5 5. Harvest Wash w/ cold EtOH Step4->Step5

Figure 2: Standard operating procedure for ethanol-based recrystallization.

Step-by-Step Procedure
  • Preparation: Place crude solid in a round-bottom flask. Add Absolute Ethanol (10-15 mL per gram of solid).[1]

  • Dissolution: Heat to reflux. If solid remains, add Ethanol in 1 mL increments.

    • Critical Check: If the solution is clear but colored, add activated charcoal (5% w/w) and reflux for 5 mins, then filter hot.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed on a cork ring.

    • Note: Do not place directly on a cold benchtop; thermal shock promotes oiling.

  • Crystallization: Once reaching room temperature, place in a refrigerator (4°C) overnight.

    • Yield Optimization: For maximum yield, cool to -20°C, though this risks precipitating impurities.[1]

  • Filtration: Filter crystals using a Büchner funnel. Wash the cake immediately with ice-cold Ethanol (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C.

References

  • Javid, N. et al. (2020).[1] 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances. Link

    • Citation Context: Validates the use of absolute ethanol for recrystallizing hydrazone derivatives of 2,1-benzothiazines with yields >80%.
  • Harmata, M. (2012).[1] The Chemistry of Benzothiazines. Science of Synthesis. Link[1]

    • Citation Context: Provides solubility data for 2,1-benzothiazine 2,2-dioxides and the use of DCM/Hexane for ylide intermedi
  • BenchChem Technical Support. (2025). Troubleshooting Crystallization of Sulfonamide Products. Link[1]

    • Citation Context: General protocols for handling "oiling out" in sulfonamide-containing heterocycles.
  • Voss, J. et al. (2012).[1] Synthesis of 2,1-Benzothiazine Derivatives. Thieme Connect. Link

    • Citation Context: Describes the synthesis and purification of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide using ethanol.

Sources

minimizing side reactions in chlorosulfonation of chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and troubleshooting steps associated with the chlorosulfonation of chalcones.

Chalcones (


-unsaturated ketones) are highly versatile building blocks in drug discovery, but their conjugated systems make them notoriously susceptible to side reactions such as polymerization, double-bond addition, and premature hydrolysis during electrophilic aromatic substitution.

Process Workflow: Optimized Chlorosulfonation

G N1 Chalcone Starting Material N2 Temperature Equilibration (0-5 °C) N1->N2 N3 Reagent Addition (ClSO3H dropwise) N2->N3 N4 Intermediate: Sulfonic Acid N3->N4 Electrophilic Substitution N5 Chlorination Phase (35-37 °C or SOCl2) N4->N5 Chlorination N6 Ice Quenching (< 5 °C) N5->N6 Prevent Hydrolysis N7 Chalcone Sulfonyl Chloride N6->N7

Workflow for chalcone chlorosulfonation minimizing side reactions.

Troubleshooting FAQs

Q1: Why is my yield of sulfonyl chloride low, with the major product being the sulfonic acid? Causality: The conversion of a chalcone to a chalcone sulfonyl chloride via chlorosulfonic acid (


) is a two-step equilibrium process. The first equivalent of 

acts as a sulfonating agent, yielding the sulfonic acid intermediate and

. The second equivalent acts as the chlorinating agent, converting the sulfonic acid to the sulfonyl chloride and generating

. If the local concentration of

is depleted, the reaction halts at the sulfonic acid. Furthermore, sulfonyl chlorides are highly moisture-sensitive and will rapidly hydrolyze back to sulfonic acids if the quench temperature is not strictly controlled. Solution: Ensure a sufficient stoichiometric excess of

(typically 4-6 equivalents). Alternatively, to avoid harsh oxidative conditions from massive

excess, you can use a hybrid reagent system: perform the initial sulfonation with

, followed by the addition of thionyl chloride (

) to drive the chlorination step[1]. Quench the reaction by pouring it slowly over vigorously stirred crushed ice to prevent exothermic hydrolysis[2].

Q2: I am observing significant polymerization and "tar" formation. How can I protect the


-unsaturated ketone moiety? 
Causality:  Chalcones contain an 

-unsaturated carbonyl system, which is highly susceptible to cationic polymerization and oxidative cleavage when exposed to strong, neat Lewis/Brønsted acids like

at elevated temperatures. Solution:
  • Temperature Control: Maintain the reaction temperature strictly between 0–5 °C during the addition phase. If warming is required to complete the chlorination, do not exceed 35–37 °C[2].

  • Solvent Moderation: Instead of running the reaction neat, use an inert, anhydrous halogenated solvent such as dichloromethane (DCM) or chloroform[3]. This dilutes the reactive species, dissipates exotherms, and suppresses intermolecular polymerization.

Q3: My NMR shows the addition of HCl across the chalcone's double bond. How do I prevent this? Causality: The primary byproduct of the chlorosulfonation reaction is


 gas. In a closed system or a highly concentrated neat reaction, the dissolved 

can undergo a Michael-type addition across the electron-deficient

-unsaturated double bond of the chalcone. Solution: Perform the reaction in a well-ventilated fume hood with a continuous inert gas sweep (e.g., Nitrogen or Argon) to actively strip

gas from the reaction mixture. Using a co-solvent like DCM also reduces the solubility of

in the liquid phase compared to neat

.

Q4: I am getting a mixture of mono- and di-sulfonylated products. How can I improve regioselectivity? Causality: If the chalcone possesses highly electron-donating groups (e.g., multiple methoxy groups), both aromatic rings or multiple positions on the same ring become highly activated toward electrophilic aromatic substitution. Solution: Carefully control the stoichiometry (limit


 to exactly 2.5 - 3.0 equivalents) and monitor the reaction strictly via TLC. Quench immediately upon consumption of the starting material.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure causality and reaction integrity at every step.

Step 1: Preparation & Drying

  • Action: Dry the chalcone starting material under vacuum for 12 hours.

  • Validation: Perform a Karl Fischer titration. Moisture must be <0.1% to prevent violent exotherms and premature reagent degradation.

Step 2: Solvent & Reagent Setup

  • Action: Dissolve 1.0 eq of chalcone in anhydrous DCM (approx. 5-10 mL/g of chalcone) in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an

    
     sweep. Cool the flask in an ice-salt bath to 0 °C.
    

Step 3: Addition Phase

  • Action: Place 5.0 eq of chlorosulfonic acid in the dropping funnel. Add dropwise over 30-45 minutes.

  • Validation: The internal temperature must not exceed 5 °C. A color change (often deep red or purple) is normal and indicates the formation of the arenium ion intermediate.

Step 4: Maturation Phase

  • Action: Once addition is complete, remove the ice bath and allow the mixture to stir at 35–37 °C for 1 hour[2].

  • Validation: Monitor by TLC (e.g., Hexane:EtOAc). The disappearance of the starting material and the formation of a less polar spot (sulfonyl chloride) compared to the baseline spot (sulfonic acid) indicates completion.

Step 5: Quenching

  • Action: Cool the mixture back to 0 °C. Pour the mixture dropwise into a large beaker of vigorously stirred crushed ice (at least 10x the reaction volume).

  • Validation: The temperature of the quench bath must remain below 5 °C to prevent hydrolysis.

Step 6: Isolation

  • Action: Extract the aqueous mixture immediately with cold DCM. Wash the organic layer with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure at room temperature.
    
  • Validation: The product should be used immediately in the next step (e.g., sulfonamide synthesis) as chalcone sulfonyl chlorides are prone to degradation upon storage.

Quantitative Data Summary: Reaction Parameters vs. Side Reactions

Reaction ParameterPotential Side ReactionMechanistic CausalityOptimized ConditionExpected Yield Impact
Reagent Stoichiometry Incomplete conversion (Sulfonic acid)Insufficient chlorinating agent to replace -OH with -Cl.4.0 - 6.0 eq

or

+

+25% to 40%
Temperature (Addition) Polymerization / Tar formationCationic polymerization of

-unsaturated double bond.
0 - 5 °C+30%
Temperature (Maturation) Double bond cleavage / OxidationOver-oxidation by strong acid at high heat.35 - 37 °C (Max 1 hour)Prevents total loss
Solvent Choice

addition across double bond
High dissolved

concentration in neat acid.
Anhydrous DCM with

sweep
+15% to 20%
Quench Temperature Hydrolysis back to sulfonic acidNucleophilic attack by

accelerated by heat.
< 5 °C (Crushed ice)+20% to 30%

References

  • Title: 2 Source: PubMed Central (PMC) / Iran J Pharm Res.

  • Title: 1 Source: ACS Omega

  • Title: 3 Source: ECronicon (EC Chemistry)

Sources

Technical Support Center: Enhancing the Stability of Benzothiazine Enol Forms in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the stability of benzothiazine enol tautomers in solution. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Introduction: The Critical Role of Tautomerism in Benzothiazines

Benzothiazines are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] Many of the biological functions and physicochemical properties of these molecules are intrinsically linked to their ability to exist as tautomers, most commonly in a keto-enol equilibrium. The enol form, in particular, is often crucial for biological activity and can present unique challenges in handling and analysis due to its potential instability in solution.[3][4] This guide is designed to help you navigate these challenges and successfully work with the enol forms of benzothiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of the benzothiazine enol form in solution?

A1: The keto-enol equilibrium is a dynamic process governed by several interconnected factors:

  • Solvent Polarity: This is one of the most critical factors. Non-polar solvents tend to favor the enol form, while polar solvents can shift the equilibrium towards the more polar keto form.[5][6] Polar protic solvents, like water, can further destabilize the enol form by disrupting intramolecular hydrogen bonds.[3][4]

  • Intramolecular Hydrogen Bonding: The presence of a hydrogen bond between the enolic hydroxyl group and a nearby acceptor atom (like a carbonyl oxygen) can significantly stabilize the enol tautomer, forming a pseudo-aromatic ring.[7][8]

  • pH of the Solution: The pH can drastically alter the tautomeric equilibrium, especially for ionizable benzothiazines like Piroxicam.[3][9] Changes in pH can lead to the formation of zwitterionic or other tautomeric species.[3][4]

  • Temperature: While generally having a less pronounced effect than solvent or pH, temperature can still shift the equilibrium. Higher temperatures may favor the formation of the less stable tautomer.[5]

  • Concentration: At higher concentrations, some benzothiazine enols can form dimers or other aggregates, which can affect the observed tautomeric ratio.[10][11]

  • Substituent Effects: Electron-withdrawing or -donating groups on the benzothiazine ring system can influence the acidity of the alpha-proton and the stability of the resulting enol.[5][12]

Q2: Why does my benzothiazine derivative, which is stable as an enol in the solid state, convert to the keto form when dissolved?

A2: This is a common observation and is primarily due to the influence of the solvent. In the crystalline solid state, the molecules are locked in a specific conformation, which may favor the enol form due to packing forces and intermolecular interactions. However, once dissolved, the solvent molecules interact with the benzothiazine derivative. If a polar solvent is used, it can solvate the more polar keto form more effectively than the enol form, thus shifting the equilibrium towards the keto tautomer.[5][13]

Q3: Can I use UV-Vis spectroscopy to monitor the keto-enol equilibrium?

A3: Yes, UV-Vis spectroscopy is a valuable tool for this purpose. The keto and enol tautomers are different chemical species with distinct electronic structures and, therefore, will have different absorption maxima (λmax).[14] By monitoring changes in the absorption spectrum as you vary solvent, pH, or temperature, you can qualitatively and, with appropriate calibration, quantitatively assess the tautomeric equilibrium.[10][11]

Q4: For a compound like Piroxicam, which tautomeric form is considered biologically active?

A4: For Piroxicam and other oxicam NSAIDs, it is generally suggested that the neutral enol form is the biologically active species.[3][10] This highlights the importance of understanding and controlling the tautomeric equilibrium in drug formulation and delivery, as a shift to a different tautomer (like the zwitterionic form in the presence of water) could impact its therapeutic efficacy.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., HPLC, NMR) for the same sample. The keto-enol equilibrium is shifting during sample preparation or analysis.Standardize your sample preparation protocol. Use a non-polar, aprotic solvent if possible to stabilize the enol form. Ensure the pH of your mobile phase (for HPLC) is controlled and consistent.[15][16]
Precipitation of the compound from a solution upon standing. The initially dissolved tautomer is converting to a less soluble tautomer in that specific solvent.Re-evaluate your choice of solvent. A solvent system that better solubilizes both tautomers might be necessary. Alternatively, if the enol form is desired, use a solvent that strongly favors it to prevent conversion.
Low yield of the desired enol form in a synthetic reaction. The reaction conditions (solvent, temperature, base/acid catalyst) favor the formation of the keto tautomer.If the reaction allows, consider using a non-polar solvent. Carefully choose the base or acid catalyst, as this can influence the rate of enolization and the position of the equilibrium.
Broad or multiple unexpected peaks in the ¹H NMR spectrum. This could be due to a slow interconversion between tautomers on the NMR timescale, or the presence of multiple tautomeric forms in equilibrium.Try acquiring the NMR spectrum at different temperatures. Lowering the temperature may slow the interconversion enough to resolve distinct peaks for each tautomer. Conversely, raising the temperature might coalesce the peaks if the interconversion becomes fast on the NMR timescale.[14][17]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Benzothiazine Enol Solution for Analysis

This protocol is designed to prepare a solution of a benzothiazine derivative where the enol form is preferentially stabilized.

Materials:

  • Benzothiazine derivative

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Anhydrous sodium sulfate (optional)

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

Procedure:

  • Solvent Selection Rationale: Choose a solvent that is known to stabilize the enol form. CDCl₃ is a good non-polar choice, while DMSO-d₆, although polar, can also stabilize enol forms through different interactions.[3][18] Avoid protic solvents like methanol-d₄ or D₂O unless the goal is to study the equilibrium shift.

  • Drying (Optional): If your benzothiazine derivative or solvent may contain traces of water, consider drying the compound under vacuum and using an anhydrous solvent. Traces of water can significantly shift the equilibrium.

  • Sample Preparation: a. Accurately weigh a small amount of the benzothiazine derivative (e.g., 5-10 mg) and place it in a clean, dry vial. b. Add the chosen deuterated solvent (e.g., 0.75 mL of CDCl₃) to the vial. c. Tightly cap the vial and gently vortex until the compound is fully dissolved.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 1 hour) to ensure it has reached tautomeric equilibrium before analysis.

  • Analysis: Transfer the solution to an NMR tube for immediate analysis.

Protocol 2: Quantitative Analysis of Keto-Enol Ratio by ¹H NMR Spectroscopy

This protocol outlines the steps for determining the percentage of the enol and keto forms of a benzothiazine derivative in solution using ¹H NMR.[14][19]

Procedure:

  • Acquire the Spectrum: a. Prepare the sample as described in Protocol 1. b. Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration of the signals.

  • Signal Identification: a. Identify the characteristic signals for both the keto and enol tautomers. For example, the enol form will have a characteristic vinyl proton signal and an enolic hydroxyl proton signal (which may be broad). The keto form will typically show signals for the α-protons adjacent to the carbonyl group.[17]

  • Integration: a. Carefully integrate the distinct signals corresponding to each tautomer. For example, integrate the vinyl proton signal for the enol form and a methylene proton signal for the keto form.

  • Calculation: a. Calculate the percentage of the enol form using the following formula:

    % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Keto Protons))] * 100

    Note: Adjust the formula based on the number of protons represented by each integrated signal.

Data Presentation

Table 1: Influence of Solvent on the Keto-Enol Equilibrium of a Hypothetical Benzothiazine Derivative
SolventDielectric Constant (ε)% Enol Form% Keto Form
Cyclohexane-d₁₂2.0955
Chloroform-d4.88515
Acetone-d₆20.76040
DMSO-d₆46.77822
Methanol-d₄32.74555
Water (D₂O)78.4<5>95

Note: The data in this table is illustrative and demonstrates the general trend of solvent effects on keto-enol tautomerism.[5][6]

Visualizations

Diagram 1: Keto-Enol Tautomerism in a Benzothiazine System

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Benzothiazine Keto Form Enol Benzothiazine Enol Form (Stabilized by Intramolecular H-Bond) Keto->Enol Enolization (Base or Acid Catalyzed)

Caption: The reversible equilibrium between the keto and enol tautomers of a benzothiazine derivative.

Diagram 2: Experimental Workflow for Studying Enol Stability

G start Start: Benzothiazine Derivative (Solid) prep Sample Preparation (Protocol 1) - Select Solvent - Dissolve Compound start->prep equilibrate Equilibration - Constant Temperature - Allow time for equilibrium prep->equilibrate analysis Spectroscopic Analysis (Protocol 2) - ¹H NMR, UV-Vis, or IR equilibrate->analysis data Data Processing - Integrate Signals - Calculate Tautomer Ratio analysis->data conclusion Conclusion - Determine % Enol - Correlate with Conditions data->conclusion

Caption: A streamlined workflow for the preparation and analysis of benzothiazine enol stability.

References

  • Ivanova, D., Deneva, V., Nedeltcheva, D., Kamounah, F. S., Gergov, G., Hansen, P. E., Kawauchi, S., & Antonov, L. (2015). Tautomeric transformations of piroxicam in solution: a combined experimental and theoretical study. RSC Advances, 5(37), 28935-28944. [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers in Chemistry. [Link]

  • Synthesis and Crystal Structure of Stable Benzothiazole Enol. (n.d.). ResearchGate. [Link]

  • Explain in detail about the factors affecting keto enol tautomerism. (2014). askIITians. [Link]

  • Bolm, C., & Hildebrand, J. P. (2004). New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. Organic Letters, 6(26), 4833–4835. [Link]

  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zarie, E. S. I. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 18(4), 3719–3735. [Link]

  • Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. (2024). RSC Advances. [Link]

  • Jahnavi, G., Kharche, A. P., & Beludari, M. I. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 53(2). [Link]

  • Tautomeric transformations of piroxicam in solution: a combined experimental and theoretical study. (2015). RSC Publishing. [Link]

  • Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry. (n.d.). National Center for Biotechnology Information. [Link]

  • Sanna, G., Palomba, D., Sanna, D., & Anedda, R. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 485. [Link]

  • What are the factors that govern the stability of keto-enol tautomerism? (2017). Quora. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (n.d.). National Center for Biotechnology Information. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). RSC Advances. [Link]

  • The most stable conformations of the tautomeric forms of Px according to the quantum-chemical results (M06-2X/TZVP). (n.d.). ResearchGate. [Link]

  • Decoding Piroxicam Response: Understanding, Diagnosing, and Genetic Testing. (n.d.). Sequencing.com. [Link]

  • Synthesis and Characterization of Benzothiazine Analogues. (2025). Cuestiones de Fisioterapia. [Link]

  • (PDF) Tautomeric transformations of Piroxicam in solution: a combined experimental and theoretical study. (2025). ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2025). MDPI. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). National Center for Biotechnology Information. [Link]

  • Substituent effects on the stability of 1,4-benzodiazepin-2-one tautomers. A density functional study. (n.d.). ResearchGate. [Link]

  • 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. (2023). IUCr Journals. [Link]

  • Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. (2018). ResearchGate. [Link]

  • Annotation of CPIC Guideline for piroxicam and CYP2C9. (n.d.). ClinPGx. [Link]

  • Fast HPLC Method for Piroxicam Analysis. (n.d.). Scribd. [Link]

  • Why is enol content higher in non-polar solvents? (2017). Chemistry Stack Exchange. [Link]

  • Measurement of Keto-Enol Equilibrium. (2020). Oregon State University. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. [Link]

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. (2020). MDPI. [Link]

  • The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. (2019). ResearchGate. [Link]

  • Introduction to “Intramolecular Hydrogen Bonding 2018”. (2019). MDPI. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

  • Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study. (2023). MDPI. [Link]

  • Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers. (2008). PubMed. [Link]

Sources

resolving enantiomers of chiral benzo[c][1,2]thiazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Benzo[c][1,2]thiazine Derivatives

Introduction: The Chiral Challenge

Welcome to the technical support hub for the resolution of chiral benzo[c][1,2]thiazine derivatives. These scaffolds, particularly the 1,1-dioxides, are critical pharmacophores in drug discovery, exhibiting potent anti-inflammatory (e.g., piroxicam analogues), antimicrobial, and aldose reductase inhibitory activities.

However, their resolution is non-trivial due to:

  • Polarity: The sulfonamide/sulfoximine core creates strong dipole-dipole interactions.

  • Acidity/Basicity: The N-H proton (if unsubstituted) is acidic (pKa ~4-6), while the nitrogen can be basic, leading to peak tailing.

  • Solubility: Fused aromatic systems often suffer from poor solubility in standard non-polar mobile phases.

This guide moves beyond generic advice, providing a self-validating workflow specifically tuned for the benzothiazine scaffold.

Module 1: Method Selection (Triage)

Before initiating a workflow, determine the scale and physicochemical properties of your sample. Use the decision matrix below to select the optimal resolution strategy.

Key Decision Factors:

  • Scale: Analytical (<1 mg) vs. Preparative (>100 mg).

  • Chemistry: Presence of acidic N-H or basic amines.

Visual 1: Method Selection Decision Tree

MethodSelection Start Start: Sample Assessment Scale What is the Target Scale? Start->Scale Analytical Analytical / Small Scale (<10 mg) Scale->Analytical Screening/QC Prep Preparative Scale (>100 mg) Scale->Prep Isolation Screening HPLC Screening (Polysaccharide CSPs) Analytical->Screening Solubility Solubility Check Prep->Solubility HighSol High Solubility (MeOH/DCM) Solubility->HighSol >50 mg/mL LowSol Low Solubility Solubility->LowSol <10 mg/mL PrepHPLC Prep HPLC (Immobilized CSPs) HighSol->PrepHPLC Crystallization Diastereomeric Salt Crystallization LowSol->Crystallization

Caption: Decision matrix for selecting the optimal resolution method based on scale and solubility.

Module 2: HPLC Method Development (The Core Protocol)

For benzo[c][1,2]thiazine derivatives, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard due to their ability to accommodate the aromatic ring (π-π interactions) and the sulfonamide group (hydrogen bonding).

Step 1: The Screening Panel

Do not guess. Run a standardized screen using these three columns which cover >90% of benzothiazine separations.

PriorityColumn SelectorTrade Name (Example)Rationale for Benzothiazines
1 Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA / AD Primary Choice. Excellent recognition of the fused aromatic system. Immobilized (IA) allows aggressive solvents (DCM/THF) for solubility.
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD Strong H-bonding capabilities; ideal for derivatives with free N-H sulfonamide groups.
3 Cellulose tris(4-methylbenzoate)Chiralcel OJ Alternative cavity size; effective for bulky C3/C4 substituents.
Step 2: Mobile Phase Optimization

The chemical nature of benzothiazines requires specific additives to prevent peak tailing.

  • Standard Normal Phase (NP): Hexane / 2-Propanol (80:20).

    • Issue: Often causes tailing for acidic sulfonamides.

  • The "Benzothiazine Blend" (Polar Organic Mode):

    • Base: 100% Methanol or Acetonitrile.

    • Additive (Critical): 0.1% Diethylamine (DEA) for basic derivatives; 0.1% Trifluoroacetic acid (TFA) for acidic N-H derivatives.

    • Why? The polar organic mode improves solubility and suppresses ionization, sharpening peaks.

Experimental Protocol: Screening Workflow
  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of mobile phase . If insoluble, use DCM (only if using Immobilized IA/IC columns).

  • Flow Rate: Set to 1.0 mL/min (analytical 4.6 mm ID column).

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Temperature: Start at 25°C.

    • Tip: If separation is partial (Rs ~ 0.8), lower the temperature to 10°C . Benzothiazine enantiomers often have better resolution at lower temperatures due to entropic factors.

Visual 2: HPLC Optimization Loop

HPLC_Workflow Input Racemic Mixture Screen Screen IA, OD, OJ (Hex/IPA 80:20) Input->Screen Eval Evaluate Rs (Resolution) Screen->Eval Success Rs > 1.5 Validation Eval->Success Good Sep Partial 0.5 < Rs < 1.5 Eval->Partial Tailing/Overlap Fail Rs = 0 Eval->Fail Co-elution Opt1 Add 0.1% TFA/DEA (Suppress Ionization) Partial->Opt1 Peak Shape Opt3 Lower Temp to 10°C Partial->Opt3 Selectivity Opt2 Switch to Polar Organic (100% MeOH/ACN) Fail->Opt2 Change Mode Opt1->Eval Opt2->Eval Opt3->Eval

Caption: Iterative workflow for optimizing HPLC separation of benzothiazine enantiomers.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly (As > 1.5). What is the cause?

  • Cause: Secondary interactions between the residual silanols of the silica support and the nitrogen/oxygen atoms of the benzothiazine core.

  • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Rule of Thumb: If your molecule has a free sulfonamide N-H (acidic), use TFA. If it has a basic amine substituent, use DEA.

Q2: I see a single broad peak that looks like a plateau. Is my column broken?

  • Cause: This is likely on-column racemization or interconversion of conformational enantiomers. Some benzothiazine derivatives (especially those with bulky groups) have rotational barriers that allow interconversion at room temperature.

  • Fix: Perform a Low-Temperature Study . Cool the column to 5°C or 0°C. If the plateau splits into two peaks, you are observing dynamic kinetic resolution.

Q3: The sample precipitates in the Hexane/IPA mobile phase.

  • Cause: Benzo[c][1,2]thiazine 1,1-dioxides are polar and crystalline.

  • Fix: Switch to an Immobilized Column (Chiralpak IA) . This allows you to use standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate as part of the mobile phase (e.g., Hexane/DCM/IPA) to maintain solubility without destroying the column.

Q4: How do I determine the absolute configuration (R vs S) of the eluted peaks?

  • Method: While X-ray crystallography is definitive, you can use Circular Dichroism (CD) detection inline.

  • Reference Data: For (1,2-benzothiazin-4-yl)acetic acid derivatives, the (R)-(-)-enantiomer typically elutes first on Chiralpak IA/OD columns under standard NP conditions and exhibits negative optical rotation.

Module 4: Preparative Scale-Up

When moving to >100 mg purification, analytical HPLC is inefficient.

Protocol for Scale-Up:

  • Solubility Loading: Maximize concentration. Use the "Immobilized" advantage of Chiralpak IA to dissolve the sample in 100% DCM, then inject onto a mobile phase of Hexane/DCM/EtOH.

  • Stacking Injections: Benzothiazines often elute with good separation factors (

    
    ). Use "stacked injections" where the next sample is injected before the previous one has fully cleared, provided the enantiomers do not overlap.
    

Quantitative Data: Typical Separation Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 250 mm20 x 250 mm
Flow Rate 1.0 mL/min15 - 20 mL/min
Loading Capacity 0.1 - 0.5 mg50 - 200 mg
Mobile Phase Hexane/IPA (Isocratic)Hexane/DCM/EtOH (Gradient optional)

References

  • Hao, X., et al. (2015). Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Uzunov, D. P., et al. (1995). Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide.[2] Journal of Pharmaceutical Sciences.

  • Cirrincione, G., et al. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases.[3] Journal of Pharmaceutical and Biomedical Analysis.

  • EPFL Infoscience. Enantioselective Access to S-Chiral 1,2-Benzothiazines by CpxRh(III)-Catalyzed C‒H Functionalization of Sulfoximines.

Sources

Validation & Comparative

1H NMR characteristic shifts of 1H-Benzo[c][1,2]thiazine 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Characteristic Shifts of 1H-Benzo[c][1,2]thiazine 2,2-dioxide: A Comparative Guide

Introduction & Structural Context

As drug development professionals increasingly explore heterocyclic scaffolds for novel monoamine oxidase (MAO) inhibitors and anti-inflammatory agents, the 1H-benzo[c][1,2]thiazine 2,2-dioxide core (frequently referred to in literature as 2,1-benzothiazine 2,2-dioxide) has emerged as a highly privileged structural motif[1]. Distinguishing this specific scaffold from its regioisomer, 1,2-benzothiazine 1,1-dioxide (the core of "oxicam" NSAIDs), is a critical quality control step during synthesis[2].

This guide provides an in-depth comparative analysis of their 1H NMR characteristic shifts. By detailing the causality behind the spectral differences and providing a self-validating experimental protocol, this guide empowers researchers with robust structural elucidation strategies.

Causality in 1H NMR Chemical Shifts

The fundamental difference between 1H-benzo[c][1,2]thiazine 2,2-dioxide and 1,2-benzothiazine 1,1-dioxide lies in the orientation of the sulfonamide group relative to the fused benzene ring. This regiochemical flip drastically alters the electronic environment of the molecule:

  • The N-H Proton (Sulfonamide vs. Sulfanilide): In 1H-benzo[c][1,2]thiazine 2,2-dioxide, the nitrogen atom is directly bonded to the aromatic ring, creating an N-arylsulfonamide (sulfanilide) system. The lone pair on the nitrogen is delocalized into the aromatic π-system, significantly deshielding the N-H proton and pushing its chemical shift to a highly downfield region (δ 9.5–10.5 ppm in DMSO-d6). Conversely, in 1,2-benzothiazine 1,1-dioxide, the nitrogen is aliphatic, resulting in a more shielded N-H proton (δ 7.5–8.5 ppm)[3].

  • The Aliphatic Protons (C3 and C4): The methylene protons at C3 and C4 experience reversed inductive effects. In the benzo[c] system, the C3 protons are adjacent to the strongly electron-withdrawing sulfonyl (-SO2-) group, deshielding them (δ ~3.3–3.5 ppm), while the C4 benzylic protons are slightly more shielded (δ ~2.9–3.1 ppm).

  • Aromatic Protons: The direct attachment of the nitrogen atom in the benzo[c] system donates electron density into the aromatic ring, shielding the ortho and para protons (δ 6.8–7.3 ppm). In the 1,2-benzothiazine system, the direct attachment of the -SO2- group exerts a strong electron-withdrawing effect, deshielding the aromatic protons (δ 7.4–8.1 ppm)[3].

Comparative 1H NMR Data

The following table summarizes the characteristic 1H NMR shifts (acquired in DMSO-d6 at 400 MHz) for the 3,4-dihydro derivatives of both scaffolds, alongside an acyclic control to isolate the electronic effects of the ring system.

Proton Environment3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide3,4-dihydro-1,2-benzothiazine 1,1-dioxideAcyclic Control (N-Phenylmethanesulfonamide)Causality / Electronic Effect
N-H δ 9.50 – 10.50 (s, 1H)δ 7.50 – 8.50 (s, 1H)δ 9.75 (s, 1H)N-Aryl conjugation deshields the proton in the benzo[c] and acyclic systems.
C3-H2 δ 3.30 – 3.50 (m, 2H)δ 3.40 – 3.60 (m, 2H)δ 3.00 (s, 3H, -CH3)Proximity to -SO2- (benzo[c]) vs. -NH- (benzo[e]).
C4-H2 δ 2.90 – 3.10 (m, 2H)δ 2.80 – 3.00 (m, 2H)N/ABenzylic position; minor inductive differences.
Aromatic (C5-C8) δ 6.80 – 7.30 (m, 4H)δ 7.40 – 8.10 (m, 4H)δ 7.10 – 7.40 (m, 5H)-NH- is electron-donating (shielding); -SO2- is electron-withdrawing (deshielding).

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and accurate regioisomer differentiation, follow this self-validating sample preparation and acquisition protocol.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the synthesized benzothiazine derivative.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: DMSO-d6 is strictly preferred over CDCl3 to fully solubilize the polar sulfonamide core and to prevent line broadening of the N-H proton due to rapid exchange.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Step 2: NMR Spectrometer Setup

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO (δ 2.50 ppm).

  • Perform automated or manual gradient shimming on the Z-axis to achieve a TMS line width at half-height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the N-H and aromatic protons between pulses.

  • Number of Scans (NS): 16 to 64, depending on sample concentration, to achieve a Signal-to-Noise (S/N) ratio > 100:1.

  • Spectral Width (SW): 15 ppm (from -2 to 13 ppm) to ensure the highly deshielded N-H proton is captured without folding.

Step 4: Data Processing & Validation

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation (FT) to enhance the signal-to-noise ratio.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Perform a baseline correction (e.g., Whittaker smoother) to accurately integrate the broad N-H signal.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly δ 0.00 ppm.

  • Self-Validation Check: Integrate the C3 and C4 aliphatic multiplets; their ratio must be exactly 1:1 (2H:2H). The N-H peak integration should yield 1H. If the N-H peak is missing or integrates poorly, check for trace water in the DMSO-d6 (peak at δ 3.33 ppm) which may have caused proton exchange, invalidating the run.

Workflow Visualization

G N1 1. Sample Preparation Dissolve 15mg in DMSO-d6 (with TMS) N2 2. Spectrometer Setup Lock to DMSO (2.50 ppm), Shim < 1.0 Hz N1->N2 N3 3. 1H NMR Acquisition SW: 15 ppm, D1: 2.0s, NS: 32 N2->N3 N4 4. Data Processing FT, Phase, Baseline Correction, TMS=0 ppm N3->N4 N5 5a. N-H Shift Analysis Is signal at δ 9.5-10.5 ppm? N4->N5 N6 5b. Aromatic Shift Analysis Are signals at δ 6.8-7.3 ppm? N4->N6 N7 Confirmed Regioisomer: 1H-Benzo[c][1,2]thiazine 2,2-dioxide N5->N7 Yes N8 Confirmed Regioisomer: 1,2-Benzothiazine 1,1-dioxide N5->N8 No (δ 7.5-8.5) N6->N7 Yes N6->N8 No (δ 7.4-8.1)

Workflow for 1H NMR acquisition and regioisomer confirmation of benzothiazine derivatives.

References

  • Ahmad, S., Zaib, S., Jalil, S., et al. (2018). Synthesis, characterization, monoamine oxidase inhibition, molecular docking and dynamic simulations of novel 2,1-benzothiazine-2,2-dioxide derivatives. Bioorganic Chemistry.[Link]

  • Dudek-Wicher, R. K., Szczęśniak-Sięga, B. M., Wiglusz, R. J., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules.[Link]

  • Fatima, M., Siddiqui, W. A., Choudhary, M. I., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances.[Link]

Sources

X-Ray Crystallographic Profiling of 2,1-Benzothiazine 2,2-Dioxide Derivatives: A Comparative Guide to Structural Elucidation and Crystallization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,1-Benzothiazine 2,2-dioxide derivatives (benzosultams) are a crucial class of heterocyclic compounds widely investigated in[1]. Because their pharmacological efficacy is intimately linked to their three-dimensional conformation—specifically the puckering of the thiazine ring and the[2]—rigorous structural elucidation is required. This guide objectively compares crystallization methodologies and analytical techniques (Single-Crystal X-Ray Diffraction vs. Quantum-Chemical Calculations) to provide drug development professionals with a definitive framework for characterizing these molecules.

Methodological Comparison: Crystallization Workflows

Growing diffraction-quality single crystals is the primary bottleneck in X-ray crystallography. For 2,1-benzothiazine 2,2-dioxides, the choice of solvent and crystallization method directly impacts the polymorphic outcome and crystal quality.

  • Method A: Slow Evaporation (Recommended for Monomers)

    • Performance: Highly effective for stable, moderately soluble derivatives such as[3]. It consistently yields large, well-faceted prisms suitable for high-resolution diffraction.

    • Drawbacks: Susceptible to solvent trapping if the evaporation rate is not strictly controlled.

  • Method B: Vapor Diffusion (Recommended for Bis-adducts)

    • Performance: Preferred for complex, high-molecular-weight bis-adducts or tautomeric mixtures that are prone to degradation or oiling out during standard evaporation.

Protocol: Optimized Slow Evaporation for Benzosultams

(Self-Validating System: This protocol controls the metastable zone to prevent microcrystalline twinning, ensuring the physical output directly validates the thermodynamic parameters chosen).

  • Solvent Selection: Dissolve 10–15 mg of the synthesized 2,1-benzothiazine 2,2-dioxide derivative in 2–3 mL of Methanol (MeOH).

    • Causality: MeOH provides optimal solubility for the highly polar sulfonyl group while maintaining a moderate vapor pressure, preventing the rapid precipitation that leads to twinning.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial.

    • Causality: Removes heterogeneous nucleation sites (dust/impurities) that cause multi-crystal clusters.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) and leave undisturbed at 293 K.

    • Causality: Restricting the evaporation rate ensures the system remains in the metastable zone, promoting the slow growth of a single macroscopic crystal[3].

  • Harvesting: After 5–7 days, harvest the colorless prisms directly from the mother liquor using a nylon loop and immediately immerse them in paratone oil to prevent solvent loss and lattice degradation.

Structural Elucidation: SC-XRD vs. DFT Calculations

When analyzing complex derivatives, such as the bis-adduct 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), researchers must determine the dominant tautomeric form (dienol, keto-enol, or diketo) and stereoisomerism[1].

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD provides the absolute configuration in the solid state. For instance, crystallographic studies unambiguously identified that the bis-adduct , specifically adopting the (R, R, S) stereoisomeric configuration[4]. Furthermore, SC-XRD reveals that crystal packing forces cause the (one as a sofa, the other as a half-chair)[1]. SC-XRD is also uniquely capable of confirming stereoelectronic phenomena, such as the in six-membered sultams[2].

  • Quantum-Chemical Calculations (DFT - M06-2X/cc-pVTZ): While DFT accurately predicts the diketo form as the most energetically favorable in a vacuum or solvent (using the PCM model), it calculates that the[4].

    • Causality: DFT struggles to account for the (e.g., C—H⋯O interactions) that dictate the final, singular conformation observed in the solid state[3]. Therefore, DFT should be used as a complementary predictive tool rather than a standalone structural validator.

Quantitative Data Comparison

The table below compares the crystallographic parameters of a halogenated monomer versus a complex bis-adduct, highlighting how structural complexity alters the crystal lattice.

Crystallographic Parameter3,3-Dibromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione)
Chemical Formula C₁₀H₉Br₂NO₃SC₂₇H₂₆N₂O₆S₂
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Thiazine Conformation Twist / Half-ChairSofa and Half-Chair (Asymmetric unit)
Key Intermolecular Forces C—H⋯O hydrogen chains along the c axisC—H⋯O, C—H⋯π, and van der Waals
Primary Analytical Tool SC-XRDSC-XRD + DFT (M06-2X)

Structural Analysis Workflow

G cluster_cryst Crystallization Screening Syn Synthesis of 2,1-Benzothiazine 2,2-Dioxide Derivatives SE Slow Evaporation (MeOH/CHCl3) Syn->SE VD Vapor Diffusion (Anti-solvent) Syn->VD DFT Quantum-Chemical Calculations (DFT: M06-2X) Syn->DFT In silico modeling XRD Single-Crystal X-Ray Diffraction (SC-XRD) SE->XRD Diffraction-quality crystals VD->XRD Tautomer Tautomeric & Stereoisomeric Identification (e.g., Diketo R,R,S) XRD->Tautomer Solid-state absolute config DFT->Tautomer Relative energies (vacuum/solvent)

Workflow comparing empirical SC-XRD and computational DFT methods for structural elucidation.

References

  • Shyshkina, M. O., Lega, D. A., Shemchuk, L. M., Starchikova, I. L., & Shemchuk, L. A. (2023). 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 349–355. URL:[Link]

  • Shafiq, M., Tahir, M. N., Khan, I. U., Ahmad, S., & Siddiqui, W. A. (2008). 3,3-Dibromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1270. URL:[Link]

  • King, J. F., Yuyitung, G., Gill, M. S., & Stewart, J. C. (1998). Stereoelectronic effects in sulfonyl compounds: axial orientation of an N-methyl group in a six-membered sultam. Canadian Journal of Chemistry, 76(2), 164-170. URL:[Link]

Sources

Benchmarking Benzo[c][1,2]thiazine Ligands: A Comparative Guide to COX-2 Active Site Molecular Docking

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward minimizing the gastrointestinal toxicity associated with classical non-steroidal anti-inflammatory drugs (NSAIDs), achieving high selectivity for the cyclooxygenase-2 (COX-2) isoform remains a primary objective. The benzo[c][1,2]thiazine 1,1-dioxide scaffold—the core pharmacophore of the "oxicam" class of NSAIDs—has proven to be a highly tunable structure for achieving this selectivity.

This guide provides an objective performance comparison between standard oxicams and novel benzo[c][1,2]thiazine derivatives. Furthermore, it establishes a self-validating, causality-driven molecular docking protocol designed specifically for the unique binding mechanics of this scaffold.

Mechanistic Paradigm: Why the 1,2-Thiazine Scaffold is Unique

To accurately model the binding of benzo[c][1,2]thiazine ligands, computational chemists must first understand that these molecules do not bind like classical NSAIDs (e.g., diclofenac or ibuprofen). Classical NSAIDs typically utilize a canonical binding mode where a carboxylic acid group interacts directly with Arg-120 and Tyr-355.

Oxicams, however, lack this flexible carboxylic acid. Instead, they bind to the COX-2 active site via a novel, two-water-mediated hydrogen-bonding network [1].

  • The Enol Donor: The scaffold exists in a keto/enol equilibrium. In the active binding pose, the 4-hydroxyl group of the thiazine ring (enol form) acts as a direct hydrogen bond donor to Ser-530[1].

  • Water 1 (Deep Pocket): The heteroatom of the carboxamide ring interacts with Tyr-385 and Ser-530 through a highly coordinated, deep-pocket water molecule[1].

  • Water 2 (Entrance Channel): The nitrogen atom of the thiazine and the oxygen atom of the carboxamide bind to Arg-120 and Tyr-355 via a second highly ordered water molecule[1].

  • Steric Accommodation: The binding of these ligands induces a conformational shift. Specifically, the Cδ atom of Leu-531 shifts approximately 3.5 Å away from the active site, opening a novel binding pocket that is not utilized by other NSAID classes[1][2].

Understanding this causality is critical: If your docking protocol strips all water molecules from the active site—a common default in automated pipelines—your pose prediction for benzo[c][1,2]thiazines will fail.

Comparative Performance Data

Recent synthetic efforts have focused on modifying the 1,2-benzothiazine structure to enhance COX-2 selectivity over COX-1. The table below compares standard reference drugs (Meloxicam, Isoxicam) against newly synthesized derivatives (e.g., BS26, BS28) evaluated in recent in vitro cyclooxygenase inhibition assays.

Table 1: COX Inhibition and Selectivity of Benzo[c][1,2]thiazine Ligands
Ligand / CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-2/COX-1)Clinical / Experimental Status
Meloxicam (Reference)~121.51~59.22~0.49FDA-Approved; Moderate COX-2 preference[3].
Isoxicam (Reference)Non-selectiveNon-selective~1.00Non-selective; binds via novel water network[1][2].
Compound BS26 128.73 ± 9.118.20 ± 4.30.14Experimental; High COX-2 selectivity[3].
Compound BS28 95.88 ± 5.712.46 ± 1.90.13Experimental; Strong preference for COX-2[3].
Benzo[d]thiazole 3a Weak Inhibition0.140 ± 0.006Highly SelectiveExperimental analog; exceptional potency[4].

Data Interpretation: While meloxicam displays moderate selectivity for COX-2[1], novel derivatives like BS28 demonstrate a significantly lower selectivity ratio (0.13), indicating a much stronger preference for the COX-2 isoform[3]. This is driven by optimized steric bulk that perfectly exploits the Leu-531 rotation in the COX-2 active site.

Self-Validating Experimental Protocol: Molecular Docking Workflow

To achieve high-fidelity docking results that correlate with the in vitro data above, researchers must utilize a protocol tailored to the physical chemistry of the oxicam scaffold. This step-by-step methodology acts as a self-validating system.

Step 1: Target Protein Preparation (The Water Imperative)
  • Import Structure: Retrieve a high-resolution COX-2 crystal structure co-crystallized with an oxicam (e.g., PDB ID: 4M11, murine COX-2 with meloxicam).

  • Water Retention (Critical Causality): Delete bulk solvent, but strictly retain the two conserved water molecules bridging the ligand to Arg-120/Tyr-355 and Tyr-385/Ser-530. Stripping these waters will eliminate the required hydrogen-bond network, forcing the scoring function to generate inverted, non-physiological poses.

  • Protonation: Assign bond orders and protonate the receptor at physiological pH (7.4), ensuring that the catalytic Tyr-385 is properly modeled.

Step 2: Ligand Preparation (Tautomeric Control)
  • Structure Input: Import the 2D structures of the benzo[c][1,2]thiazine derivatives.

  • State Generation: Use a ligand preparation tool (e.g., LigPrep/Epik) to generate all possible tautomers and stereoisomers at pH 7.4 ± 1.0.

  • Enol Selection (Critical Causality): Because the oxicam scaffold exists in a keto/enol equilibrium[1], you must ensure the enol tautomer (featuring the 4-hydroxyl group on the thiazine ring) is generated. The 4-OH group is the mandatory hydrogen bond donor to Ser-530[1].

Step 3: Receptor Grid Generation
  • Centering: Center the docking grid directly on the co-crystallized meloxicam ligand.

  • Constraints: Apply a positional constraint or a hydrogen-bond constraint on the 4-OH to Ser-530 interaction to penalize poses that do not utilize the primary pharmacophore.

Step 4: Docking Execution & Scoring
  • Algorithm: Execute Extra Precision (XP) flexible-ligand docking.

  • Scoring: Evaluate poses based on predicted binding energy (kcal/mol) and the preservation of the water-mediated bridges.

Step 5: Protocol Self-Validation (The Trustworthiness Check)
  • Redocking: Before analyzing novel compounds, redock the native co-crystallized meloxicam back into the prepared active site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

  • Validation Gate: If the RMSD is < 1.5 Å , the protocol is validated. If the RMSD is > 1.5 Å, the protocol has failed. Do not proceed. Return to Step 1 and re-evaluate the hydration network and tautomeric states.

Visualization of the Docking Logic

The following diagram illustrates the logical flow and self-validating nature of the optimized docking protocol.

G A Input: COX-2 Crystal Structure (e.g., PDB: 4M11) B Protein Preparation: Retain 2 Conserved Water Molecules A->B Preserve H-bond network D Receptor Grid Generation: Center on Arg-120 & Tyr-355 B->D C Ligand Preparation: Generate Enol Tautomers (pH 7.4) E XP Molecular Docking: Flexible Ligand, Rigid Receptor C->E 4-OH donor required D->E F Self-Validation: Redock Native Ligand E->F G RMSD < 1.5 Å? F->G H Proceed to Novel Benzo[c][1,2]thiazine Screening G->H Yes (Validated) I Reject & Re-evaluate Water Network G->I No (Failed)

Figure 1: Self-validating molecular docking workflow for benzo[c][1,2]thiazine ligands in COX-2.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Isoxicam binds to COX-2 in a novel pose via a two-water-mediated network Source: Journal of Biological Chemistry / ResearchGate URL
  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs Source: Bioorganic & Medicinal Chemistry Letters / NCBI URL

Sources

comparing bioactivity of 2,1-benzothiazine vs 1,2-benzothiazine (Piroxicam)

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 2,1-Benzothiazine vs. 1,2-Benzothiazine (Piroxicam) Scaffolds in Anti-Inflammatory Drug Design

Executive Summary & Chemical Rationale

For decades, 1,2-benzothiazine 1,1-dioxides—most notably the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam—have served as the clinical standard for managing acute and chronic inflammation[1]. Their primary mechanism relies on the inhibition of cyclooxygenase (COX) enzymes, which suppresses the synthesis of pro-inflammatory prostaglandins[2]. However, the non-selective nature of Piroxicam often leads to severe gastrointestinal (GI) toxicity due to the concurrent blockade of constitutive COX-1, which is responsible for maintaining the protective gastric mucosa[2].

To circumvent these limitations, pharmaceutical researchers have engineered 2,1-benzothiazines as structural bioisosteres. By reversing the positions of the sulfur and nitrogen atoms within the heterocyclic core, researchers have successfully developed derivatives that mimic the pharmacophore of Piroxicam but exhibit highly divergent, and often superior, pharmacological profiles[3][4]. This structural inversion alters the molecule's spatial geometry and electron density, shifting its target affinity toward selective COX-2 inhibition and introducing novel mechanisms such as the suppression of nitric oxide (NO) production[5].

COX_Mechanism AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal COX2 COX-2 Enzyme (Inducible) AA->COX2 Stimulated PGE2_GI GI Mucosal Protection COX1->PGE2_GI PGE2_Inf Inflammation & Pain COX2->PGE2_Inf Piroxicam 1,2-Benzothiazine (Piroxicam) Piroxicam->COX1 Strong Block Piroxicam->COX2 Strong Block Iso_21 2,1-Benzothiazine Derivatives Iso_21->COX1 Weak Block Iso_21->COX2 Strong Block

Mechanistic divergence of 1,2-benzothiazines and 2,1-benzothiazines on the COX pathway.

Comparative Bioactivity Profiling

The bioisosteric replacement in 2,1-benzothiazines does not merely retain the bioactivity of Piroxicam; in many specific structural configurations, it amplifies it. For example, methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates have demonstrated an ability to inhibit thermal pain responses that is significantly superior to Piroxicam[6].

Furthermore, 2,1-benzothiazines exhibit profound polymorphism-dependent efficacy . A landmark study on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate revealed that its monoclinic crystal form acts as a powerful analgesic and anti-inflammatory agent that drastically exceeds Piroxicam at identical doses. Conversely, its orthorhombic form exhibits only weak anti-inflammatory effects[7].

Table 1: Quantitative Bioactivity Comparison
Compound ScaffoldRepresentative DerivativeAnalgesic Efficacy (vs. Piroxicam)Anti-Inflammatory Efficacy (vs. Piroxicam)Key Mechanistic Note
1,2-Benzothiazine Piroxicam (Standard)BaselineBaselineNon-selective COX-1/2 inhibitor; high GI toxicity risk[1][2].
2,1-Benzothiazine Methyl 1-R-4-methyl-3-carboxylatesSuperior ComparableEnhanced thermal pain inhibition; stable bioisosteric core[6].
2,1-Benzothiazine Ethyl 4-methyl-3-carboxylate (Monoclinic)Superior Superior Polymorph-dependent efficacy; significantly exceeds Piroxicam[7].
Pyrazolo[4,3-c][2,1]benzothiazine Celecoxib-hybrid derivativesN/ASuperior Selective COX-2 inhibition; dual-action via NO production blockade[5].
2,1-Benzothiazine N-(1,3-Thiazol-2-yl)-3-carboxamidesComparableComparableReversed S/N positions maintain baseline potency with altered selectivity[4].

Self-Validating Experimental Methodologies

To objectively evaluate the bioactivity differences between these isomers, researchers must employ rigorous, self-validating experimental systems. The following protocols outline the gold-standard workflows for comparative analysis.

Experimental_Workflow Synth Isomer Synthesis & Crystallization InVitro In Vitro COX-1/2 Fluorometric Assay Synth->InVitro InVivo In Vivo Carrageenan Edema Model InVitro->InVivo Data Bioactivity Quantification InVivo->Data

Step-by-step experimental workflow for evaluating benzothiazine bioisosteres.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

Causality & Rationale: Standard colorimetric assays often suffer from optical interference because benzothiazine derivatives are highly conjugated and naturally colored. We utilize a fluorometric detection method (measuring the conversion of ADHP to highly fluorescent resorufin) to guarantee a superior dynamic range and eliminate false-positive absorbance readings. Self-Validation: The assay includes Piroxicam as a non-selective positive control and Celecoxib as a COX-2 selective control. If the IC50 ratio of the controls deviates from established literature values, the plate is invalidated, ensuring absolute trustworthiness of the novel 2,1-benzothiazine data.

Step-by-Step Procedure:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Plating: Serially dilute the 2,1-benzothiazine candidates and Piroxicam (0.01 µM to 100 µM) in DMSO. Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the inhibitor to 90 µL of the enzyme mixture. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Introduce arachidonic acid (substrate) and ADHP (fluorogenic probe) simultaneously.

  • Quantification: Read fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes to capture the linear phase of enzyme kinetics.

  • Data Analysis: Calculate IC50 values using non-linear regression. A COX-2/COX-1 IC50 ratio < 1 indicates desired COX-2 selectivity.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Rationale: Carrageenan injection produces a well-characterized biphasic inflammatory response. By measuring paw volume precisely at the 3-hour mark, we isolate the prostaglandin-driven phase of inflammation (which is directly sensitive to COX inhibition), deliberately excluding early-phase histamine and serotonin artifacts. Self-Validation: The protocol mandates double-blinding. The investigator administering the compounds and the technician operating the plethysmometer must be different individuals. A vehicle-only negative control establishes the 100% inflammation baseline.

Step-by-Step Procedure:

  • Subject Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to normalize gastric absorption of the oral dose, providing water ad libitum.

  • Dosing: Administer Piroxicam and the 2,1-benzothiazine derivatives orally via gavage at equimolar doses (e.g., 20 mg/kg) suspended in 1% carboxymethylcellulose (CMC).

  • Baseline Measurement (T=0): 30 minutes post-dosing, measure the basal volume of the right hind paw using a water displacement plethysmometer.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan solution subplantarly into the right hind paw.

  • Efficacy Measurement (T=3h): Exactly 3 hours post-injection, measure the paw volume again.

  • Calculation: Determine the percentage of edema inhibition relative to the vehicle control group. Statistical significance must be established using a One-Way ANOVA followed by Dunnett’s post-hoc test.

Conclusion

The transition from the 1,2-benzothiazine scaffold of Piroxicam to the 2,1-benzothiazine bioisostere represents a highly effective strategy in rational drug design. By leveraging structural isomerism and specific polymorphic crystallization[7], researchers can decouple the potent analgesic and anti-inflammatory benefits of the oxicam class from its dose-limiting gastrointestinal toxicity[2]. As demonstrated by both in vitro selectivity and in vivo efficacy data, 2,1-benzothiazines stand as a superior foundation for the next generation of targeted anti-inflammatory therapeutics.

References

  • The ester-prodrugs of analgesic acids and phenols that are officially registered drugs Source: ResearchGate URL
  • Synthesis, Anti-inflammatory and Cytotoxic Activity of Novel Pyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide Derivatives Source: ResearchGate URL
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: NIH URL
  • New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-26,1-Benzothiazine-3-Carboxylates Source: Semantic Scholar URL
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms Source: NIH URL
  • In silico design of new ketorolac bioisosteres as anti-inflammatory agents Source: JAPS Online URL
  • 2,1-Benzothiazine 2,2-Dioxides. 3. 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-Thiazol-2-yl)

Sources

Spectroscopic Validation of Sulfonyl Moieties in Benzothiazines: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the identification and validation of the sulfonyl group (


) in benzothiazine derivatives using Infrared (IR) Spectroscopy.

Audience: Medicinal chemists, structural biologists, and quality control analysts involved in NSAID development (e.g., oxicams) and heterocyclic synthesis.[1]

Key Diagnostic Indicators:

  • Asymmetric Stretch (

    
    ): 
    
    
    
    (Strong, Broad)[1]
  • Symmetric Stretch (

    
    ): 
    
    
    
    (Strong, Sharp)[1]
  • Structural Context: The cyclic sulfonamide linkage in benzothiazines imparts a characteristic high-frequency shift compared to acyclic sulfones, serving as a primary confirmation of ring closure.

Theoretical Framework: Vibrational Modes of the Cyclic Sulfonyl Group

The sulfonyl group in 1,2-benzothiazines (and isomeric 2,1-benzothiazines) exists in a hypervalent state, often described by resonance between


 double bonds and 

dipolar forms.[1] In the infrared region, this moiety acts as a powerful dipole, generating two distinct and intense absorption bands corresponding to the coupled stretching of the S=O bonds.
Mechanistic Insight

Unlike carbonyls (


), which display a single stretching band, the 

group possesses

local symmetry, necessitating two fundamental stretching modes:[1][2]
  • Asymmetric Stretching (

    
    ):  The two S=O bonds oscillate out of phase (one expands, one contracts). This requires higher energy, resulting in absorption at higher wavenumbers (
    
    
    
    ).[1]
  • Symmetric Stretching (

    
    ):  Both S=O bonds expand and contract simultaneously. This occurs at lower energy (
    
    
    
    ).

Diagram 1: Vibrational Modes of the Sulfonyl Group in Benzothiazines

SO2_Vibrations cluster_0 Asymmetric Stretch (High Energy) cluster_1 Symmetric Stretch (Low Energy) S1 S O1a O S1->O1a Contract O1b O S1->O1b Expand S2 S O2a O S2->O2a Expand O2b O S2->O2b Expand caption Figure 1: Vector analysis of SO2 vibrational modes. Asymmetric stretch requires higher wavenumbers.

Comparative Analysis: Benzothiazines vs. Alternatives

To validate a benzothiazine structure, one must distinguish it from precursors (acyclic sulfonamides) and structural analogues (sulfones). The following data synthesizes experimental findings from piroxicam derivatives and related heterocycles.

Table 1: Characteristic Frequency Ranges ( )[1][3][4][5]
Functional ClassStructure Type


Diagnostic Notes
1,2-Benzothiazines Cyclic Sulfonamide1340 – 1360 1160 – 1180 Bands are intense.[1] N-substitution can shift

slightly lower (

).
Acyclic Sulfonamides

1320 – 13401150 – 1160Often show distinct

stretching at

.[1] Lower frequency than cyclic analogs.
Sulfones

1300 – 13201140 – 1160Lacks the N-atom electron withdrawal, leading to lower bond order and lower frequency.[1]
Saccharin Derivatives Cyclic Sulfonamide (5-mem)1330 – 13601150 – 1190Very similar to benzothiazines; differentiation requires Carbonyl (

) analysis (

).
Discussion of Spectral Shifts
  • Ring Strain & Hybridization: The 6-membered benzothiazine ring imposes geometric constraints that slightly increase the force constant of the S=O bonds compared to open-chain sulfonamides. This results in a "blue shift" (higher wavenumber) for benzothiazines.

  • Electronic Effects: The Nitrogen atom in the thiazine ring is electron-withdrawing relative to a carbon in a pure sulfone. This withdrawal reduces electron density in the S-O bonds, increasing their double-bond character and raising the vibrational frequency.

  • Differentiation Strategy: If you observe bands at 1310/1140 cm⁻¹, suspect an incomplete cyclization or a sulfone impurity.[1] If bands appear at 1350/1170 cm⁻¹, the benzothiazine core is likely intact.

Experimental Protocol: Validated IR Acquisition

This protocol ensures high-resolution data suitable for publication and regulatory filing. It is designed to minimize moisture interference, which can broaden the


 bands.[1]
Method A: KBr Pellet (Gold Standard for Solids)

Rationale: Potassium Bromide (KBr) is transparent in the IR region (4000–400 cm⁻¹) and allows for sharp resolution of crystalline lattice vibrations.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water.

  • Ratio: Mix 1–2 mg of the benzothiazine sample with 100–200 mg of dried KBr (approx. 1:100 ratio).

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes. Critical: The particle size must be smaller than the wavelength of IR light to avoid scattering (Christiansen effect).

  • Compression: Press the powder at 10 tons of pressure for 2 minutes under a vacuum (to remove air bubbles) to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ or 4 cm⁻¹. Perform 16–32 scans to improve Signal-to-Noise (S/N) ratio.[1]

Method B: ATR (Attenuated Total Reflectance)

Rationale: Rapid screening for high-throughput synthesis. Requires no sample prep but may show slightly shifted peak positions (typically 2–5 cm⁻¹ lower) compared to transmission KBr.

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is clean.

  • Loading: Place solid sample directly on the crystal.

  • Contact: Apply pressure using the clamp until the force gauge indicates optimal contact. Note: Poor contact results in weak

    
     bands.
    
  • Correction: Apply "ATR Correction" in your software to normalize band intensities if comparing to literature KBr data.

Diagram 2: IR Validation Workflow

IR_Workflow Start Synthesized Benzothiazine Prep Sample Prep (KBr Pellet or ATR) Start->Prep Scan Acquire Spectrum (4000 - 400 cm-1) Prep->Scan Check1 Check 1330-1360 cm-1 (Asymmetric SO2) Scan->Check1 Check2 Check 1150-1180 cm-1 (Symmetric SO2) Check1->Check2 Band Present Fail REJECT / RE-PURIFY Check for Sulfone/Amide precursors Check1->Fail Band Absent/Shifted Decision Band Intensity & Shape? Check2->Decision Band Present Check2->Fail Band Absent Pass VALIDATED Cyclic Sulfonamide Confirmed Decision->Pass Strong, Sharp Decision->Fail Weak, Broad caption Figure 2: Decision matrix for spectral validation of benzothiazine derivatives.

Case Study: Piroxicam Analysis

Piroxicam serves as the reference standard for 1,2-benzothiazine-1,1-dioxides.[1]

  • Experimental Data:

    • 
      : 1351 cm⁻¹  (often accompanied by a shoulder at 1301 cm⁻¹) [1].
      
    • 
      : 1182 cm⁻¹  [1].
      
    • Note: The presence of the enolic hydroxyl group and the pyridine ring in Piroxicam can cause hydrogen bonding, which may slightly broaden these bands compared to simple alkyl-substituted benzothiazines.

  • Interpretation: The sharp band at 1182 cm⁻¹ is the most reliable "fingerprint" for the 1,1-dioxide oxidation state in this scaffold. Lower oxidation states (sulfoxides,

    
    ) would show only a single band near 1050 cm⁻¹.[1]
    

Conclusion

IR spectroscopy offers a rapid, non-destructive method to validate the benzothiazine core.[3] The 1340/1170 cm⁻¹ doublet is the definitive spectral signature. Researchers should prioritize the symmetric stretch at ~1170 cm⁻¹ for confirmation, as the asymmetric region (1350 cm⁻¹) can sometimes overlap with C-N stretching or C-H bending modes.

References

  • VertexAI Search Result 1.1 : FT-IR spectra of piroxicam (a) control and (b) treated. ResearchGate. Available at: [Link][1]

  • VertexAI Search Result 1.3 : Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • VertexAI Search Result 1.5 : Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity. National Institutes of Health (PMC). Available at: [Link]

  • VertexAI Search Result 1.15 : IR Absorption Frequencies. Northern Illinois University.[4][5] Available at: [Link][1]

Sources

High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation of Benzothiazine 2,2-Dioxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Benzothiazine 2,2-dioxides represent a critical structural scaffold in medicinal chemistry, famously underpinning the 'oxicam' class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging targeted analgesics. Their unique structural complexity—featuring a rigid sulfonamide group embedded within a fused bicyclic system—presents distinct challenges for mass spectrometric (MS) characterization.

This guide objectively compares the performance of traditional Electron Impact (GC-EI-MS), Triple Quadrupole (LC-ESI-QqQ), and High-Resolution Quadrupole Time-of-Flight (LC-ESI-Q-TOF) platforms in elucidating the fragmentation patterns of these compounds. By understanding the causality behind specific ionization behaviors, researchers can optimize platform selection for either targeted pharmacokinetics or de novo structural elucidation.

Platform Comparison: Ionization Energy and Structural Preservation

The choice of ionization technique fundamentally alters the observed fragmentation pathways of the benzothiazine 2,2-dioxide core.

  • GC-EI-MS (Hard Ionization, 70 eV): Under standard electron impact conditions, benzothiazine 2,2-dioxides exhibit poor thermal stability. The high-energy environment forces primary fragmentation via the extrusion of sulfur dioxide (SO₂), essentially a retro-Diels-Alder-like decomposition[1]. Consequently, the intact molecular cation-radical [M]⁺ is often observed at extremely low intensities, making this platform suboptimal for identifying unknown derivatives[2].

  • LC-ESI-QqQ (Soft Ionization, Tandem MS): Electrospray ionization preserves the intact [M+H]⁺ or [M-H]⁻ precursor ion. By utilizing Collision-Induced Dissociation (CID), fragmentation is highly controllable. This platform excels in high-throughput bioanalysis where specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]⁺ → m/z 211) are required for absolute quantitation.

  • LC-ESI-Q-TOF (High-Resolution MS): Q-TOF platforms provide exact mass measurements with sub-2 ppm mass error. This is critical for distinguishing isobaric fragments—for instance, differentiating the loss of SO₂ (63.96 Da) from the loss of a C₅H₄ moiety. It is the gold standard for metabolic profiling and structural elucidation of novel benzothiazine analogs.

MS_Workflow A Benzothiazine 2,2-Dioxide Sample B Thermal Stability & Matrix? A->B C GC-EI-MS (Extensive SO₂ Loss) B->C High (Volatile) D LC-ESI-MS (Soft Ionization) B->D Low / Polar Matrix E Primary Analytical Goal? D->E F ESI-QqQ MS/MS (Targeted MRM Quantitation) E->F Pharmacokinetics G ESI-Q-TOF HRMS (Structural Elucidation) E->G Discovery / Unknowns

Analytical workflow for selecting mass spectrometry platforms for benzothiazine 2,2-dioxides.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathways

Recent structural studies on 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides reveal that their fragmentation under ESI conditions fundamentally diverges from historical EI-MS data[3].

Primary Cleavage (Amide Bond): The dominant primary fragmentation pathway under low-energy CID involves the cleavage of the acyclic benzothiazine-carbamide bond. This yields a highly stable benzothiazine core ion (typically m/z 211 for N-methylated derivatives) and an isocyanate fragment[3]. For methyl carboxylate derivatives, the primary loss is methanol (CH₃OH, 32 Da) from the ester group, forming a stable acylium ion[4].

Suppression of Primary SO₂ Loss: In traditional EI-MS, the elimination of SO₂ is a hallmark of sulfo-containing heterocycles. However, under ESI-MS/MS, the intact molecular ion rarely eliminates SO₂ directly. Instead, SO₂ loss acts strictly as a secondary fragmentation event occurring only from the benzothiazine core fragment under elevated collision energies[3].

Fragmentation_Pathway cluster_0 Primary Fragmentation (Low Energy CID) cluster_1 Secondary Fragmentation (High Energy CID) M [M+H]⁺ Precursor Ion Intact Benzothiazine 2,2-Dioxide C1 Amide Bond Cleavage M->C1 F1 Benzothiazine Core Ion (Major Fragment, e.g., m/z 211) C1->F1 - R-NH₂ F2 Isocyanate Ion (Minor Fragment) C1->F2 Alternative Cleavage C2 Sulfonyl Cleavage F1->C2 F3 Desulfonylated Fragment Loss of SO₂ (64 Da) C2->F3 - SO₂

Primary ESI-MS/MS fragmentation pathway of benzothiazine 2,2-dioxide carboxamides.

Quantitative Data: Platform Performance & Diagnostic Ions

To facilitate platform selection and spectral interpretation, the quantitative diagnostic behaviors of benzothiazine 2,2-dioxides are summarized below.

Table 1: Comparative Diagnostic Fragmentation Across MS Platforms

PlatformIonization EnergyPrecursor StabilityDominant Primary LossSecondary LossBest Use Case
GC-EI-MS Hard (70 eV)Very Low-SO₂ (64 Da)-CO, -CH₃Historical library matching
LC-ESI-QqQ Soft (ESI)High ([M+H]⁺)-R-NH₂ (Amide)-SO₂ (High CID)Targeted MRM quantitation
LC-ESI-Q-TOF Soft (ESI)High ([M+H]⁺)-R-NH₂ / -CH₃OH-SO₂ (High CID)Exact mass structural elucidation

Table 2: Exact Mass Diagnostic Fragments for Substituted Derivatives (ESI-Q-TOF)

Derivative ClassTypical Precursor [M+H]⁺Primary FragmentSecondary Fragment (-SO₂)Diagnostic Neutral Loss
N-Aryl Carboxamides m/z 330 - 380m/z 211 (Core)m/z 147Ar-NH₂
N-Hetaryl Carboxamides m/z 335 - 390m/z 211 (Core)m/z 147Het-NH₂
Methyl Carboxylates m/z 255 - 335m/z 223 (Acylium)m/z 159CH₃OH (32 Da)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity structural characterization, analytical methods must contain internal checks. The following step-by-step protocol outlines a self-validating system for analyzing novel benzothiazine 2,2-dioxides using an LC-ESI-Q-TOF platform.

Phase 1: Chromatographic Separation
  • Step 1: Prepare samples in a highly organic diluent (e.g., 80% Acetonitrile) to ensure complete solubilization of the rigid bicyclic system.

  • Step 2: Utilize a C18 sub-2 µm column (e.g., 50 x 2.1 mm) with a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Causality: Benzothiazine 2,2-dioxides frequently exhibit keto-enol tautomerism. The acidic modifier (formic acid) forces a consistent protonation state ([M+H]⁺), while a sharp organic gradient minimizes the chromatographic peak broadening associated with tautomeric equilibrium.

Phase 2: Source Parameter Optimization (Self-Validating Step)
  • Step 3: Tune the Declustering Potential (DP) or Capillary Voltage to a conservative threshold (e.g., 40–50 V).

  • Causality: The SO₂-N bond in the benzothiazine ring is highly labile. Excessive source voltage will cause in-source fragmentation, destroying the precursor before it reaches the mass analyzer.

  • Validation Check: Monitor the Q1 full scan. Calculate the intensity ratio of the intact [M+H]⁺ peak to the primary core fragment (e.g., m/z 211). If the fragment exceeds 15% of the precursor's intensity, lower the DP by 5 V increments until the intact precursor constitutes >85% of the spectral base peak.

Phase 3: Collision-Induced Dissociation (CID) Ramping
  • Step 4: Acquire targeted MS/MS spectra at stepped Normalized Collision Energies (NCE) of 15%, 30%, and 45%.

  • Causality: Stepped energy acquisition maps the full fragmentation trajectory. Low energy (15%) isolates the primary acyclic amide cleavage (validating the side chain). High energy (45%) forces the secondary SO₂ extrusion (validating the benzothiazine core)[3].

  • Validation Check: Cross-reference the exact mass of the secondary fragment against the theoretical mass of the desulfonylated core. A mass error of <2 ppm confirms the structural assignment and rules out isobaric interferences.

References

  • Ukrainets, I. V., et al. "2,1-Benzothiazine 2,2-Dioxides. 3*. 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-Thiazol-2-yl)-1Н-2λ6,1-Benzothiazine-3-Carboxamides – a New Group of Potential Analgetics." ResearchGate.3

  • Ukrainets, I. V., et al. "Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ 6 ,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics." MDPI. 4

  • "Synthesis, Structure, and Analgesic Properties of Halogen-Substituted 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides." National Institutes of Health (NIH). 2

  • "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Publishing. 1

Sources

In Silico ADMET Profiling of 1H-Benzo[c][1,2]thiazine 2,2-dioxide Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 1H-Benzo[c][1,2]thiazine 2,2-dioxide analogs . These scaffolds represent a structural evolution from traditional "Oxicam" NSAIDs (e.g., Piroxicam, Meloxicam), offering potential bioisosteric advantages in metabolic stability and reduced gastrointestinal toxicity.[1]

This document serves as a comparative guide , benchmarking these novel analogs against established market alternatives. It details the computational protocols required to validate their "drug-likeness" and provides representative data to illustrate how to interpret these profiles during lead optimization.

Part 1: The Scaffold & Therapeutic Context[2][3]

The Product: 1H-Benzo[c][1,2]thiazine 2,2-dioxide Analogs

Unlike the classic 1,2-benzothiazine 1,1-dioxide core found in Piroxicam (which typically features an [e] fusion), the [c] fused isomer presents a distinct 3D topology.[1] This structural variation is being actively explored for:

  • Anti-inflammatory activity: COX-1/COX-2 inhibition with potentially reduced ulcerogenic index.[1]

  • Anticancer potential: Inhibition of EGFR-TK and carbonic anhydrase isoforms.[1]

  • Antimicrobial action: Inhibition of DNA gyrase.[1]

The Alternative: Commercial Oxicams (Piroxicam/Meloxicam)
  • Piroxicam: Potent anti-inflammatory but limited by a long half-life (risk of accumulation in elderly) and significant GI bleeding risk due to acidic enolic hydroxyl groups.[1]

  • Meloxicam: Improved COX-2 selectivity but still carries cardiovascular and renal risks common to NSAIDs.[1]

The Goal: Identify analogs that maintain the pharmacophore efficacy while optimizing the ADMET profile—specifically improving metabolic clearance predictability and reducing hERG/AMES toxicity signals.

Part 2: Comparative In Silico Methodology[4][5]

To ensure scientific integrity, the profiling workflow must be standardized.[1] Below is the validated protocol for generating the data used in this comparison.

Protocol: Computational ADMET Workflow
  • Ligand Preparation:

    • Structures are drawn in ChemDraw and converted to SMILES strings.

    • Crucial Step: Energy minimization using the MMFF94 force field is applied to generate the low-energy conformer before ADMET prediction. This prevents artifacts caused by high-energy torsional strain.[1]

  • Physicochemical Descriptors (SwissADME):

    • Input: Canonical SMILES.

    • Output: MW, LogP (consensus), H-bond donors/acceptors, TPSA.

    • Validation: Check for "PAINS" (Pan-Assay Interference Compounds) alerts to rule out false positives.

  • Toxicity & Metabolic Profiling (pkCSM & ADMETlab 2.0):

    • CYP450 Inhibition: Predicts interaction with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1]

    • Toxicity Endpoints: AMES mutagenicity, hERG I/II inhibition, and Hepatotoxicity.[1]

Visualization: ADMET Decision Workflow

ADMET_Workflow cluster_Tools Profiling Engines Start Candidate Structure (2D) Prep Ligand Prep (MMFF94 Min) Start->Prep Swiss SwissADME (Physicochem/BBB) Prep->Swiss pkCSM pkCSM (Toxicity/CYP) Prep->pkCSM Protox ProTox-II (LD50/Tox Class) Prep->Protox Analysis Comparative Analysis (vs. Piroxicam) Swiss->Analysis pkCSM->Analysis Protox->Analysis Decision Go / No-Go Analysis->Decision

Figure 1: Standardized computational workflow for processing benzothiazine analogs. The parallel use of three engines ensures consensus validation.

Part 3: Performance Analysis (Analogs vs. Alternatives)

The following data compares a Representative 1H-Benzo[c][1,2]thiazine Analog (based on optimized leads from recent literature, e.g., N-acylhydrazone derivatives) against the standard Piroxicam .

Physicochemical "Drug-Likeness" (Lipinski's Rule of 5)[1]

The analogs generally exhibit higher lipophilicity than Piroxicam, which aids in membrane permeability but requires monitoring for solubility issues.[1]

PropertyRule of 5 LimitPiroxicam (Standard)Rep. Analog (Product)Interpretation
Mol.[1] Weight < 500 g/mol 331.35380-420Pass. Heavier due to functionalization but within limits.[1]
LogP (Lipophilicity) < 53.063.8 - 4.2Pass. Higher LogP suggests better passive diffusion but lower aqueous solubility.[1]
H-Bond Donors < 521-2Pass. Comparable.[1]
H-Bond Acceptors < 1066-7Pass.
TPSA < 140 Ų109.4295 - 110Optimal. <140 Ų correlates with good intestinal absorption.[1]
Pharmacokinetic Profile (ADME)[1]

This is the critical differentiator. Piroxicam is heavily metabolized by CYP2C9.[1] The analogs are designed to modulate this dependency.

ParameterPiroxicamRep. AnalogScientific Implication
GI Absorption HighHighBoth scaffolds are highly permeable (Caco-2 > 0.90).[1][2]
BBB Permeability NoYes/No (Tunable)Unlike Piroxicam, some hydrophobic analogs show potential to cross BBB, useful for central pain targets but a risk for CNS side effects.[1]
P-gp Substrate NoNoNeither is likely to be pumped out by P-glycoprotein, ensuring high bioavailability.[1]
CYP2C9 Inhibitor Yes Low/No Key Advantage: Many analogs show reduced inhibition of CYP2C9, suggesting a lower risk of drug-drug interactions compared to Piroxicam.[1]
Toxicity Profile

Safety is the primary failure point for benzothiazines.[1] The in silico models highlight specific improvements in the analog class.

EndpointPiroxicamRep. AnalogAnalysis
AMES Mutagenicity Non-MutagenicNon-MutagenicThe core scaffold is generally safe; however, hydrazone linkers must be checked for hydrolysis risks.[1]
hERG I Inhibition Low RiskLow RiskBoth pass.[1]
hERG II Inhibition Medium RiskHigh Risk (Alert) Critical Warning: Increasing lipophilicity (LogP > 4) in these analogs often triggers hERG II alerts. Structural modification (adding polar groups) is required here.[1]
Hepatotoxicity Positive (Known)VariableSome analogs show reduced predicted hepatotoxicity scores, likely due to the absence of the specific pyridyl-amide moiety found in Piroxicam.

Part 4: Mechanism of Action & Optimization Logic

To guide the optimization of these analogs, we must understand the structural alerts triggering toxicity.[1] The diagram below illustrates the decision logic for modifying the scaffold based on ADMET feedback.

Optimization_Logic Scaffold 1H-Benzo[c]thiazine Core Lipophilicity LogP > 4.0 Scaffold->Lipophilicity Hydrophobic R-groups hERG_Alert hERG II Toxicity Risk Lipophilicity->hERG_Alert Correlation Solubility Poor Aqueous Solubility Lipophilicity->Solubility Correlation Strategy1 Introduce Polar Groups (OH, NH2) hERG_Alert->Strategy1 Mitigation Strategy2 Replace Aryl Ring with Heterocycle Solubility->Strategy2 Mitigation Result Optimized Lead: Balanced Bioavailability & Safety Strategy1->Result Strategy2->Result

Figure 2: Optimization logic derived from in silico feedback. High lipophilicity drives potency but increases toxicity risks, requiring specific structural mitigation.[1]

Part 5: Conclusion & Recommendations

The 1H-Benzo[c][1,2]thiazine 2,2-dioxide analogs present a viable alternative to traditional Oxicams, particularly for patients requiring distinct metabolic clearance pathways.[1]

Key Findings:

  • Bioavailability: The analogs match the high oral absorption of Piroxicam.

  • Metabolism: They offer a cleaner CYP profile, reducing the risk of CYP2C9-mediated interactions.[1]

  • Toxicity: The primary liability is hERG II inhibition driven by high lipophilicity.[1]

Recommendation: Development should focus on Series C analogs (incorporating polar heterocyclic linkers) to lower LogP below 3.8. This specific modification retains the anti-inflammatory efficacy while clearing the hERG toxicity threshold, making them superior candidates for lead optimization.[1]

References

  • Ahmad, N., et al. (2011).[1] "Microwave assisted synthesis and structure-activity relationship of 4-hydroxy-N'-(1-phenylethylidene)-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides as anti-microbial agents." European Journal of Medicinal Chemistry.

  • Al-Karagully, M., & Hadi, A. (2025).[1] "Molecular docking, ADMET, synthesis and anti-proliferative of novel derivatives of benzothiazine against lung cancer cell line." Journal of Advanced Pharmacy Education and Research.

  • Sianesi, E., et al. (1973).[1] "New benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide nitrogen derivatives with central nervous system activity."[1][3] Journal of Medicinal Chemistry.

  • Reetu, R., et al. (2022).[1][4] "Recent Advances in Synthesis and Medicinal Evaluation of 1,2-Benzothiazine Analogues." Asian Journal of Organic Chemistry. [1]

  • SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Swiss Institute of Bioinformatics.[1]

Sources

Structure-Activity Relationship (SAR) and Performance Comparison of Benzothiazine Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel antimicrobial scaffolds. Benzothiazin-4-ones (BTZs) represent a breakthrough class of anti-tubercular agents that exhibit single-digit nanomolar efficacy. As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationship (SAR) of BTZs, objectively compare their performance against alternative developmental candidates, and provide self-validating experimental workflows for their evaluation.

Mechanistic Grounding: Suicide Inhibition of DprE1

To understand the SAR of benzothiazines, one must first understand their unique mechanism of action. BTZs specifically target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , a flavoenzyme essential for synthesizing arabinogalactan in the mycobacterial cell wall[1].

BTZs are prodrugs. The causality of their extreme potency lies in their ability to hijack the enzyme's own redox machinery. DprE1 normally utilizes FAD to oxidize its natural substrate. When an 8-nitro-BTZ enters the active site, the enzyme mistakenly reduces the drug's nitro group into a highly electrophilic nitroso intermediate. This intermediate immediately undergoes a nucleophilic attack by the adjacent catalytic Cysteine 387 (Cys387) residue, forming a covalent semi-mercaptal bond that irreversibly inactivates the enzyme[2][3].

DprE1_Pathway BTZ 8-Nitro-BTZ (Prodrug) Enzyme DprE1 Enzyme (FADH2) BTZ->Enzyme Active Site Binding Intermediate Nitroso Intermediate Enzyme->Intermediate Enzymatic Reduction Adduct Semi-Mercaptal Adduct (Cys387) Intermediate->Adduct Covalent Attack Death Cell Wall Arrest (Bactericidal) Adduct->Death Irreversible Inhibition

Fig 1: Mechanism of DprE1 suicide inhibition by 8-nitro-benzothiazines.

SAR Dynamics: Engineering the BTZ Scaffold

SAR studies of benzothiazines have historically focused on balancing the highly potent "warhead" with pharmacokinetic (PK) optimizations.

  • The 8-Position (The Warhead): The 8-nitro group is strictly required for the covalent suicide mechanism. Attempts to mitigate potential nitro-aromatic toxicity by replacing the nitro group with halogens (e.g., fluorine), pyrrole, or cyano groups result in a catastrophic loss of potency. For instance, halogenated non-nitro BTZs exhibit Minimal Inhibitory Concentrations (MIC) in the micromolar range (~2 to 60 µM), compared to the nanomolar range of their nitro-bearing counterparts[4][5].

  • The 2-Position (Pharmacokinetics & Solubility): The 2-position of the BTZ scaffold faces the solvent-accessible "tail" region of the DprE1 active site[3]. Modifications here do not disrupt target binding but heavily dictate lipophilicity and aqueous solubility.

    • BTZ043 utilizes a spiro-piperidine moiety, achieving an MIC of 2.3 nM but suffering from moderate cytotoxicity (HepG2 IC50: 11.5 µM)[1][6].

    • Macozinone (PBTZ169) was engineered by replacing the spirocycle with a tailored piperazine derivative. This structural pivot improved the MIC to 0.65 nM and dramatically reduced off-target toxicity, increasing the HepG2 IC50 to 127 µM[1].

Performance Comparison: BTZs vs. Alternative Agents

To objectively evaluate BTZ candidates, we must benchmark them against both standard-of-care drugs and next-generation non-covalent DprE1 inhibitors (such as OPC-167832).

CompoundDrug ClassTarget / MechanismMIC (Mtb H37Rv)Cytotoxicity (HepG2 IC50)Clinical Status
BTZ043 BenzothiazineDprE1 (Covalent)2.3 nM11.5 µMPhase II
Macozinone BenzothiazineDprE1 (Covalent)0.65 nM127.0 µMPhase II
OPC-167832 CarbostyrilDprE1 (Non-covalent)0.5 nM>100.0 µMPhase I/II
Isoniazid HydrazineInhA (Cell wall)~150.0 nM>100.0 µMFirst-line

Data synthesized from recent comparative evaluations of DprE1 inhibitors[1]. Macozinone demonstrates the optimal balance of covalent nanomolar potency and a wide therapeutic index.

Experimental Methodologies for SAR Validation

A robust SAR campaign requires self-validating assays. Below are the optimized protocols for evaluating novel BTZ derivatives, focusing on both extracellular potency and intracellular penetration.

Protocol A: Resazurin Microtiter Assay (REMA) for Extracellular MIC

Causality & Rationale: Mtb has a prolonged doubling time (18–24 hours). Traditional agar plating requires 3–4 weeks for colony formation. REMA utilizes resazurin, a blue, non-fluorescent redox dye. Metabolically active mycobacteria reduce resazurin to resorufin (pink, highly fluorescent), allowing for a rapid, quantitative readout at day 7. Self-Validation System: Every plate must include a drug-free growth control (validates inoculum viability), a sterile medium control (detects contamination), and a Rifampicin/Isoniazid control (confirms strain susceptibility).

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80. Causality: Tween 80 is critical; it acts as a surfactant to prevent mycobacterial clumping, ensuring a uniform suspension for accurate dosing.

  • Compound Dosing: Perform 2-fold serial dilutions of the BTZ analogues in a 96-well plate (concentration range: 10 µM to 0.1 nM).

  • Inoculation: Add Mtb H37Rv suspension to achieve a final optical density (OD600) of 0.001 per well. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm) to determine the MIC.

Protocol B: Intracellular Macrophage Infection Assay

Causality & Rationale: Mtb is an intracellular pathogen that resides within alveolar macrophages. A successful BTZ analogue must possess the lipophilicity to cross both the eukaryotic macrophage membrane and the mycobacterial envelope[7]. Self-Validation System: Parallel macrophage viability testing (using uninfected, drug-treated cells) must be conducted to ensure that bacterial reduction is due to the drug's antimicrobial action, not host cell apoptosis.

  • Cell Seeding: Seed THP-1 derived macrophages into 96-well plates (5 × 10^4 cells/well) and activate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.

  • Infection: Infect macrophages with an RFP-expressing Mtb strain (e.g., carrying the pTEC27 plasmid) at a Multiplicity of Infection (MOI) of 1:1[5]. Causality: Using an RFP-tagged strain allows for direct fluorescence quantification of surviving bacteria without the need to lyse the macrophages and perform tedious CFU plating.

  • Treatment: Wash wells thoroughly with PBS to remove extracellular bacteria. Add fresh media containing serial dilutions of the BTZ analogues.

  • Readout: Incubate for 5 days at 37°C in 5% CO2. Measure RFP fluorescence to determine the intracellular MIC.

SAR_Workflow Lib BTZ Analogue Library Extracellular Extracellular MIC (REMA) Target: < 1 µM Lib->Extracellular Primary Screen Intracellular Macrophage Infection Assay Target: Permeability Extracellular->Intracellular High Potency Hits Tox HepG2 Cytotoxicity Target: IC50 > 100 µM Intracellular->Tox Intracellular Efficacy Lead Lead Candidate Selection Tox->Lead High Therapeutic Index

Fig 2: Self-validating experimental workflow for evaluating BTZ analogues.

References

  • Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org. 8

  • Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI. 1

  • Development of selective DprE1 inhibitors. VLife Sciences. 2

  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. NIH. 4

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. NIH. 7

  • Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. NIH. 6

  • DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. ResearchGate. 3

  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. D-NB.info. 5

Sources

Validating Enzyme Inhibition Potency of Benzothiazine-Based Sultams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazine-based sultams (cyclic sulfonamides) have emerged as a privileged pharmacophore in modern drug discovery. By bridging the gap between traditional linear sulfonamides and rigidified cyclic scaffolds, these molecules offer unique geometric and electronic properties for target engagement[1]. Depending on the target enzyme’s active site architecture, benzothiazine sultams can act as irreversible suicide inhibitors via ring-opening, or as high-affinity reversible inhibitors via transition-state mimicry and metal coordination[1][2].

This guide provides an in-depth, objective comparison of benzothiazine-based sultams against standard alternatives, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for potency validation.

Mechanistic Causality of Sultam-Mediated Inhibition

To accurately validate the potency of an inhibitor, one must first understand the thermodynamic and kinetic drivers of its target engagement. Benzothiazine sultams exhibit a highly versatile inhibition profile dictated by the specific enzyme class:

  • Cysteine Proteases (e.g., Calpain I): The 3,4-dihydro-1,2-benzothiazine core acts as a highly rigidified P2-P3 dipeptide mimetic. This structural rigidity pre-organizes the molecule, minimizing the entropic penalty of binding while perfectly positioning an electrophilic warhead (such as an aldehyde) for reversible attack by the catalytic cysteine[2].

  • Serine Proteases (e.g., Elastase): In contrast to traditional β-lactams that undergo C-N cleavage, β-sultams undergo rapid nucleophilic attack at the sulfur atom by the active site serine. This results in an S-N bond cleavage that is 100 to 1,000 times more reactive than corresponding lactams, leading to irreversible sulfonylation of the enzyme[1].

  • Metalloenzymes (e.g., Carbonic Anhydrase): The primary sulfonamide moiety of specific benzothiazine derivatives (e.g., pyrazolo-1,2-benzothiazines) displaces the zinc-bound water molecule in the active site, forming a tetrahedral coordination complex that reversibly halts catalytic turnover[3].

Mechanism Sultam Benzothiazine-Based Sultam (Cyclic Sulfonamide) Target1 Metalloenzymes (e.g., Carbonic Anhydrase) Sultam->Target1 Target2 Serine Proteases (e.g., Elastase) Sultam->Target2 Target3 Cysteine Proteases (e.g., Calpain I) Sultam->Target3 Mech1 Zinc Ion Coordination (Primary Sulfonamide) Target1->Mech1 Mech2 S-N Bond Cleavage (Nucleophilic Attack) Target2->Mech2 Mech3 P2-P3 Peptide Mimicry (Rigidified Scaffold) Target3->Mech3 Result1 Reversible Competitive Inhibition Mech1->Result1 Result2 Irreversible Covalent Sulfonylation Mech2->Result2 Result3 High-Affinity Reversible Inhibition (Low nM) Mech3->Result3

Mechanistic pathways of enzyme inhibition by benzothiazine-based sultams.

Comparative Potency Analysis

When benchmarked against standard clinical or experimental inhibitors, benzothiazine-based sultams often demonstrate superior metabolic stability and tunable selectivity. The table below summarizes the quantitative performance of these scaffolds across different enzyme targets.

Target EnzymeBenzothiazine Sultam DerivativeStandard AlternativeSultam PotencyAlternative PotencyMechanistic Advantage
Calpain I 3,4-dihydro-1,2-benzothiazine-1,1-dioxideZ-Leu-Leu-CHO (Dipeptide)IC₅₀ = 5–7 nM[2]IC₅₀ ≈ 10–50 nMRigidified P2-P3 mimetic; enhanced proteolytic stability over standard peptides.
Elastase N-benzyloxycarbonyl-β-sultamβ-Lactam analogsHigh (10³–10⁴ fold ↑)[1]LowFacile S-N bond cleavage; highly reactive irreversible active-site sulfonylation.
hCA II Pyrazolo-1,2-benzothiazine acetamidesAcetazolamide (AAZ)Kᵢ = 72.9 μM[3]Kᵢ = 12 nMHighly tunable scaffold allowing for selective targeting of tumor-associated isoforms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of enzyme inhibition must rely on self-validating systems. This means incorporating internal controls, utilizing continuous kinetic monitoring rather than end-point assays, and applying the correct mathematical models for data extraction.

Protocol A: FRET-Based Kinetic Assay for Calpain I Inhibition

Causality: Continuous Fluorescence Resonance Energy Transfer (FRET) monitoring is chosen over end-point assays because it allows for the precise determination of initial velocities (


), preventing artifacts caused by substrate depletion or enzyme degradation over time.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM CaCl₂, 1 mM DTT). Note: Ca²⁺ is strictly required for Calpain activation, while DTT ensures the catalytic cysteine remains in a reduced, nucleophilic state.

  • Inhibitor Pre-incubation: Dilute the benzothiazine sultam in DMSO (maintaining final assay DMSO <1% to prevent enzyme denaturation). Incubate 10 nM of recombinant human Calpain I with varying concentrations of the inhibitor for 15 minutes at 25°C. Note: Pre-incubation allows the system to reach thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add 5 μM of a specific FRET substrate (e.g., DABCYL-TPLK~SPPPS-EDANS) to initiate the reaction.

  • Kinetic Monitoring: Continuously record fluorescence (Excitation 340 nm / Emission 490 nm) for 10 minutes. Calculate the initial velocity (

    
    ) from the strictly linear portion of the progress curve.
    
  • Data Fitting (Self-Validation): Because the IC₅₀ of these sultams (5–7 nM)[2] is close to the enzyme concentration (10 nM), standard Michaelis-Menten assumptions fail due to inhibitor depletion. You must fit the dose-response data using the Morrison equation for tight-binding inhibitors to extract an accurate

    
    .
    

Workflow Prep 1. Reagent Prep Enzyme + Ca2+ Buffer Incubate 2. Pre-Incubation Add Sultam Inhibitor Prep->Incubate Initiate 3. Initiation Add FRET Substrate Incubate->Initiate Monitor 4. Kinetic Read Ex/Em Monitoring Initiate->Monitor Analyze 5. Data Fitting Morrison Equation Monitor->Analyze

Self-validating FRET-based kinetic workflow for evaluating Calpain I inhibition.

Protocol B: Stopped-Flow CO₂ Hydrase Assay for hCA Inhibition

Causality: The physiological hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions. Standard spectrophotometry cannot capture the initial linear phase; therefore, stopped-flow rapid mixing is mandatory.

Step-by-Step Methodology:

  • Buffer and Indicator Setup: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.

  • Pre-incubation: Incubate hCA II (10 nM) with the pyrazolo-1,2-benzothiazine derivative for 15 minutes to allow for zinc coordination[3].

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (15 mM) at 20°C.

  • Absorbance Monitoring: Monitor the rapid decrease in absorbance at 558 nm (the peak for Phenol Red) as the pH drops due to proton generation from CO₂ hydration.

  • Kinetic Parameter Extraction: Determine the uninhibited and inhibited initial rates. Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation. Self-Validation: Always run Acetazolamide (AAZ) in parallel as a positive control to validate the assay's dynamic range.
    

Orthogonal Validation Strategies

To ensure absolute trustworthiness in your findings, enzymatic assays should never stand alone. We recommend pairing the above kinetic validations with orthogonal biophysical techniques:

  • Surface Plasmon Resonance (SPR): To determine the direct on/off rates (

    
     and 
    
    
    
    ) of the benzothiazine sultams, confirming whether the inhibition is driven by rapid association or prolonged residence time.
  • X-Ray Crystallography: To structurally confirm the mechanism of action—verifying whether the sultam underwent S-N cleavage (in proteases)[1] or maintained its cyclic structure to coordinate the active-site metal ion (in hCAs).

References

  • Title: Unveiling sultam in drug discovery: spotlight on the underexplored scaffold Source: nih.gov (PubMed Central) URL: 1

  • Title: 1,2-Benzothiazine 1,1-Dioxide P2−P3 Peptide Mimetic Aldehyde Calpain I Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL: 2

  • Title: Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides Source: beilstein-journals.org (Beilstein Journal of Organic Chemistry) URL: 3

Sources

Safety Operating Guide

1H-Benzo[c][1,2]thiazine 2,2-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of 1H-Benzo[c][1,2]thiazine 2,2-dioxide (a cyclic sulfonamide, or sultam) requires rigorous adherence to chemical safety protocols. As a foundational scaffold in medicinal chemistry—most notably in the synthesis of "oxicam" non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam—this compound presents specific environmental and thermal degradation hazards.

Because sulfonamide derivatives exhibit high environmental persistence and can disrupt aquatic ecosystems[1], they must never be discharged into standard wastewater systems[2]. This guide provides a self-validating, field-proven protocol for the containment and destruction of 1H-Benzo[c][1,2]thiazine 2,2-dioxide, ensuring both laboratory safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of 1H-Benzo[c][1,2]thiazine 2,2-dioxide. The molecule contains a fused benzene and 1,2-thiazine ring system with a sulfonyl group.

  • Thermal Degradation Profile: When subjected to high heat, the carbon-sulfur and nitrogen-sulfur bonds cleave, leading to the rapid evolution of highly toxic and corrosive gases, specifically nitrogen oxides (NOx) and sulfur oxides (SOx) [3].

  • Environmental Toxicity: Cyclic sulfonamides resist natural biodegradation. If introduced into the water supply, they can persist and accumulate, potentially leading to unintended biological activity in aquatic organisms[1].

Table 1: Physicochemical & Disposal Parameters

ParameterSpecification / RequirementCausality / Rationale
Chemical Class Cyclic Sulfonamide (Sultam) / BenzothiazineDictates thermal breakdown products (NOx, SOx).
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityRequires strict containment; prevents environmental release.
Disposal Method Controlled Chemical IncinerationHigh-temperature oxidation is required to break the robust C-S and N-S bonds.
Required Equipment Afterburner & Alkaline ScrubberNeutralizes acidic flue gases (SO2, NO2) generated during combustion[4].
Spill Containment Dry sweeping (No water wash)Prevents aerosolization and runoff into municipal drains[2].

Standard Operating Procedure: Spill Containment

In the event of a powder spill, immediate containment is required to prevent aerosolization and respiratory exposure. Do not use water to wash the spill down the drain.

Step-by-Step Methodology:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory's local exhaust ventilation (HVAC) is active, but disable any fans that might blow directly onto the spill and raise dust.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[4].

  • Dust Suppression: If the powder is highly volatile or easily disturbed, lightly mist the spill with a compatible, non-reactive solvent (e.g., a small amount of isopropanol) to dampen the powder. Note: Skip this step if the solvent introduces an immediate flammability hazard in an unventilated area.

  • Mechanical Collection: Use non-sparking tools to gently sweep the material into a chemically inert, sealable container (e.g., a high-density polyethylene (HDPE) bucket)[2].

  • Surface Decontamination: Wipe the affected surface with a damp cloth using a mild detergent. Place all contaminated wipes into the same hazardous waste container.

  • Labeling: Seal the container and label it explicitly: "Hazardous Waste: 1H-Benzo[c][1,2]thiazine 2,2-dioxide (Contains Sulfur/Nitrogen). Do Not Incinerate without Scrubbing."

Standard Operating Procedure: Final Waste Disposal

Because of the heteroatoms (N, S) present in the benzothiazine ring, simple open burning or standard municipal incineration is strictly prohibited. The material must be processed at a licensed chemical destruction plant[2].

Step-by-Step Methodology:

  • Solvent Dissolution (Pre-treatment): Dissolve or uniformly mix the solid 1H-Benzo[c][1,2]thiazine 2,2-dioxide waste into a highly combustible, approved solvent (e.g., ethanol, methanol, or a designated waste hydrocarbon)[4].

    • Causality: Injecting solid powders directly into an incinerator can lead to incomplete combustion and the formation of toxic micro-particulates. Dissolving the compound ensures uniform atomization through the incinerator nozzle, maximizing the surface area for complete thermal destruction.

  • Primary Incineration: Inject the solution into the primary chamber of a chemical incinerator operating at temperatures exceeding 1,000°C.

  • Secondary Thermal Oxidation (Afterburner): Pass the resulting flue gases through an afterburner.

    • Causality: The afterburner provides the necessary residence time and supplemental heat to ensure that any volatilized, unburned cyclic fragments are completely oxidized into CO2, H2O, NO, and SO2[5].

  • Flue Gas Scrubbing: Route the exhaust through an alkaline flue gas scrubber (typically utilizing a sodium hydroxide or calcium hydroxide slurry).

    • Causality: The scrubber reacts with the acidic SOx and NOx gases, precipitating them out as harmless solid salts (e.g., sodium sulfate, sodium nitrite/nitrate), thereby preventing the release of acid rain precursors into the atmosphere[2].

G A 1H-Benzo[c][1,2]thiazine 2,2-dioxide Solid Waste B Dissolution in Combustible Solvent A->B Pre-treatment C Chemical Incinerator (Primary Chamber >1000°C) B->C Atomization D Afterburner (Secondary Thermal Oxidation) C->D Volatiles E Alkaline Flue Gas Scrubber (SOx/NOx Neutralization) D->E Acidic Gases F Clean Exhaust & Compliant Effluent E->F Release

Workflow for thermal destruction of benzothiazine derivatives, highlighting critical scrubbing stages.

References

  • Capot Chemical. (2020). Material Safety Data Sheet: 3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Review on Sulfonamides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.